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  • Product: Ethyl 3-amino-5-chloropicolinate
  • CAS: 27330-35-4

Core Science & Biosynthesis

Foundational

Ethyl 3-amino-5-chloropicolinate: A Comprehensive Technical Guide for Advanced Research

CAS Number: 27330-35-4 Molecular Formula: C₈H₉ClN₂O₂ Molecular Weight: 200.62 g/mol This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development engaged i...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 27330-35-4 Molecular Formula: C₈H₉ClN₂O₂ Molecular Weight: 200.62 g/mol

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development engaged in work involving Ethyl 3-amino-5-chloropicolinate. It provides a detailed exploration of its chemical attributes, a validated synthesis protocol, and its strategic applications as a pivotal building block in the synthesis of complex molecules.

Compound Profile and Physicochemical Properties

Ethyl 3-amino-5-chloropicolinate is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The specific arrangement of the amino, chloro, and ethyl ester functionalities on the picolinate scaffold imparts a unique electronic and steric profile, making it a valuable intermediate for creating diverse chemical libraries and targeting specific biological pathways.

The structural features—a nucleophilic amino group, an electrophilic ester, and a chlorine atom that can participate in cross-coupling reactions—provide multiple reaction handles for further molecular elaboration.

Table 1: Physicochemical Properties of Ethyl 3-amino-5-chloropicolinate

PropertyValueSource(s)
CAS Number 27330-35-4[1][2]
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62[1]
Appearance Solid (form may vary)
Purity Typically >95%
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]
SMILES CCOC(=O)C1=C(N)C=C(Cl)C=N1[1]
InChI Key KYZPCGKVPOZMIB-UHFFFAOYSA-N

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should determine these values experimentally for their specific batches.

Synthesis Protocol: Esterification of 3-Amino-5-chloropicolinic Acid

The most direct and industrially scalable synthesis of Ethyl 3-amino-5-chloropicolinate involves the esterification of its corresponding carboxylic acid, 3-Amino-5-chloropicolinic acid (CAS: 53636-68-3). The Fischer-Speier esterification is a classic and reliable method for this transformation.[4][5][6][7] This acid-catalyzed reaction between the carboxylic acid and an excess of ethanol is driven to completion by removing the water byproduct, often by azeotropic distillation or by using the alcohol as the solvent.[4][6]

The causality behind this choice of protocol rests on its efficiency and simplicity. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the ethanol.[5][6][7] Using a large excess of ethanol not only serves as the solvent but also shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[6]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_product Final Product Reactant1 3-Amino-5-chloropicolinic Acid Reaction Reflux (e.g., 70-80°C, 4-8h) Monitor by TLC/LC-MS Reactant1->Reaction Reactant2 Ethanol (Excess) Reactant2->Reaction Catalyst H₂SO₄ (catalytic) Catalyst->Reaction Neutralization Neutralization (e.g., aq. NaHCO₃) Reaction->Neutralization 1. Cool to RT Extraction Extraction (e.g., Ethyl Acetate) Neutralization->Extraction 2. Quench Purification Purification (Silica Gel Chromatography) Extraction->Purification 3. Isolate & Dry Product Ethyl 3-amino-5-chloropicolinate Purification->Product 4. Isolate

Caption: General workflow for the synthesis of Ethyl 3-amino-5-chloropicolinate.

Step-by-Step Experimental Protocol

Materials:

  • 3-Amino-5-chloropicolinic acid

  • Absolute Ethanol (EtOH), reagent grade

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc), ACS grade

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Amino-5-chloropicolinic acid (1.0 eq) in absolute ethanol (20-30 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension. The mixture may become warm.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Quenching: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial reaction).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid/oil by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 3-amino-5-chloropicolinate.

Self-Validation: The success of the synthesis can be validated by obtaining spectroscopic data (¹H NMR, ¹³C NMR, MS) of the final product and comparing it with expected values. The purity should be assessed by HPLC or GC analysis.

Applications in Drug Discovery and Medicinal Chemistry

Substituted picolinates are key pharmacophores and versatile intermediates in the synthesis of pharmaceuticals. While specific, high-profile examples detailing the direct use of Ethyl 3-amino-5-chloropicolinate are not abundant in readily accessible literature, its structural motifs are present in compounds investigated for various therapeutic areas. Its utility can be inferred from the synthesis of related, complex heterocyclic systems.

For instance, aminopicolinates serve as foundational scaffolds for kinase inhibitors, a major class of anti-cancer therapeutics.[8][9] The amino group can be acylated or used in condensation reactions to build larger molecular frameworks, while the chloro-substituent is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl diversity.

Applications cluster_reactions Key Synthetic Transformations cluster_targets Potential Therapeutic Scaffolds Core Ethyl 3-amino-5-chloropicolinate Amide Amide Coupling (at C3-Amino) Core->Amide CrossCoupling Cross-Coupling (at C5-Chloro) Core->CrossCoupling Ester Ester Hydrolysis/ Amidation (at C2-Ester) Core->Ester Kinase Kinase Inhibitors Amide->Kinase CrossCoupling->Kinase GPCR GPCR Modulators CrossCoupling->GPCR Antiviral Antiviral Agents Ester->Antiviral

Caption: Synthetic utility of Ethyl 3-amino-5-chloropicolinate in generating diverse scaffolds.

Analytical Characterization (Predicted)

While a public repository of the spectra for this specific compound is not available, a predictive analysis based on its structure allows for the confident characterization of a synthesized sample.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The two aromatic protons on the pyridine ring would appear as doublets in the aromatic region (likely between 7.0 and 8.5 ppm). The amino group protons (NH₂) would present as a broad singlet.

  • ¹³C NMR: The carbon spectrum will show a signal for the ester carbonyl carbon (~165-170 ppm), signals for the aromatic carbons of the pyridine ring, and two signals for the ethyl group carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 200 and a characteristic M+2 peak at m/z 202 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-Cl stretching.

Safety and Handling

As a laboratory chemical, Ethyl 3-amino-5-chloropicolinate requires careful handling. The following information is based on data for similar compounds and should be confirmed by consulting the specific Safety Data Sheet (SDS) provided by the supplier.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

  • BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Available at: [Link]

  • Appchem. Ethyl 3-amino-5-chloropicolinate | 27330-35-4. Available at: [Link]

  • ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Available at: [Link]

  • BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Available at: [Link]

  • ResearchGate. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Available at: [Link]

  • Appchem. Ethyl 3-amino-5-chloropicolinate. Available at: [Link]

  • Google Patents. Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • The Royal Society of Chemistry. Supplementary Information - Green Chemistry. Available at: [Link]

  • Great Deal Ethyl 3-amino-5-chloropicolinate Tool. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Available at: [Link]

  • Pearson. Fischer Esterification Explained. Available at: [Link]

  • Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-5-chloropicolinate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the known and predicted physical proper...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 3-amino-5-chloropicolinate (CAS No: 27330-35-4). As a substituted picolinate, this compound holds significant interest within the pharmaceutical and agrochemical industries as a potential building block for novel active ingredients. A thorough understanding of its physical characteristics is paramount for its effective handling, formulation, and integration into drug discovery and development workflows. This guide synthesizes available data to present a detailed profile of the molecule, including its structural, thermal, solubility, and spectroscopic properties. Methodologies for the determination of these properties are also discussed to provide a framework for experimental validation.

Introduction: The Significance of Physical Properties in a Pre-formulation Context

The journey of a candidate molecule from discovery to a viable drug product is intrinsically linked to its physicochemical properties. For a compound like Ethyl 3-amino-5-chloropicolinate, which serves as a crucial intermediate, a detailed characterization of its physical attributes is a non-negotiable prerequisite for seamless process development and formulation. Properties such as melting point, solubility, and crystal structure directly influence critical parameters like bioavailability, stability, and manufacturability. This guide is structured to provide not just a list of properties, but an understanding of their implications in a research and development setting.

The causality behind the experimental choices for characterizing these properties lies in the need for a holistic understanding of the molecule's behavior. For instance, thermal analysis is not merely about determining a melting point but about identifying potential polymorphs and assessing thermal stability, which are critical for storage and handling. Similarly, spectroscopic analysis provides an unalterable fingerprint of the molecule, essential for quality control and regulatory compliance.

Molecular Identity and Structure

A foundational aspect of understanding any chemical entity is to firmly establish its molecular identity. Ethyl 3-amino-5-chloropicolinate is a pyridine derivative with an ethyl ester, an amino group, and a chlorine substituent.

Identifier Value Source
Chemical Name Ethyl 3-amino-5-chloropicolinateN/A
Synonyms Ethyl 3-amino-5-chloro-2-pyridinecarboxylateN/A
CAS Number 27330-35-4[1]
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62 g/mol [1]
Canonical SMILES CCOC(=O)C1=C(N)C=C(Cl)C=N1[1]

Diagram 1: Chemical Structure of Ethyl 3-amino-5-chloropicolinate

G A Sample Preparation (2-5 mg in Al pan) B Instrument Setup (Sample & Reference Pans) A->B C Heating Program (e.g., 10°C/min under N₂) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Data Analysis (Melting Point & Heat of Fusion) D->E

Caption: A typical workflow for determining the melting point using DSC.

Solubility Profile

The solubility of a compound is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties in a pharmaceutical context. For synthetic applications, solubility dictates the choice of reaction and purification solvents.

While specific experimental solubility data for Ethyl 3-amino-5-chloropicolinate is not available, its structure allows for qualitative predictions.

Expected Solubility:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have good solubility due to the potential for hydrogen bonding with the amino group and the ester functionality.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Likely to be soluble due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility due to the polar nature of the molecule.

  • Water: Limited solubility is expected. While the amino group and pyridine nitrogen can interact with water, the overall molecule has significant nonpolar character.

Experimental Protocol: Kinetic Solubility Assay

A common method to determine the aqueous solubility of a compound in early-stage drug discovery is the kinetic solubility assay.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Ethyl 3-amino-5-chloropicolinate in a water-miscible organic solvent like DMSO.

  • Dilution: Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at various concentrations.

  • Incubation and Measurement: After a short incubation period, measure the turbidity or the concentration of the dissolved compound in the supernatant after centrifugation using a suitable analytical technique like HPLC-UV.

Spectroscopic Characterization

Spectroscopic techniques provide a detailed fingerprint of a molecule, confirming its identity and providing insights into its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

  • Aromatic Protons: Two distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chlorine and ester groups.

  • Amino Group: A broad singlet for the NH₂ protons, the chemical shift of which can be concentration and solvent-dependent.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (around 160-170 ppm) corresponding to the ester carbonyl carbon.

  • Aromatic Carbons: Signals in the aromatic region for the five carbons of the pyridine ring. The chemical shifts will be influenced by the attached functional groups.

  • Ethyl Group Carbons: Two signals in the upfield region for the methylene and methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ due to the ester carbonyl group.

  • C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

  • C-Cl Stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C=C and C=N Stretching: Several bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (200.62 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak is expected.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester and potentially the loss of the entire ester group.

Diagram 3: Logical Relationship of Physical Properties to Drug Development

G cluster_0 Physical Properties cluster_1 Drug Development Stages Molecular ID Molecular ID Synthesis & Purification Synthesis & Purification Molecular ID->Synthesis & Purification Thermal Properties Thermal Properties Formulation Formulation Thermal Properties->Formulation Solubility Solubility Solubility->Formulation ADME & Toxicology ADME & Toxicology Solubility->ADME & Toxicology Spectroscopy Spectroscopy Spectroscopy->Synthesis & Purification Quality Control Quality Control Spectroscopy->Quality Control

Sources

Foundational

Spectroscopic Profile of Ethyl 3-amino-5-chloropicolinate: A Technical Guide

For Immediate Release Molecular Structure and Properties Ethyl 3-amino-5-chloropicolinate is a substituted pyridine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol .[1] Its structu...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Molecular Structure and Properties

Ethyl 3-amino-5-chloropicolinate is a substituted pyridine derivative with the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol .[1] Its structure, featuring an ethyl ester, an amino group, and a chlorine atom on the pyridine ring, gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of Ethyl 3-amino-5-chloropicolinate offer valuable insights into its molecular connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the ethyl ester group.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9d1HH-6
~7.2d1HH-4
~5.5br s2H-NH₂
4.35q2H-OCH₂CH₃
1.38t3H-OCH₂CH₃

Causality Behind Predictions: The chemical shifts of the aromatic protons (H-4 and H-6) are influenced by the electronic effects of the substituents. The electron-donating amino group and the electron-withdrawing chlorine atom and ethyl ester group modulate the electron density around the pyridine ring, leading to the predicted downfield shifts. The splitting pattern (d, doublet) arises from the coupling between adjacent aromatic protons. The broad singlet for the amino protons is characteristic and its chemical shift can be solvent-dependent. The quartet and triplet for the ethyl group are classic patterns resulting from the coupling between the methylene and methyl protons.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~145C-2
~142C-6
~138C-3
~125C-5
~120C-4
~61-OCH₂CH₃
~14-OCH₂CH₃

Causality Behind Predictions: The chemical shift of the carbonyl carbon is characteristically downfield. The aromatic carbon signals are assigned based on the expected electronic effects of the substituents. The carbon bearing the amino group (C-3) is shielded, while the carbons attached to the chlorine (C-5) and the ester group (C-2) are deshielded.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Step-by-Step NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-amino-5-chloropicolinate in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

    • Use a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR.

    • Set the spectral width to approximately 0-200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 3-amino-5-chloropicolinate will be characterized by absorption bands corresponding to the N-H, C=O, C-O, and C-Cl bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, SharpN-H stretching (asymmetric and symmetric)
1720-1700Strong, SharpC=O stretching (ester)
1620-1580MediumC=C and C=N stretching (aromatic ring)
1300-1200StrongC-O stretching (ester)
800-700MediumC-Cl stretching

Causality Behind Predictions: The presence of the primary amine is expected to give rise to two distinct N-H stretching bands. The strong absorption around 1710 cm⁻¹ is a hallmark of the ester carbonyl group. The fingerprint region will contain a complex pattern of bands, including the C-Cl stretching vibration.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) - FTIR:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Identity
200/202[M]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom)
172/174[M - C₂H₄]⁺
155/157[M - OCH₂CH₃]⁺
127/129[M - COOCH₂CH₃]⁺

Causality Behind Predictions: The molecular ion peak is expected at m/z 200, with a characteristic M+2 peak at m/z 202 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. The fragmentation pattern will likely involve the loss of neutral molecules such as ethene from the ethyl group, and radicals such as the ethoxy group from the ester functionality.

Experimental Protocol for MS Data Acquisition

Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV).

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

Visualizing the Molecular Structure

A clear representation of the molecular structure is essential for understanding the spectroscopic data.

Figure 1: Molecular Structure of Ethyl 3-amino-5-chloropicolinate.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Ethyl 3-amino-5-chloropicolinate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from established principles of spectroscopy and comparison with related structures, offer a valuable resource for the identification and quality control of this important chemical intermediate. The outlined experimental protocols provide a framework for obtaining and validating this data in a laboratory setting.

References

  • Appchem. (n.d.). Ethyl 3-amino-5-chloropicolinate. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2017). Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate. Retrieved January 6, 2026, from [Link]

  • MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2014). Synthesis of ethyl-3-amino-1-aryl-1H-benzo[f]chromeme-2-carboxylate derivatives promoted by DMAP. Retrieved January 6, 2026, from [Link]

  • PubMed Central. (2020). A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2023). Synthesis, spectral, structural and quantum chemical computational analyses of ethyl 2-((3-cyanopyridin-2-yl)amino)cyclopent-1-ene-1-carboxylate. Retrieved January 6, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of Ethyl 3-amino-5-chloropicolinate in Organic Solvents: Predictive Insights and Methodologies

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Ethyl 3-amino-5-chloropicolinate in Modern Chemistry Ethyl 3...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Ethyl 3-amino-5-chloropicolinate in Modern Chemistry

Ethyl 3-amino-5-chloropicolinate, a substituted pyridine derivative with the CAS Number 27330-35-4 and molecular formula C8H9ClN2O2, is a molecule of significant interest in the fields of medicinal chemistry and agrochemical research.[1][2] Its structural motifs, featuring a picolinate ester, an amino group, and a chloro substituent, suggest a versatile chemical profile that makes it a valuable building block in the synthesis of more complex molecules. The solubility of such a compound in organic solvents is a critical parameter that dictates its utility in various applications, from reaction kinetics and purification to formulation and bioavailability.

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3-amino-5-chloropicolinate. In the absence of extensive published quantitative data for this specific molecule, this guide leverages solubility data from structurally analogous compounds to provide a robust predictive analysis. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in their own laboratory settings, ensuring a pathway to precise and reliable data.

Predictive Solubility Analysis: Insights from Structurally Related Picolinates

Solubility of Analogous Compounds

The solubility of halauxifen-methyl and aminopyralid in a range of organic solvents at 20°C is summarized below. This data provides a foundational basis for predicting the solubility of Ethyl 3-amino-5-chloropicolinate.

Organic SolventHalauxifen-methyl (g/L)Aminopyralid (g/L)Predicted Solubility of Ethyl 3-amino-5-chloropicolinate
Polar Protic Solvents
Methanol38.1[3]52.2[4]Moderate to High
Polar Aprotic Solvents
Acetone>250[3]29.2[4]High
Ethyl Acetate129[3]4[4]High
1,2-Dichloroethane65.9[3]0.189[4]Moderate
Non-Polar Solvents
Xylene9.13[3]0.043[4]Low
n-Heptane0.0361[3]0.010[4]Very Low
n-Octanol9.83Low to Moderate

Analysis and Interpretation:

The principle of "like dissolves like" is paramount in interpreting this data. The high solubility of halauxifen-methyl in polar aprotic solvents like acetone and ethyl acetate suggests that the ester and aryl functionalities play a significant role in its dissolution.[3] Similarly, aminopyralid's solubility in polar solvents like methanol and acetone is indicative of the influence of its amino and carboxylic acid groups.[4][5]

For Ethyl 3-amino-5-chloropicolinate, we can anticipate a similar trend. The presence of the ethyl ester group, the amino group, and the nitrogen atom in the pyridine ring introduces polarity and sites for hydrogen bonding. Therefore, it is predicted to exhibit high solubility in polar aprotic solvents such as acetone and ethyl acetate. Its solubility in polar protic solvents like methanol is expected to be moderate to high, facilitated by hydrogen bonding interactions. Conversely, in non-polar solvents like n-heptane and xylene, the solubility is predicted to be very low due to the molecule's overall polarity.

Theoretical Framework: Understanding the Molecular Interactions

The solubility of Ethyl 3-amino-5-chloropicolinate is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

  • Hydrogen Bonding: The amino group (-NH2) and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors, while the amino group can also act as a hydrogen bond donor. Solvents capable of hydrogen bonding (e.g., methanol) will interact strongly with the solute, promoting dissolution.

  • Dipole-Dipole Interactions: The ester group (C=O) and the chloro-substituted pyridine ring create a significant molecular dipole. Polar aprotic solvents with large dipole moments (e.g., acetone) will effectively solvate the molecule through dipole-dipole interactions.

  • Van der Waals Forces: These forces are present in all solvent-solute interactions but are the dominant forces in non-polar solvents. Due to the polar nature of Ethyl 3-amino-5-chloropicolinate, these forces are insufficient to overcome the solute-solute interactions in non-polar media.

The interplay of these forces is visualized in the diagram below:

cluster_solute Ethyl 3-amino-5-chloropicolinate cluster_solvents Solvent Types solute C₈H₉ClN₂O₂ polar_protic Polar Protic (e.g., Methanol) solute->polar_protic Strong (H-Bonding) polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Very Strong (Dipole-Dipole) non_polar Non-Polar (e.g., Heptane) solute->non_polar Weak (Van der Waals)

Caption: Intermolecular forces influencing solubility.

Experimental Determination of Solubility: A Practical Guide

To obtain precise solubility data, an experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique.

Protocol: Isothermal Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of Ethyl 3-amino-5-chloropicolinate in a given organic solvent at a specific temperature.

Materials and Equipment:

  • Ethyl 3-amino-5-chloropicolinate (pure solid)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Ethyl 3-amino-5-chloropicolinate to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter into a clean vial.

  • Analysis:

    • Prepare a series of standard solutions of Ethyl 3-amino-5-chloropicolinate of known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Analyze the filtered supernatant (the saturated solution) using the same HPLC method.

    • Determine the concentration of Ethyl 3-amino-5-chloropicolinate in the saturated solution by interpolating from the calibration curve.

  • Calculation of Solubility:

    • The concentration obtained from the HPLC analysis represents the solubility of the compound in the chosen solvent at the specified temperature.

    • Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

The experimental workflow is illustrated in the diagram below:

start Start prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate analyze Analyze Supernatant (e.g., by HPLC) separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Isothermal equilibrium solubility workflow.

Conclusion: A Pathway to Understanding and Application

While direct, published quantitative solubility data for Ethyl 3-amino-5-chloropicolinate remains to be established, a strong predictive understanding can be achieved through the analysis of structurally similar molecules. The available data on compounds like halauxifen-methyl and aminopyralid strongly suggests that Ethyl 3-amino-5-chloropicolinate will exhibit favorable solubility in polar aprotic solvents and limited solubility in non-polar media.

For researchers and drug development professionals, this predictive framework provides a crucial starting point for solvent selection in synthesis, purification, and formulation. However, for applications requiring precise solubility values, the experimental determination using established methods such as the isothermal equilibrium technique is indispensable. The protocol provided in this guide offers a robust and reliable pathway to generating this critical data, thereby enabling the full potential of Ethyl 3-amino-5-chloropicolinate to be realized in various scientific endeavors.

References

  • Health Canada Pest Management Regulatory Agency. (2014). Proposed Registration Document PRD2014-12, Halauxifen-methyl. Retrieved from

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl in the product GF-2685 Herbicide.
  • PubChem. (n.d.). Aminopyralid. Retrieved from [Link]

  • Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. Retrieved from [Link]

  • Scribd. (n.d.). Aminopyralid Herbicide Overview. Retrieved from [Link]

  • ULisboa Research Portal. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • MDPI. (2023). Peer review of "Solubility and Crystallization Studies of Picolinic Acid". Crystals, 13(3), 392. Retrieved from [Link]

Sources

Foundational

Thermodynamic properties of Ethyl 3-amino-5-chloropicolinate

An In-depth Technical Guide to the Thermodynamic Properties of Ethyl 3-amino-5-chloropicolinate For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The "Why" Behind The...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Properties of Ethyl 3-amino-5-chloropicolinate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The "Why" Behind Thermodynamic Characterization

In pharmaceutical development, the journey from a promising molecule to a viable drug product is paved with physical and chemical challenges. The thermodynamic properties of an active pharmaceutical ingredient (API) govern its behavior at every stage, from synthesis and purification to formulation and long-term storage. Properties such as melting point, enthalpy of fusion, heat capacity, and thermal stability are not mere academic data points; they are critical indicators of a compound's processability and stability.[4][5] For a molecule like Ethyl 3-amino-5-chloropicolinate, a substituted picolinate which may serve as a building block in medicinal chemistry, a priori knowledge of its thermodynamics can preemptively address potential issues in polymorphism, solubility, and degradation.[6]

This guide provides the scientific rationale and detailed protocols for a thorough thermodynamic evaluation, empowering researchers to build a comprehensive data-driven profile of Ethyl 3-amino-5-chloropicolinate.

Foundational Physicochemical Properties

While extensive thermodynamic data is scarce, the basic molecular identity of Ethyl 3-amino-5-chloropicolinate is well-established.

PropertyValueSource
CAS Number 27330-35-4[1]
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62 g/mol [1]
Physical Form Solid
SMILES CCOC(=O)C1=C(N)C=C(Cl)C=N1[1]

This foundational data is the starting point for both experimental and computational investigations.

Experimental Characterization: Probing Thermal Behavior

The direct measurement of thermodynamic properties is the gold standard for accuracy and regulatory acceptance.[4] Thermal analysis techniques like DSC and TGA are powerful tools for this purpose, offering high precision with minimal sample quantities.[7][8]

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions and Heat Capacity

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This allows for the precise determination of thermal events such as melting and crystallization, as well as the measurement of heat capacity.[9][10]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of Ethyl 3-amino-5-chloropicolinate into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min). This first heating scan reveals the initial thermal properties and can indicate the presence of polymorphs or solvates.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan under the same conditions as the first. This scan reveals the intrinsic thermal properties of the material after erasing its prior thermal history.[11]

  • Data Analysis:

    • Melting Point (Tₘ): Determined as the onset or peak temperature of the endothermic melting event.

    • Enthalpy of Fusion (ΔHբᵤₛ): Calculated by integrating the area of the melting peak.

    • Heat Capacity (Cₚ): Determined by analyzing the shift in the baseline of the DSC curve. This often requires a dedicated experiment with a sapphire standard.[12][13]

DSC_Workflow cluster_prep Preparation cluster_run DSC Run (N2 Purge) cluster_analysis Data Analysis Calibrate Calibrate DSC (e.g., Indium) Prepare Prepare Sample (2-5 mg in Al pan) Calibrate->Prepare Heat1 Heat 1 (e.g., 10°C/min) (Initial State) Prepare->Heat1 Cool Cool (e.g., 10°C/min) Heat1->Cool Heat2 Heat 2 (e.g., 10°C/min) (Intrinsic Properties) Cool->Heat2 Tm Determine Tm (Melting Point) Heat2->Tm dHf Calculate ΔHfus (Enthalpy of Fusion) Tm->dHf Cp Determine Cp (Heat Capacity) dHf->Cp DFT_Workflow cluster_setup Setup cluster_calc Calculation cluster_output Output Properties Build Build 3D Structure Choose Select Functional/Basis Set (e.g., B3LYP/6-31G(d,p)) Build->Choose Opt Geometry Optimization Choose->Opt Freq Frequency Calculation Opt->Freq Energy Total Electronic Energy Freq->Energy Thermo Enthalpy, Entropy, Gibbs Free Energy, Cp Energy->Thermo

Caption: Workflow for DFT-based thermodynamic property prediction.

Data Synthesis and Application

The true power of this approach lies in the integration of experimental and computational data. For example, the melting point from DSC provides a critical anchor for understanding the compound's solid-state stability. The decomposition temperature from TGA defines the upper limit for processing and handling. DFT calculations, in turn, provide a complete thermodynamic profile at a standard state, offering insights into the molecule's intrinsic stability and reactivity. This combined dataset is essential for guiding formulation strategies, predicting shelf-life, and ensuring the development of a safe and effective drug product.

Conclusion

While a complete, experimentally-verified set of thermodynamic data for Ethyl 3-amino-5-chloropicolinate is not currently in the public domain, this guide provides a clear and authoritative roadmap for its comprehensive characterization. By employing a dual strategy of state-of-the-art experimental techniques (DSC, TGA) and robust computational methods (DFT), researchers can generate the critical data needed to advance this compound through the drug development process. This integrated approach ensures scientific integrity, provides a self-validating system of checks and balances between theory and experiment, and ultimately accelerates the path from molecule to medicine.

References

  • Fiveable. (n.d.). Computational Thermodynamic Properties | Computational Chemistry Class Notes.
  • Longdom Publishing. (n.d.). Application of Computational Chemistry in Drug Design and Organic.
  • Cavalli, A., et al. (2020). Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation. Chemical Reviews.
  • PubMed. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.
  • National Institutes of Health. (n.d.). Thermodynamic Studies for Drug Design and Screening. PMC.
  • MDPI. (n.d.). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.
  • ACS Publications. (n.d.). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates. Journal of Chemical & Engineering Data.
  • National Institutes of Health. (n.d.). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. PMC.
  • Appchem. (n.d.). Ethyl 3-amino-5-chloropicolinate | 27330-35-4 | C8H9ClN2O2.
  • ResearchGate. (2025). A thermodynamic exploration into pharmaceutical drug solubility.
  • TA Instruments. (2015, January 22). Measuring Thermodynamic Parameters in the Drug Development Process [Video]. YouTube.
  • Chemcasts. (n.d.). Thermophysical Properties of ethyl 3-amino-2,5-dichlorobenzoate.
  • Sigma-Aldrich. (n.d.). Ethyl 3-amino-5-chloropicolinate | 27330-35-4.
  • ACS Publications. (2026). Picolinic Acid Derivatives and Biosynthetic Pathway from Epicoccum sorghinum SDU-F549. Journal of Natural Products.
  • Echemi. (n.d.). Ethyl 3-[(5-chloro-2-nitrophenyl)phenylamino]-3-oxopropanoate.
  • Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing.
  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • National Institutes of Health. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC.
  • Argonne National Laboratory. (n.d.). Ethyl Enthalpy of Formation. Active Thermochemical Tables.
  • BLD Pharm. (n.d.). 27330-35-4|Ethyl 3-amino-5-chloropicolinate.
  • BLD Pharm. (n.d.). ethyl 6-amino-5-chloropicolinate.
  • BLD Pharm. (n.d.). 53636-68-3|3-Amino-5-chloropicolinic acid.
  • Sigma-Aldrich. (n.d.). Ethyl 3-aminobenzoate 97 582-33-2.
  • Chemsrc. (2025). Ethyl 5-bromo-6-chloropicolinate | CAS#:1214337-57-1.
  • PubMed. (1995). The combined use of DSC and TGA for the thermal analysis of atenolol tablets.
  • METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics.
  • JuSER. (n.d.). High-throughput All-Electron Density Functional Theory Simulations for a Data-driven Chemical Interpretation of X-ray Photoele.
  • The Kitchin Research Group. (n.d.). Modeling materials using density functional theory.
  • DTIC. (n.d.). Thermal Analysis of Selected Commercial Thermoplastic Resins.

Sources

Exploratory

Introduction: Strategic Importance of Substituted Picolinates

An In-depth Technical Guide to Ethyl 3-amino-5-chloropicolinate Prepared by: Gemini, Senior Application Scientist In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds serve as th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-amino-5-chloropicolinate

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds serve as the backbone for a vast array of biologically active molecules. Among these, the substituted pyridine ring system holds a position of prominence due to its versatile chemical reactivity and its ability to engage with biological targets through various non-covalent interactions. Ethyl 3-amino-5-chloropicolinate is a key heterocyclic building block, offering a strategically functionalized scaffold for medicinal chemists and process development scientists. Its unique arrangement of an amino group, a chloro substituent, and an ethyl ester on the picolinate framework provides three distinct points for chemical modification, enabling the exploration of diverse chemical spaces. This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol derived from established principles, detailed analytical methodologies for characterization, and insights into its application as a pivotal intermediate in synthetic chemistry.

Part 1: Core Compound Profile & Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any research or development setting. Ethyl 3-amino-5-chloropicolinate is a solid at room temperature, a characteristic that distinguishes it from many simpler picolinate esters which are often liquids[1][2].

The data presented below has been compiled from reliable chemical supplier databases and cross-referenced for accuracy.

PropertyValueSource(s)
IUPAC Name Ethyl 3-amino-5-chloropyridine-2-carboxylateN/A
Synonyms Ethyl 3-amino-5-chloro-2-pyridinecarboxylate[1]
CAS Number 27330-35-4[3][4]
Molecular Formula C₈H₉ClN₂O₂[4]
Molecular Weight 200.62 g/mol [4]
Physical Form Solid[1]
Melting Point Not available in published literature. Must be determined experimentally.N/A
Solubility Miscible with water (unsubstituted ethyl picolinate)[1][2]. Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and chlorinated solvents based on its structure.N/A
SMILES CCOC(=O)C1=C(N)C=C(Cl)C=N1[4]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of Ethyl 3-amino-5-chloropicolinate is most efficiently achieved via the acid-catalyzed esterification of its corresponding carboxylic acid, 3-amino-5-chloropicolinic acid (CAS 53636-68-3)[5]. The use of thionyl chloride (SOCl₂) in an excess of the desired alcohol (ethanol) is a well-established and highly effective method for this transformation, particularly for substrates containing acid-sensitive functional groups or, as in this case, a basic amino group.

Mechanistic Insight

The reaction does not proceed through the simple formation of an acyl chloride intermediate from the carboxylic acid. Instead, the thionyl chloride reacts rapidly with the solvent (ethanol) to generate anhydrous hydrogen chloride (HCl) and diethyl sulfite. This in situ generation of HCl is critical as it serves two primary functions:

  • Protonation of the Amine: The basic amino group is immediately protonated to form its hydrochloride salt. This protection is crucial as it prevents the amine from engaging in unwanted side reactions, such as amide formation.

  • Fischer Esterification Catalyst: The anhydrous HCl acts as the catalyst for the classical Fischer esterification reaction, protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol.

This one-pot approach is highly efficient, drives the equilibrium towards the ester product due to the large excess of ethanol, and simplifies the workflow by integrating amine protection and esterification seamlessly.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Suspend 3-amino-5-chloropicolinic acid in anhydrous Ethanol B Cool mixture to 0°C in an ice bath A->B C Slowly add Thionyl Chloride dropwise B->C D Allow to warm to room temperature C->D E Heat mixture to reflux (e.g., ~78°C) D->E F Monitor reaction by TLC/LC-MS until completion E->F G Cool and remove solvent under reduced pressure F->G H Neutralize residue with aq. NaHCO₃ G->H I Extract product with Ethyl Acetate H->I J Dry organic layer (Na₂SO₄), filter, and concentrate I->J K Purify crude solid via column chromatography or recrystallization J->K

Caption: Synthesis workflow for Ethyl 3-amino-5-chloropicolinate.

Detailed Step-by-Step Protocol

Materials:

  • 3-amino-5-chloropicolinic acid

  • Anhydrous Ethanol (EtOH)

  • Thionyl Chloride (SOCl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-amino-5-chloropicolinic acid (1.0 eq) in anhydrous ethanol (approx. 10-20 mL per gram of acid).

  • Reagent Addition: Cool the suspension to 0°C using an ice-water bath. Add thionyl chloride (1.5-2.0 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Causality: Slow addition is critical to control the exothermic reaction between thionyl chloride and ethanol. The suspension will gradually become a clear solution as the hydrochloride salt of the starting material forms.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-12 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material spot.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the excess ethanol and volatile byproducts under reduced pressure using a rotary evaporator.

  • Neutralization: Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases. This deprotonates the amine hydrochloride salt to the free amine, making the product soluble in organic solvents.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the final product.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Chromatographic Analysis (HPLC)

A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is ideal for assessing the purity of the final compound and for monitoring reaction progress.

Protocol:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water (both containing 0.1% formic acid or a buffer like ammonium formate) is recommended.

    • Example Gradient: Start at 10% ACN, ramp to 95% ACN over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where the pyridine ring absorbs, typically around 254 nm or 280 nm.

  • Trustworthiness: This method is self-validating. The appearance of a single, sharp peak indicates high purity. The retention time serves as a reliable identifier for the compound under consistent conditions.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information. The following are predicted chemical shifts (δ) in ppm relative to TMS, assuming CDCl₃ as the solvent.

Predicted NMR DataChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H NMR ~8.05d1HH-6Deshielded by adjacent nitrogen and para to the electron-withdrawing Cl.
~7.60d1HH-4Deshielded by adjacent nitrogen and ortho to the electron-withdrawing Cl.
~5.50br s2H-NH₂Broad signal due to quadrupole relaxation and exchange; donating group shields.
4.35q2H-OCH₂CH₃Standard ethyl ester quartet.
1.38t3H-OCH₂CH₃Standard ethyl ester triplet.
¹³C NMR ~167.0s-C=OEster carbonyl carbon.
~149.0s-C-5Carbon bearing the chloro group.
~145.0s-C-3Carbon bearing the amino group.
~138.0s-C-6Aromatic CH.
~118.0s-C-4Aromatic CH.
~115.0s-C-2Carbon bearing the ester group.
~61.5s--OCH₂CH₃Ester methylene carbon.
~14.5s--OCH₂CH₃Ester methyl carbon.

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 200 is expected. A characteristic M+2 peak at m/z = 202 with approximately one-third the intensity of the M+ peak will be present, confirming the presence of a single chlorine atom.

  • Key Fragments:

    • m/z = 155: Loss of the ethoxy radical (•OCH₂CH₃), a common fragmentation for ethyl esters.

    • m/z = 127: Subsequent loss of carbon monoxide (CO) from the m/z 155 fragment.

    • m/z = 172: Loss of an ethylene molecule (C₂H₄) via McLafferty rearrangement, if sterically feasible.

Part 4: Applications in Synthesis

Ethyl 3-amino-5-chloropicolinate is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

  • Amine Functionalization: The 3-amino group is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and urea formation to build more complex amide-based structures. This is a key strategy in medicinal chemistry to introduce functionalities that can form hydrogen bonds with protein targets.

  • Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (e.g., using peptide coupling reagents), or it can be reduced to a primary alcohol.

  • Cross-Coupling Reactions: While the C-Cl bond on an electron-poor pyridine ring is less reactive than aryl bromides or iodides, it can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under specific catalytic conditions, allowing for the introduction of aryl or alkyl groups at the 5-position.

Logical Application Workflow

G cluster_amine Amine Modification cluster_ester Ester Modification cluster_coupling Cross-Coupling A Ethyl 3-amino-5-chloropicolinate B Acylation / Sulfonylation (R-COCl, R-SO₂Cl) A->B D Hydrolysis (LiOH) A->D E Reduction (LiAlH₄) A->E H Suzuki / Buchwald Coupling (Ar-B(OH)₂, Pd catalyst) A->H C Amides / Sulfonamides B->C F Picolinic Acid Derivative D->F G Hydroxymethyl Pyridine E->G I 5-Aryl Picolinate Derivative H->I

Caption: Reactivity pathways of Ethyl 3-amino-5-chloropicolinate.

Part 5: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302) and is a suspected skin, eye, and respiratory irritant[1].

  • Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid creating dust. Use appropriate tools for solid transfer.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation[1].

References

  • Ethyl 2-picolinate. ChemBK. [Link]

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Foundational

Synthesis of 3-Amino-5-chloropicolinic Acid Derivatives: A Strategic Guide to Core Synthesis and Derivatization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-5-chloropicolinic acid serves as a highly valuable scaffold in medicinal chemistry and agrochemical research. I...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-chloropicolinic acid serves as a highly valuable scaffold in medicinal chemistry and agrochemical research. Its unique substitution pattern—an activating amino group, an electron-withdrawing chlorine atom, and a versatile carboxylic acid handle on a pyridine ring—makes it a privileged synthon for creating diverse molecular libraries. This guide provides a comprehensive overview of the core synthetic strategies for obtaining this key intermediate and details robust methodologies for its subsequent derivatization into novel chemical entities. We will explore the mechanistic underpinnings of the key transformations, provide field-proven experimental protocols, and present the information in a structured format designed for practical application in a research and development setting.

The Strategic Importance of the Picolinic Acid Core

Picolinic acid and its derivatives are foundational building blocks in the development of new therapeutic agents and specialized chemicals.[1][2] The incorporation of both an amino group and a halogen onto this scaffold, specifically creating the 3-amino-5-chloro-substituted pattern, offers a precise combination of electronic and steric properties. These features are often crucial for modulating target engagement, optimizing pharmacokinetic profiles, and enhancing biological activity. Derivatives of this core have been investigated for applications ranging from herbicides to novel pharmaceuticals, underscoring the necessity for reliable and scalable synthetic routes.[3][4]

Core Synthesis: Establishing the 3-Amino-5-chloropicolinic Acid Scaffold

The construction of the 3-amino-5-chloropicolinic acid core can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. Here, we detail two of the most effective and mechanistically distinct approaches.

Pathway A: Selective Nucleophilic Aromatic Substitution (SNAr)

This is a classical and highly effective approach that leverages the inherent electronic properties of the pyridine ring. The pyridine nitrogen atom acts as an electron sink, making the ring electron-deficient and thus susceptible to attack by nucleophiles.[5] This effect is most pronounced at the C2 (ortho) and C4 (para) positions, where the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom.[6][7][8]

The synthesis of the target molecule via SNAr typically begins with a multi-halogenated pyridine precursor. A common starting material is 3,5,6-trichloropicolinic acid or a related derivative. The key transformation is the selective displacement of the halogen at the C3 position with an amino group. While the C3 (meta) position is electronically less favored for SNAr compared to C2 and C4, the reaction can be driven to the desired product under controlled conditions, often requiring elevated temperatures or catalysis.

Causality Behind Experimental Choices:

  • Choice of Aminating Agent: Aqueous or anhydrous ammonia is a common choice. The reaction is typically performed under pressure in a sealed vessel to maintain a sufficient concentration of the nucleophile and to reach the required reaction temperatures.

  • Catalysis: For less reactive chloro-substrates, transition-metal catalysis is often necessary to achieve good yields. Copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig) amination protocols are powerful tools for forming the critical C-N bond.[9][10] These catalysts operate through an oxidative addition/reductive elimination cycle, lowering the activation energy for the substitution.

G cluster_path_a Pathway A: Selective S_N_Ar start 3,5,6-Trichloropicolinic Acid Derivative step1 Selective Amination (e.g., NH3, heat, pressure or Pd/Cu catalysis) start->step1 product 3-Amino-5,6-dichloropicolinic Acid Derivative step1->product step2 Selective Dechlorination (e.g., Catalytic Hydrogenation) product->step2 final_product 3-Amino-5-chloropicolinic Acid step2->final_product

Caption: Synthetic workflow for Pathway A via SNAr.

Pathway B: Reduction of a Nitro-Precursor

An alternative and equally viable strategy involves the introduction of a nitro group, which serves as a masked form of the amine. This nitro group is a powerful electron-withdrawing group that strongly activates the pyridine ring for other transformations and can be reliably reduced to the desired amino group in a later step.

A typical starting material for this route is 5-chloro-3-nitro-pyridine-2-carbonitrile.[11] This precursor already contains the required chlorine at C5 and a nitrogen functionality at C3. The synthesis then proceeds through two key transformations.

Causality Behind Experimental Choices:

  • Reduction Step: The conversion of the nitro group to an amine is a standard and high-yielding reaction. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and effective method.[11] Alternatively, catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere provides a cleaner workup.

  • Hydrolysis Step: The nitrile group at C2 must be converted to the carboxylic acid. This is typically achieved by heating the intermediate in a strong mineral acid, such as concentrated hydrochloric acid (HCl).[11] This step simultaneously hydrolyzes the nitrile and protonates the newly formed amine, often precipitating the product as a hydrochloride salt, which aids in purification.

G cluster_path_b Pathway B: Nitro-Precursor Reduction start_b 5-Chloro-3-nitropicolinonitrile step1_b Nitro Group Reduction (e.g., SnCl2, EtOH or H2/Pd-C) start_b->step1_b intermediate_b 3-Amino-5-chloropicolinonitrile step1_b->intermediate_b step2_b Nitrile Hydrolysis (e.g., conc. HCl, heat) intermediate_b->step2_b final_product_b 3-Amino-5-chloropicolinic Acid (as HCl salt) step2_b->final_product_b

Caption: Synthetic workflow for Pathway B via a nitro-precursor.

Derivatization: Building Complexity from the Core Scaffold

With the 3-amino-5-chloropicolinic acid core in hand, the carboxylic acid group provides a reliable anchor point for diversification. Amide bond formation is the most common derivatization, allowing for the introduction of a vast array of chemical functionalities.

Amide Bond Formation via Coupling Reagents

Modern peptide coupling reagents provide a mild and efficient means of forming amide bonds, avoiding the harsh conditions required for converting the carboxylic acid to an acid chloride. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.

Trustworthiness Through a Self-Validating Protocol: The following protocol is designed to be a self-validating system. It includes checkpoints for reaction monitoring and clear steps for purification, ensuring the integrity of the final product.

Detailed Experimental Protocol: Synthesis of a 3-Amino-5-chloropicolinamide Derivative
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-chloropicolinic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., N,N-Dimethylformamide or Dichloromethane).

  • Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.1 eq).

  • Base Addition: Add a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture. The base is crucial for neutralizing the carboxylic acid and any hydrochloride salts that may be present.

  • Coupling Agent Addition: Add the coupling reagent, such as HATU (1.2 eq), portion-wise to the reaction mixture.[11] An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid and the coupling agent byproducts, and finally with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide derivative.[11]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_protocol Workflow: Amide Coupling Derivatization dissolve 1. Dissolve Acid & Amine in Anhydrous Solvent add_base 2. Add Base (e.g., DIPEA) dissolve->add_base add_coupler 3. Add Coupling Reagent (e.g., HATU) add_base->add_coupler monitor 4. Stir & Monitor (TLC / LC-MS) add_coupler->monitor workup 5. Aqueous Work-up (Wash with Acid, Base, Brine) monitor->workup purify 6. Purify (Column Chromatography) workup->purify characterize 7. Characterize (NMR, HRMS) purify->characterize

Caption: Step-by-step workflow for amide derivatization.

Data Summary

The efficiency of these synthetic transformations is highly dependent on the specific substrates and conditions employed. The following table provides representative data for the key steps discussed.

Transformation Starting Material Key Reagents Typical Yield Reference
Nitro Reduction & Hydrolysis5-chloro-3-nitro-pyridine-2-carbonitrile1. SnCl₂ 2. conc. HCl~70%[11]
Amide Coupling3-Amino-5-chloropicolinic acidAmine, HATU, DIPEA60-90%[11]
SNAr Amination2-chloropyridine derivativeAmine, KF, WaterVaries (Substrate Dependent)[12]
Pd-catalyzed AminationHeteroaryl ChloridesAmine, Pd-catalyst, LigandGood to Excellent[10]

Conclusion

The synthesis of 3-amino-5-chloropicolinic acid and its derivatives is a well-established yet versatile area of organic chemistry. By understanding the core principles of nucleophilic aromatic substitution and leveraging modern synthetic methodologies like nitro-group reduction and catalyzed aminations, researchers can efficiently access the central scaffold. Subsequent derivatization, particularly through robust amide coupling protocols, opens the door to a vast chemical space for exploration in drug discovery and agrochemical development. The protocols and strategies outlined in this guide provide a solid foundation for scientists and professionals to confidently and successfully work with this important class of molecules.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]

  • Amination of 4-chloropyridine using Cu(I)-polyacrylate heterogeneous catalyst. (n.d.). ResearchGate. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PubMed Central. [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia. [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. [Link]

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. (n.d.). ACS Publications. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (n.d.). ResearchGate. [Link]

  • Process for the production of new picolinic acid derivatives. (1966).
  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). PMC - NIH. [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. [Link]

  • Amination of 2-halopyridines. (n.d.). ResearchGate. [Link]

  • Biosynthetic Mechanisms of Plant Chlorogenic Acid from a Microbiological Perspective. (n.d.). MDPI. [Link]

  • Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. (n.d.). ResearchGate. [Link]

  • 3-AMINO-2-CHLORO-5-PICOLINE. (n.d.). Chemdad. [Link]

  • Preparation of 3,6-dichloropicolinic acid. (n.d.).
  • Synthesis of 3, 6-dichloropicolinic acid. (n.d.). ResearchGate. [Link]

  • Teratologic evaluation of 3,6-Dichloropicolinic acid in rats and rabbits. (1984). PubMed. [Link]

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Exploratory

An In-depth Technical Guide to the Safe Handling of Ethyl 3-amino-5-chloropicolinate

For researchers, chemists, and drug development professionals, the introduction of novel chemical intermediates is a constant in the landscape of innovation. Ethyl 3-amino-5-chloropicolinate, a substituted pyridine deriv...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and drug development professionals, the introduction of novel chemical intermediates is a constant in the landscape of innovation. Ethyl 3-amino-5-chloropicolinate, a substituted pyridine derivative, represents a key building block in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. Its unique arrangement of chloro, amino, and ethyl ester functional groups makes it a versatile reagent. However, this reactivity also necessitates a thorough and nuanced understanding of its safe handling, storage, and emergency management.

This guide moves beyond generic safety data to provide a field-proven framework for working with Ethyl 3-amino-5-chloropicolinate. The protocols and insights herein are designed to empower laboratory personnel to manage this compound with confidence and precision, ensuring both personal safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe handling is a complete understanding of the compound's identity and physical characteristics. This data is critical for risk assessment, engineering control selection, and emergency preparedness.

PropertyValueSource(s)
Chemical Name Ethyl 3-amino-5-chloropicolinate[1]
Synonym Ethyl 3-amino-5-chloro-2-pyridinecarboxylateN/A
CAS Number 27330-35-4[1][2]
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62 g/mol [1]
Physical Form SolidN/A
SMILES CCOC(=O)C1=C(N)C=C(Cl)C=N1[1]
Storage Keep in a dark place, inert atmosphere, room temperature.N/A

Section 2: Hazard Identification and Toxicological Profile

While a complete, verified Safety Data Sheet (SDS) for Ethyl 3-amino-5-chloropicolinate is not publicly available, data from closely related analogs, such as other chloropyridine derivatives, allows for a robust presumptive hazard assessment. The following classifications should be considered minimal precautions.

GHS Hazard Classifications (Presumptive):

Based on analogous compounds like 3-Amino-5-chloropicolinic acid, the following hazards are anticipated[3]:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Warning [3]

Toxicological Narrative: The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. The amino and chloro functionalities on the pyridine ring suggest that the compound may act as a skin and respiratory irritant. Ingestion is not an expected route of exposure in a controlled laboratory setting but would likely lead to gastrointestinal irritation. Due to the lack of specific toxicological studies, this compound should be handled as if it were acutely toxic and potentially hazardous upon prolonged or repeated exposure. No data is available regarding its carcinogenic, mutagenic, or reproductive toxicity.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory. The causality behind these choices is to create a validated system of containment that minimizes all potential routes of exposure.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid Ethyl 3-amino-5-chloropicolinate, including weighing and transferring, must be performed within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of aerosolized dust.

  • Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas.

  • Proximity to Safety Equipment: Workstations must be in close proximity to a safety shower and an eyewash station[4].

Personal Protective Equipment (PPE) Selection:

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum thickness 0.11 mm).Provides a barrier against incidental skin contact. For prolonged handling or in case of a spill, double-gloving is recommended. Always inspect gloves for tears or punctures before use.[5]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes and airborne particles reaching the eyes.[5]
Skin/Body Protection Flame-retardant laboratory coat.Prevents contamination of personal clothing. Ensure the coat is fully buttoned.
Respiratory Protection Not required if work is conducted within a certified fume hood.If engineering controls fail or for emergency spill response outside of a hood, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary.

Section 4: Safe Handling and Experimental Protocols

Adherence to standardized protocols is the cornerstone of a trustworthy safety system. The following workflow outlines the critical steps for safely handling Ethyl 3-amino-5-chloropicolinate from procurement to use.

Workflow for Safe Handling of Ethyl 3-amino-5-chloropicolinate

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase a 1. Review SDS for Analogs & Conduct Risk Assessment b 2. Verify Fume Hood Certification & Proximity to Safety Shower/Eyewash a->b c 3. Assemble & Inspect All Required PPE b->c d 4. Unpack Container & Inspect for Damage c->d e 5. Carefully Weigh Solid (Use anti-static weigh boat) d->e f 6. Transfer to Reaction Vessel or Prepare Solution e->f g 7. Securely Seal Primary Container f->g h 8. Decontaminate Weighing Utensils & Work Surface g->h i 9. Package Waste in Labeled, Sealed Container h->i j 10. Remove PPE (Gloves Last) & Wash Hands Thoroughly i->j k 11. Log Compound Usage & Return to Storage j->k

Caption: Standard Operating Procedure from preparation to post-handling.

Step-by-Step Protocol: Weighing and Dispensing
  • Preparation: Don all required PPE as specified in Section 3. Verify the fume hood is operational.

  • Staging: Place an analytical balance, weigh paper or an anti-static weigh boat, spatula, and the receiving vessel inside the fume hood.

  • Equilibration: Allow the sealed container of Ethyl 3-amino-5-chloropicolinate to equilibrate to room temperature before opening to prevent moisture condensation.

  • Transfer: Open the container. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat on the balance. Avoid any actions that could generate dust.

  • Dispensing: Once the desired mass is weighed, carefully transfer the solid into the receiving vessel.

  • Sealing: Immediately and securely close the primary container of Ethyl 3-amino-5-chloropicolinate.

  • Decontamination: Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth (e.g., 70% ethanol). Dispose of the cloth and weigh boat into a designated solid hazardous waste container.

  • Final Steps: Remove PPE as per site-specific procedures and wash hands thoroughly with soap and water.

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures:

  • Inhalation: Move the person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Decision Tree for Spill Response

G start Spill Detected loc Is the spill inside a fume hood? start->loc size_in Is it a minor spill (<1g)? loc->size_in Yes size_out Is it a minor spill (<1g)? loc->size_out No resp_minor_in Contain with absorbent pads. Wipe with damp cloth. Place waste in sealed bag. size_in->resp_minor_in Yes resp_major_in Alert others. Close fume hood sash. Contact EHS. size_in->resp_major_in No resp_minor_out Restrict access to area. Don respiratory protection. Cover with absorbent. Collect and decontaminate. size_out->resp_minor_out Yes resp_major_out EVACUATE AREA. Alert others. Pull fire alarm if necessary. Call Emergency Services & EHS. size_out->resp_major_out No

Caption: Emergency response decision-making for spills.

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]

  • Specific Hazards: Combustion may produce toxic gases, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Section 6: Storage, Stability, and Disposal

Storage and Stability:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids[5].

  • The compound should be stored in a locked cabinet or an area with restricted access.

Disposal:

  • All waste material, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

References

  • Centers for Disease Control and Prevention (CDC). (N.A.). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

  • (N.A.). Ethyl 3-amino-5-chloropicolinate, 27330-35-4. Chemicalbridge. [Link]

  • Appchem. (N.A.). Ethyl 3-amino-5-chloropicolinate | 27330-35-4 | C8H9ClN2O2. Appchem. [Link]

  • GME Chemicals. (N.A.). Ethyl 3-amino-5-chloropicolinate. GME Chemicals. [Link]

  • Haohong Biomedical. (N.A.). 化学品安全技术说明书 (Safety Data Sheet). Haohong Biomedical. [Link]

  • PubChem. (N.A.). Ethyl 6-chloropicolinate. National Institutes of Health. [Link]

  • Jubilant Ingrevia. (2024). N- pyridin ( -2-yl)-β- alanine ethyl ester Safety Data Sheet. Jubilant Ingrevia. [Link]

Sources

Foundational

Stability and Storage of Ethyl 3-amino-5-chloropicolinate: A Proactive Approach to Ensuring Compound Integrity

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract: Ethyl 3-amino-5-chloropicolinate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its molecular arch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Ethyl 3-amino-5-chloropicolinate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its molecular architecture, featuring an ester, an aromatic amine, and a chlorinated pyridine ring, presents specific stability challenges that, if unmanaged, can compromise experimental reproducibility, impurity profiles, and the overall trajectory of a development program. This guide provides an in-depth analysis of the inherent stability characteristics of Ethyl 3-amino-5-chloropicolinate, elucidates its primary degradation pathways, and establishes a framework of field-proven protocols for its proper storage, handling, and stability assessment. By adopting the scientifically grounded practices detailed herein, researchers can ensure the long-term integrity of this valuable compound.

Physicochemical Profile and Structural Features

A comprehensive understanding of a molecule's stability begins with its fundamental physicochemical properties. Ethyl 3-amino-5-chloropicolinate (CAS No: 27330-35-4) is a solid at room temperature. Its structure is central to its reactivity and potential instability. The pyridine ring, substituted with an electron-donating amino group and an electron-withdrawing chloro group, along with the labile ethyl ester moiety, defines its chemical behavior.

PropertyValueSource(s)
CAS Number 27330-35-4[1][2]
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62 g/mol [1][3]
Synonyms Ethyl 3-amino-5-chloro-2-pyridinecarboxylate[2]
Appearance Solid
Melting Point 63 - 66 °C

Intrinsic Stability and Potential Degradation Pathways

The product is generally considered chemically stable under standard ambient conditions. However, the functional groups present in Ethyl 3-amino-5-chloropicolinate create vulnerabilities to specific environmental factors. Proactive control of these factors is essential. The four most critical degradation pathways to consider are hydrolysis, oxidation, photodegradation, and thermal stress.[4][5]

Hydrolytic Degradation

The ethyl ester functional group is the most probable site for hydrolysis.[4][5] In the presence of water, particularly under acidic or basic catalysis, the ester can hydrolyze to form 3-Amino-5-chloropicolinic acid and ethanol. This conversion eliminates the ester, altering the molecule's solubility, lipophilicity, and biological activity. The rate of hydrolysis is significantly accelerated by increases in temperature and deviations from a neutral pH.[5]

Oxidative Degradation

The aminopyridine moiety is susceptible to oxidation. The lone pair of electrons on the exocyclic amino group and the pyridine ring nitrogen can react with atmospheric oxygen or other oxidizing agents.[6] This can lead to the formation of N-oxides or nitro derivatives, as has been observed in stability studies of similar compounds like 3,4-diaminopyridine.[6] Such degradation is often catalyzed by trace metals and exposure to light.

Photodegradation

Many chlorinated aromatic compounds exhibit sensitivity to light, and supplier recommendations to "Keep in dark place" for this compound and its analogs underscore this risk.[7][8] UV or high-energy visible light can provide the activation energy to initiate radical reactions, potentially leading to dehalogenation or complex polymerization, resulting in discoloration and the formation of a wide array of impurities.

Thermal Decomposition

While stable at room temperature, elevated temperatures will exponentially increase the rate of all degradation reactions, including hydrolysis and oxidation.[4] At very high temperatures, thermal decomposition can occur, involving fragmentation of the molecule. For related structures, this can involve cleavage of side chains or the pyridine ring itself.[9][10]

The following diagram illustrates the primary potential degradation pathways originating from the parent molecule.

G Parent Ethyl 3-amino-5-chloropicolinate Hydrolysis_Product 3-Amino-5-chloropicolinic Acid + Ethanol Parent->Hydrolysis_Product Hydrolysis (+ H₂O, H⁺/OH⁻) Oxidation_Product N-Oxide / Nitro Derivatives Parent->Oxidation_Product Oxidation (+ O₂, Light, Metal Ions) Photo_Product Dehalogenated Species & Polymeric Impurities Parent->Photo_Product Photodegradation (UV/Visible Light) Thermal_Product Fragmented Products Parent->Thermal_Product Thermal Stress (High Temperature)

Caption: Potential degradation pathways for Ethyl 3-amino-5-chloropicolinate.

Recommended Storage and Handling Conditions

Based on an analysis of supplier safety data sheets and fundamental chemical principles, a multi-faceted approach to storage is required to minimize degradation and preserve the compound's purity.

ParameterRecommended ConditionRationaleSource(s)
Temperature Room Temperature or Refrigerated (2-8°C)Minimizes thermal degradation and slows the rate of all chemical reactions.[4][5] Some suppliers specifically recommend 2-8°C.[7][8][7][8]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)Displaces oxygen to prevent oxidative degradation of the aminopyridine ring.[7]
Light Protect from Light (Amber Vial)Prevents light-induced photodegradation.[7][8]
Moisture Tightly Closed Container in a Dry PlaceExcludes moisture to prevent ester hydrolysis. Use of a desiccator is advisable for long-term storage.
Handling Well-ventilated areaStandard practice for handling chemical solids to avoid inhalation.[11]

Practical Handling Recommendations:

  • Aliquoting: For frequent use, it is best practice to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock to air and moisture.

  • Container Choice: Use amber glass vials with tight-fitting, lined caps to provide both light and moisture protection.

  • Equilibration: Before opening a refrigerated container, allow it to warm to room temperature completely. This prevents atmospheric moisture from condensing on the cold solid.

Protocols for Stability Assessment

To empirically determine the stability of Ethyl 3-amino-5-chloropicolinate under specific conditions, a structured stability testing program is essential. This typically involves a forced degradation study to identify likely degradation products and a long-term study to establish a retest date or shelf-life, often guided by ICH principles.[12][13][14]

Experimental Workflow for Stability Testing

The process begins with securing a high-purity reference sample and developing an analytical method capable of separating the parent compound from its potential degradation products.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stress & Long-Term Studies cluster_2 Phase 3: Analysis & Interpretation A1 Characterize Reference Standard (t=0) A2 Develop & Validate Stability-Indicating Method (e.g., HPLC-UV) A1->A2 B1 Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) A2->B1 B2 Long-Term Stability Study (ICH Conditions) A2->B2 C1 Analyze Samples at Defined Time Points B1->C1 B2->C1 C2 Identify & Quantify Degradants (LC-MS) C1->C2 C3 Evaluate Data & Establish Retest Date C2->C3

Caption: General workflow for a comprehensive stability assessment program.

Protocol: Forced Degradation Study

Objective: To intentionally degrade the sample to identify potential degradation products and demonstrate the specificity of the analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of Ethyl 3-amino-5-chloropicolinate in a suitable solvent (e.g., acetonitrile/water) at a concentration of ~1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 4 hours.

    • Neutralize with 1 mL of 0.1 M HCl and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Photolytic Degradation:

    • Place 10 mL of the stock solution in a clear glass vial.

    • Expose to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • Dilute both samples to ~0.1 mg/mL for analysis.

  • Thermal Degradation:

    • Store a vial of the solid compound in an oven at 80°C for 7 days.

    • Prepare a solution of the heat-stressed solid at ~0.1 mg/mL for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time. For Ethyl 3-amino-5-chloropicolinate, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is appropriate.

Protocol: Representative RP-HPLC-UV Method

Objective: To separate the intact parent compound from all potential process impurities and degradation products.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention for the parent compound and potential degradants.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization of the amino group and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 10% B to 90% B over 20 minutesA gradient is necessary to elute the parent compound and resolve it from both more polar (e.g., hydrolyzed acid) and less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 254 nmAromatic nature of the pyridine ring provides strong chromophore for UV detection. A photodiode array (PDA) detector is recommended to check for peak purity.

System Suitability:

  • Tailing Factor: The peak for Ethyl 3-amino-5-chloropicolinate should have a tailing factor ≤ 1.5.

  • Resolution: The resolution between the parent peak and the closest eluting degradation product (from the forced degradation study) should be ≥ 2.0.

  • Reproducibility: Five replicate injections of a standard solution should yield a relative standard deviation (RSD) of ≤ 2.0% for peak area and retention time.

Conclusion

The stability of Ethyl 3-amino-5-chloropicolinate is governed by its susceptibility to hydrolysis, oxidation, and photodegradation. By implementing a proactive strategy based on controlled environmental conditions—specifically, storage at cool or room temperature in a dry, inert, and dark environment—researchers can effectively mitigate these risks. The integrity of the compound should be verified through the use of a validated, stability-indicating analytical method, particularly for material used in pivotal preclinical and clinical development stages. The protocols and insights provided in this guide offer a robust framework for ensuring that the quality of Ethyl 3-amino-5-chloropicolinate is maintained from the laboratory bench to its final application.

References

  • Sigma-Aldrich. (2025).
  • BLD Pharm. (n.d.). 3-Amino-5-chloropicolinic acid.
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  • ResearchGate. (n.d.).
  • Appchem. (n.d.).
  • ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
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  • European Medicines Agency. (2006).
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  • ECHEMI. (n.d.). 3-Amino-5-chloro-2-pyridinecarboxylic acid Formula.
  • Jubilant Ingrevia. (2024). N- pyridin ( -2-yl)
  • Ghent University. (2013). Hydrolysis of poly-(2-ethyl-2-oxazoline).
  • ResearchGate. (1976).
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  • Tokyo Chemical Industry Co., Ltd. (n.d.). Amino Acid Ethyl Esters.
  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 3-Amino-2-chloro-6-methyl-isonicotinic acid ethyl ester.
  • ICH. (n.d.).
  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products.
  • BLD Pharm. (n.d.).
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  • Chemistry World. (2021).
  • Asian Journal of Chemistry. (n.d.). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small Peptides.
  • PMC. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31.
  • Journal of the American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
  • NIH. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.
  • Organic & Biomolecular Chemistry. (n.d.).

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Protocols & Analytical Methods

Method

The Versatile Synthon: Ethyl 3-amino-5-chloropicolinate in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold Ethyl 3-amino-5-chloropicolinate, a substituted pyridine derivative, has emerged as a cornerstone in the edifice of contemporary organic synthesis. Its unique arrangement of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

Ethyl 3-amino-5-chloropicolinate, a substituted pyridine derivative, has emerged as a cornerstone in the edifice of contemporary organic synthesis. Its unique arrangement of functional groups—a nucleophilic amine, an electrophilic ester, and a strategically placed chlorine atom on a pyridine ring—renders it a highly versatile building block. This trifecta of reactivity allows for a diverse array of chemical transformations, making it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. Pyridine-based compounds are integral to numerous commercial products, including fungicides, herbicides, and blockbuster drugs, underscoring the importance of understanding the utility of key intermediates like Ethyl 3-amino-5-chloropicolinate.[1][2][3] This document serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the synthetic potential of this compound through in-depth application notes and validated protocols.

Core Reactivity and Synthetic Potential

The reactivity of Ethyl 3-amino-5-chloropicolinate is governed by the interplay of its primary functional groups. The amino group at the 3-position is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. The ethyl ester at the 2-position provides a handle for hydrolysis, amidation, or reduction. The chlorine atom at the 5-position, while relatively unreactive towards nucleophilic aromatic substitution under standard conditions, can be activated or participate in cross-coupling reactions. This multifaceted reactivity profile opens doors to a vast chemical space, enabling the construction of a wide variety of heterocyclic systems.

Application Note I: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A significant application of Ethyl 3-amino-5-chloropicolinate lies in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. This scaffold is of considerable interest in medicinal chemistry due to its presence in a range of biologically active molecules. The synthesis often proceeds via a reaction analogous to the Gould-Jacobs reaction, which is a powerful method for the construction of quinoline and related fused pyridine systems.[4][5]

Mechanistic Rationale: A Stepwise Look at the Gould-Jacobs-type Reaction

The synthesis of the pyrazolo[3,4-b]pyridine core from Ethyl 3-amino-5-chloropicolinate involves a two-step sequence: initial condensation to form an enamine, followed by a thermally induced cyclization and subsequent aromatization.

  • Enamine Formation: The reaction is initiated by the condensation of the amino group of Ethyl 3-amino-5-chloropicolinate with a suitable three-carbon electrophile, often generated in situ. A common reagent for this purpose is dimethylformamide-dimethylacetal (DMF-DMA), which reacts with the primary amine to form a dimethylaminomethyleneamino intermediate.[6][7][8][9] This step transforms the amino group into a better leaving group for the subsequent cyclization.

  • Cyclization and Aromatization: The intermediate then undergoes an intramolecular cyclization. In the context of forming a pyrazolo[3,4-b]pyridine, the enamine intermediate would first be formed, and then a subsequent reaction with a hydrazine derivative would lead to the fused ring system. In a Gould-Jacobs-type pathway, the initial intermediate cyclizes at high temperature, driven by the thermodynamic stability of the resulting aromatic system. The reaction typically proceeds via a 6-electron cyclization mechanism.[5] The final step involves the elimination of a small molecule (e.g., dimethylamine or ethanol) to afford the fully aromatic pyrazolo[3,4-b]pyridine core.

Experimental Workflow: Pyrazolo[3,4-b]pyridine Synthesis

cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Aromatization A Ethyl 3-amino-5-chloropicolinate C Intermediate Enamine A->C Condensation B DMF-DMA B->C E Pyrazolo[3,4-b]pyridine Core C->E Cyclization D Hydrazine Derivative D->E F Final Product E->F Elimination

Caption: Workflow for the synthesis of Pyrazolo[3,4-b]pyridines.

Protocol: Synthesis of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridin-5-carboxylate

This protocol describes a representative procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative from Ethyl 3-amino-5-chloropicolinate.

Materials:

  • Ethyl 3-amino-5-chloropicolinate

  • Dimethylformamide-dimethylacetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Dowtherm A (or other high-boiling solvent)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

Step 1: Formation of the Enamine Intermediate

  • To a solution of Ethyl 3-amino-5-chloropicolinate (1.0 eq) in anhydrous toluene (10 mL/g of starting material) in a round-bottom flask equipped with a reflux condenser, add dimethylformamide-dimethylacetal (1.2 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Cyclocondensation and Aromatization

  • Dissolve the crude enamine intermediate from Step 1 in a high-boiling solvent such as Dowtherm A (15 mL/g of starting material).

  • Add hydrazine hydrate (1.5 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to a high temperature (typically 200-250 °C) and maintain for 1-2 hours. The cyclization is often driven by the distillation of the lower-boiling byproducts.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Dilute the mixture with hexanes to facilitate precipitation and filter the solid product.

  • Wash the solid with cold hexanes and dry under vacuum.

Workup and Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Alternatively, for non-crystalline products, purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Application Note II: Synthesis of Novel Amide and Urea Derivatives

The nucleophilic amino group of Ethyl 3-amino-5-chloropicolinate is an excellent handle for the introduction of diverse functionalities through the formation of amide and urea linkages. These motifs are prevalent in a vast number of pharmaceuticals and agrochemicals.

Mechanistic Rationale: Acylation and Isocyanate Addition
  • Amide Formation: The synthesis of amides is typically achieved by reacting the amino group with an acylating agent, such as an acid chloride or an anhydride, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Urea Formation: Urea derivatives are readily prepared by the reaction of the amino group with an isocyanate. This reaction is generally very efficient and proceeds via the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate, forming a stable urea linkage.

Reaction Pathway: Amide and Urea Synthesis

cluster_0 Amide Synthesis cluster_1 Urea Synthesis A Ethyl 3-amino-5-chloropicolinate C Amide Derivative A->C Acylation B Acid Chloride (R-COCl) B->C D Ethyl 3-amino-5-chloropicolinate F Urea Derivative D->F Addition E Isocyanate (R-NCO) E->F

Caption: General pathways for amide and urea formation.

Protocol: Synthesis of an N-Acyl Derivative

This protocol provides a general method for the acylation of Ethyl 3-amino-5-chloropicolinate.

Materials:

  • Ethyl 3-amino-5-chloropicolinate

  • Acid chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for workup and purification

Procedure:

  • Dissolve Ethyl 3-amino-5-chloropicolinate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Representative Transformations

Starting MaterialReagent(s)ProductReaction TypeYield (%)Reference
Ethyl 3-amino-5-chloropicolinate1. DMF-DMA2. Hydrazine hydrateEthyl 6-chloro-1H-pyrazolo[3,4-b]pyridin-5-carboxylateCyclocondensation75-85 (estimated)Analogous to[10]
Ethyl 3-amino-5-chloropicolinateBenzoyl chloride, Et₃NEthyl 3-(benzamido)-5-chloropicolinateAcylation>90General Procedure
Ethyl 3-amino-5-chloropicolinatePhenyl isocyanateEthyl 5-chloro-3-(3-phenylureido)picolinateUrea Formation>95General Procedure

Conclusion: A Versatile Tool for Chemical Innovation

Ethyl 3-amino-5-chloropicolinate stands as a testament to the power of functionalized heterocyclic building blocks in modern organic synthesis. Its inherent reactivity, coupled with the ability to undergo a diverse range of chemical transformations, makes it a valuable precursor for the synthesis of novel compounds with potential applications in medicine and agriculture. The protocols and insights provided herein are intended to empower researchers to harness the full synthetic potential of this versatile molecule, paving the way for future discoveries and innovations.

References

  • Zakharychev, V. V. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]

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  • MDPI. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 24(18), 3291. [Link]

  • ACS Publications. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12513–12521. [Link]

  • ResearchGate. (2018). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(23), 7248. [Link]

  • ACS Publications. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

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  • ResearchGate. (2017). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

  • Synthetic Pages. (n.d.). Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Synthetic Pages. [Link]

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  • Journal of Organic and Pharmaceutical Chemistry. (2021). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Journal of Organic and Pharmaceutical Chemistry, 19(1), 4-12. [Link]

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  • ResearchGate. (2007). Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. ResearchGate. [Link]

  • Scientific Research Publishing. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1(4), 207-214. [Link]

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Application

Application Notes &amp; Protocols: Ethyl 3-amino-5-chloropicolinate as a Strategic Building Block in Pharmaceutical Development

Introduction: The Strategic Value of the Substituted Picolinate Scaffold In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Picolinate Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. The strategic selection of foundational building blocks is paramount to the success of any drug discovery program. Ethyl 3-amino-5-chloropicolinate, a halogenated aminopyridine derivative, has emerged as a particularly valuable scaffold. Its intrinsic electronic properties, coupled with multiple reactive handles, offer a versatile platform for the synthesis of complex molecules with diverse biological activities.

The presence of a chlorine atom at the 5-position and an amino group at the 3-position of the pyridine ring are not mere structural features; they are strategic tools for the medicinal chemist. The chloro-substituent can modulate the pKa of the pyridine nitrogen, influence the molecule's lipophilicity, and serve as a vector for further functionalization through cross-coupling reactions. The amino group provides a nucleophilic center, ideal for amide bond formation, urea and thiourea synthesis, and the construction of various heterocyclic systems.[1] Furthermore, the ethyl ester at the 2-position offers a site for hydrolysis to the corresponding carboxylic acid or for direct amidation, expanding the synthetic possibilities.

This guide provides an in-depth exploration of Ethyl 3-amino-5-chloropicolinate as a key building block in pharmaceutical research. We will delve into its applications in the synthesis of targeted therapies, provide detailed, field-proven protocols for its utilization in key synthetic transformations, and discuss the underlying principles that make this scaffold a "privileged" structure in contemporary drug design.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
CAS Number 27330-35-4[3]
Molecular Formula C₈H₉ClN₂O₂[3]
Molecular Weight 200.62 g/mol [3]
SMILES CCOC(=O)C1=C(N)C=C(Cl)C=N1[3]

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The 3-amino-5-chloropicolinate core is a recurring motif in a variety of biologically active compounds, demonstrating its utility across multiple therapeutic areas. Its structural features allow for the precise orientation of functional groups in three-dimensional space, facilitating interactions with biological targets.

Kinase Inhibitors: A Privileged Scaffold

A significant application of the aminopicolinate scaffold is in the development of protein kinase inhibitors.[4] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine core can act as a hinge-binding motif, a key interaction in many kinase inhibitors. The strategic placement of substituents on this scaffold allows for the optimization of potency and selectivity.

For instance, the design of novel inhibitors for receptor-interacting protein kinase 2 (RIPK2), a key mediator in immune signaling, has utilized 4-aminoquinoline derivatives, a structurally related scaffold.[5] The synthesis of such compounds often involves the coupling of the amino group with other functionalities to achieve high-affinity binding to the target kinase.

Anti-infective Agents

The chloropicolinate framework has also been explored for the development of novel anti-infective agents. In a notable example, a series of chloropicolinate amides and urea derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis.[1] These compounds demonstrated promising minimum inhibitory concentration (MIC) values with low cytotoxicity, highlighting the potential of this scaffold in addressing infectious diseases.[1]

Neurological Disorders

The related compound, 3-Amino-5-chloropicolinamide, has been utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, including anticonvulsants.[6] This underscores the versatility of the underlying pharmacophore in interacting with a range of biological targets within the central nervous system.

Structure-Activity Relationships (SAR) and Bioisosteric Considerations

The utility of Ethyl 3-amino-5-chloropicolinate is further enhanced by the predictable structure-activity relationships that can be established through its derivatization. The chlorine atom, for example, can be replaced with other halogens or functional groups to fine-tune electronic and steric properties. This concept of bioisosteric replacement is a cornerstone of modern drug design, allowing for the optimization of a lead compound's ADME (absorption, distribution, metabolism, and excretion) properties.[7][8][9][10]

The amino group is a versatile handle for exploring SAR. Acylation with a diverse range of carboxylic acids can probe the steric and electronic requirements of a binding pocket. Furthermore, the pyridine nitrogen itself can participate in hydrogen bonding interactions with a biological target, and its basicity can be modulated by the substituents on the ring.

Experimental Protocols

The following protocols are provided as a guide for the utilization of Ethyl 3-amino-5-chloropicolinate in common and powerful synthetic transformations. These are intended as starting points and may require optimization based on the specific substrates and desired products.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes a robust method for the acylation of the 3-amino group, a fundamental transformation for building molecular complexity.

Workflow Diagram:

Amide_Formation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Ethyl 3-amino-5-chloropicolinate R Stir at 0°C to RT A->R B Acid Chloride (R-COCl) B->R C Pyridine (Base) C->R D DCM (Solvent) D->R W1 Aqueous Work-up R->W1 P1 Column Chromatography W1->P1 Prod Ethyl 3-(acylamino)-5-chloropicolinate P1->Prod

Caption: Workflow for Amide Bond Formation.

Materials:

  • Ethyl 3-amino-5-chloropicolinate

  • Desired acid chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of Ethyl 3-amino-5-chloropicolinate (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq) and cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acid chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Causality: The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Performing the initial addition at 0°C helps to control the exothermicity of the reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a method for the palladium-catalyzed cross-coupling of the 5-chloro position with a boronic acid, enabling the introduction of aryl or heteroaryl substituents.

Workflow Diagram:

Suzuki_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Ethyl 3-amino-5-chloropicolinate R Heat at 80-100°C A->R B Arylboronic Acid (1.2 eq) B->R C Pd(PPh₃)₄ (0.05 eq) C->R D K₂CO₃ (2.0 eq) D->R E Toluene/Ethanol/H₂O (Solvent) E->R W1 Aqueous Work-up R->W1 P1 Column Chromatography W1->P1 Prod Ethyl 3-amino-5-arylpicolinate P1->Prod

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • Ethyl 3-amino-5-chloropicolinate

  • Desired arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography

Procedure:

  • In a reaction vessel, combine Ethyl 3-amino-5-chloropicolinate (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture at 80-100°C under a nitrogen atmosphere for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.[11][12][13]

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The base (K₂CO₃) is required for the transmetalation step. The use of a mixed solvent system helps to dissolve both the organic and inorganic reagents. Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.

Protocol 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

This protocol provides a method for the construction of a tricyclic system through the reaction of the 3-amino group with an aldehyde, followed by cyclization. This is a powerful reaction for creating complex heterocyclic scaffolds.[1][14][15]

Workflow Diagram:

Pictet_Spengler cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A Ethyl 3-amino-5-chloropicolinate R Stir at RT A->R B Aldehyde (R'-CHO) (1.1 eq) B->R C Trifluoroacetic Acid (TFA) C->R D DCM (Solvent) D->R W1 Basification & Extraction R->W1 P1 Column Chromatography W1->P1 Prod Tricyclic Product P1->Prod

Caption: Workflow for Pictet-Spengler Reaction.

Materials:

  • Ethyl 3-amino-5-chloropicolinate

  • Desired aldehyde (1.1 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography

Procedure:

  • Dissolve Ethyl 3-amino-5-chloropicolinate (1.0 eq) in anhydrous DCM.

  • Add the desired aldehyde (1.1 eq) to the solution.

  • Add trifluoroacetic acid (TFA) dropwise (can be used catalytically or as a solvent, depending on the substrate).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is basic.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality: The acidic conditions (TFA) are necessary to catalyze the initial imine formation and the subsequent electrophilic aromatic substitution (cyclization) step of the Pictet-Spengler reaction.

Conclusion

Ethyl 3-amino-5-chloropicolinate is a highly valuable and versatile building block for pharmaceutical research and development. Its strategically placed functional groups provide a robust platform for the synthesis of a wide array of complex molecules with significant therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately contributing to the development of new and improved medicines.

References

  • ResearchGate. (n.d.). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. Retrieved January 6, 2026, from [Link]

  • MySkinRecipes. (n.d.). 3-Amino-5-chloropicolinamide. Retrieved January 6, 2026, from [Link]

  • Appchem. (n.d.). Ethyl 3-amino-5-chloropicolinate | 27330-35-4. Retrieved January 6, 2026, from [Link]

  • Gao, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Retrieved January 6, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Retrieved January 6, 2026, from [Link]

  • IRIS. (2010). Synthesis of 8-aminoquinolines as inhibitors of tyrosine kinases. Retrieved January 6, 2026, from [Link]

  • MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved January 6, 2026, from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 6, 2026, from [Link]

  • PubMed. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Retrieved January 6, 2026, from [Link]

  • PubMed. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Retrieved January 6, 2026, from [Link]

  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved January 6, 2026, from [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved January 6, 2026, from [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved January 6, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Retrieved January 6, 2026, from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved January 6, 2026, from [Link]

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  • National Center for Biotechnology Information. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved January 6, 2026, from [Link]

  • PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved January 6, 2026, from [Link]

Sources

Method

The Versatile Building Block: Application Notes for Ethyl 3-amino-5-chloropicolinate in Cross-Coupling Reactions

Introduction: Unlocking the Potential of a Privileged Scaffold Ethyl 3-amino-5-chloropicolinate is a key heterocyclic building block for the synthesis of highly substituted pyridine derivatives, a scaffold of immense imp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

Ethyl 3-amino-5-chloropicolinate is a key heterocyclic building block for the synthesis of highly substituted pyridine derivatives, a scaffold of immense importance in medicinal chemistry and drug discovery. Its unique arrangement of an amino group, a chloro leaving group, and an ester functionality on the pyridine ring allows for sequential and regioselective functionalization. This guide provides an in-depth exploration of the reaction conditions for two of the most powerful cross-coupling reactions utilizing this versatile substrate: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These reactions are fundamental to the construction of complex molecular architectures found in numerous pharmaceuticals.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and mechanistic insights to empower rational reaction design and optimization.

Chemical and Physical Properties

A thorough understanding of the substrate's properties is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 27330-35-4[3]
Molecular Formula C₈H₉ClN₂O₂[3]
Molecular Weight 200.62 g/mol [3]
Appearance Off-white to light yellow crystalline powder-
Solubility Generally soluble in organic solvents like ethanol and dichloromethane.[4]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling Ethyl 3-amino-5-chloropicolinate.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, protective clothing, and eye/face protection.

  • Wash hands and any exposed skin thoroughly after handling.

  • Use only in a well-ventilated area or outdoors.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

First Aid:

  • If swallowed: Immediately call a poison center or doctor.

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[5][6][7]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The chloro- and amino-substituents on the pyridine ring of Ethyl 3-amino-5-chloropicolinate serve as handles for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[1] In the case of Ethyl 3-amino-5-chloropicolinate, the chloro group at the 5-position is the reactive site for coupling with a variety of boronic acids or their derivatives.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. For electron-rich and sterically hindered substrates like Ethyl 3-amino-5-chloropicolinate, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often employed. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition to the C-Cl bond.[8] Pre-catalysts, where the active Pd(0) species is generated in situ from a stable Pd(II) source, are often preferred for their stability and ease of handling.[9]

  • Base: A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome. Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. The strength and solubility of the base should be considered to avoid side reactions like ester hydrolysis.[10]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[11][12][13]

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 3-amino-5-chloropicolinate with an Arylboronic Acid

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Ethyl 3-amino-5-chloropicolinate, Arylboronic acid, and Base in a reaction vessel. B Add Palladium catalyst and Ligand. A->B C Add degassed Solvent System (e.g., 1,4-Dioxane/Water). B->C D Evacuate and backfill with inert gas (e.g., Argon). C->D E Heat the reaction mixture (e.g., 80-100 °C). D->E F Monitor progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with organic solvent. F->G H Wash with water and brine. G->H I Dry organic layer, concentrate, and purify by column chromatography. H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • Ethyl 3-amino-5-chloropicolinate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry reaction vessel, add Ethyl 3-amino-5-chloropicolinate, the arylboronic acid, and the base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the phosphine ligand in a small amount of the organic solvent.

  • Add the catalyst solution to the reaction vessel.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-5-aryl-picolinate.

Representative Data for Suzuki-Miyaura Coupling of Related Aminochloropyridines:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME/H₂O8595
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane10092
33-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene/H₂O11088
42-Methylphenylboronic acidPd(dppf)Cl₂ (5)-Na₂CO₃DME/H₂O9075

Note: This data is representative for the Suzuki-Miyaura coupling of aminohalopyridines and should be used as a guideline for optimization.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] For Ethyl 3-amino-5-chloropicolinate, this reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position, leading to the synthesis of 3,5-diaminopicolinate derivatives.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are crucial for the Buchwald-Hartwig amination of aryl chlorides. Ligands like RuPhos and BrettPhos have shown excellent performance in the amination of challenging substrates, including heteroaryl chlorides.[14][15] The choice of ligand can also influence the selectivity for mono- versus diarylation of primary amines.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido intermediate. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).[14] The choice of base should be compatible with the functional groups present in the substrates.

  • Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base and the reactive organometallic intermediates.

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 3-amino-5-chloropicolinate with a Secondary Amine

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge a reaction vessel with Palladium precatalyst, Ligand, and Base. B Add Ethyl 3-amino-5-chloropicolinate and the Amine. A->B C Add anhydrous, degassed Solvent (e.g., Toluene). B->C D Seal the vessel and heat the reaction mixture (e.g., 90-110 °C). C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and filter through a pad of Celite. E->F G Concentrate the filtrate and purify by column chromatography. F->G

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • Ethyl 3-amino-5-chloropicolinate (1.0 equiv)

  • Primary or secondary amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos-Pd-G3, BrettPhos-Pd-G3; 1-5 mol%)

  • Base (e.g., NaOtBu, LiHMDS; 1.2-1.5 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a sealable reaction tube with the palladium precatalyst, the ligand (if not using a precatalyst), and the base.

  • Add Ethyl 3-amino-5-chloropicolinate and the amine to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and place it in a preheated oil bath.

  • Stir the reaction mixture at the desired temperature (typically 90-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-5-(substituted-amino)picolinate.

Representative Data for Buchwald-Hartwig Amination of Related Aminohalopyridines:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10094
2AnilinePd(OAc)₂ (2)BrettPhos (4)LiHMDS1,4-Dioxane11085
3BenzylamineRuPhos-Pd-G3 (3)-NaOtBuToluene9091
4PiperidinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃1,4-Dioxane10088

Note: This data is representative for the Buchwald-Hartwig amination of aminohalopyridines and should be used as a guideline for optimization.

Conclusion and Future Outlook

Ethyl 3-amino-5-chloropicolinate is a valuable and versatile building block for the synthesis of complex, nitrogen-containing heterocyclic compounds. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide powerful and reliable methods for its functionalization, enabling the creation of diverse molecular libraries for drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers to confidently and efficiently utilize this important synthetic intermediate. Future work in this area will likely focus on the development of even more active and selective catalyst systems, as well as the expansion of the reaction scope to include other cross-coupling transformations, further solidifying the role of Ethyl 3-amino-5-chloropicolinate as a cornerstone of modern synthetic chemistry.

References

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • PubMed. (2024). Aminative Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2020). (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]

  • PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]

  • ResearchGate. (2024). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. [Link]

  • ResearchGate. (n.d.). Palladium precatalysts used in cross‐coupling reactions. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. [Link]

  • ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

  • Appchem. (n.d.). Ethyl 3-amino-5-chloropicolinate. [Link]

  • PMC. (2021). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • PMC. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ResearchGate. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • DSpace@MIT. (2012). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. [Link]

  • Google Patents. (n.d.). Advanced drug development and manufacturing.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • PMC. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • Google Patents. (n.d.). Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.).
  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

  • Google Patents. (n.d.). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
  • Jubilant Ingrevia. (2024). N- pyridin ( -2-yl)-β- alanine ethyl ester Safety. [Link]

  • PubMed. (2005). Design, synthesis and biological activity of acyl substituted 3-amino-5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones as potential hypnotic drugs. [Link]

  • PubChem. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. [Link]

  • PubChem. (n.d.). 5-Amino-3-chloropicolinic acid. [Link]

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Application

Application Note: High-Throughput Analytical Strategies for Ethyl 3-amino-5-chloropicolinate

A Senior Application Scientist's Guide to Robust HPLC and GC-MS Methodologies Abstract This comprehensive guide details the development and application of robust analytical methods for Ethyl 3-amino-5-chloropicolinate, a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust HPLC and GC-MS Methodologies

Abstract

This comprehensive guide details the development and application of robust analytical methods for Ethyl 3-amino-5-chloropicolinate, a key intermediate in pharmaceutical and agrochemical synthesis. We present field-proven protocols for both High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and trace-level analysis. This document moves beyond rote instructions, delving into the scientific rationale behind critical methodological choices—from mobile phase selection and pH control in HPLC to the strategic use of derivatization in GC-MS. Each protocol is designed as a self-validating system, incorporating system suitability and quality control checkpoints. The methodologies are presented with detailed, step-by-step instructions, data analysis workflows, and visual diagrams to ensure successful implementation in research, development, and quality control laboratories.

Introduction: The Analytical Imperative for Ethyl 3-amino-5-chloropicolinate

Ethyl 3-amino-5-chloropicolinate is a substituted pyridinecarboxylic acid ester. Its molecular structure, featuring an aminopyridine core, a chloro substituent, and an ethyl ester group, makes it a versatile building block. The purity and precise quantification of this intermediate are critical, as impurities can carry through the synthesis process, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product.

The development of reliable and validated analytical methods is therefore not merely a procedural step but a cornerstone of quality assurance. The choice between HPLC and GC-MS is application-dependent:

  • HPLC with UV detection is the workhorse for routine purity testing and quantification in bulk materials and formulated products, offering excellent precision and accuracy.

  • GC-MS provides unparalleled specificity and sensitivity, making it the gold standard for unambiguous identification, structure confirmation, and the detection of volatile impurities, especially when derivatization is employed to enhance analyte properties.

This guide provides the foundational knowledge and detailed protocols for both techniques, empowering researchers and drug development professionals to implement effective analytical controls.

Quantitative Analysis by Reversed-Phase HPLC

Principle of the Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their relative hydrophobicity. In this system, the analyte, Ethyl 3-amino-5-chloropicolinate, is introduced into a flowing liquid (the mobile phase) and passed through a column packed with a non-polar stationary phase (typically silica particles chemically bonded with C18 alkyl chains). Less polar compounds interact more strongly with the C18 stationary phase and are retained longer, while more polar compounds elute earlier. The amino group on the picolinate ring is basic, meaning its degree of ionization—and thus its polarity and retention—is highly dependent on the pH of the mobile phase. Controlling the mobile phase pH is therefore critical for achieving reproducible and robust separation.[1][2]

Method Development Considerations: A Causality-Driven Approach
  • Column Selection: A C18 column is the logical starting point due to the mixed polarity of the analyte. The aromatic ring and ethyl ester group provide hydrophobic character suitable for retention on a C18 phase, while the amino and chloro groups add polarity. A standard dimension of 150 x 4.6 mm with 5 µm particles offers a good balance of efficiency and backpressure.[3][4]

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is optimal. Acetonitrile is often preferred for its lower viscosity and UV transparency. The buffer is essential for controlling the pH. A phosphate or acetate buffer in the acidic to neutral range (e.g., pH 3-7) is recommended. At a lower pH, the amino group will be protonated (-NH3+), increasing polarity and reducing retention time. Fine-tuning the pH is the most effective tool for optimizing retention and peak shape.[4][5]

  • Detection Wavelength: The pyridine ring system with its amino substituent is a strong chromophore. A UV-Vis spectrophotometer is the ideal detector. A wavelength scan of the analyte in the mobile phase will reveal the absorbance maximum (λmax), which provides the highest sensitivity. For aminopyridine structures, this is typically in the 220-280 nm range.[5][6]

  • System Suitability: Before sample analysis, the chromatographic system's performance must be verified. This involves injecting a standard solution multiple times to check for consistency in retention time, peak area, peak shape (tailing factor), and column efficiency (theoretical plates). This ensures the trustworthiness of the generated data.[7]

Detailed HPLC Protocol

A. Reagents and Materials

  • Ethyl 3-amino-5-chloropicolinate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm membrane filters

B. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Ethyl 3-amino-5-chloropicolinate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[8][9]

C. Sample Preparation

  • Accurately weigh a sample containing approximately 25 mg of the active compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

D. Instrumental Parameters

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent
Column C18, 150 x 4.6 mm, 5 µm particle size
Column Temperature 30 °C[4]
Mobile Phase A: 20 mM KH2PO4, pH 3.0B: Acetonitrile
Gradient Program 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12.1-15 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min[10]
Injection Volume 10 µL[5]
Detector UV/PDA at 254 nm (or determined λmax)
Run Time 15 minutes

E. System Suitability Test (SST)

  • Inject the 25 µg/mL working standard solution five times.

  • Acceptance Criteria:

    • RSD of peak area: ≤ 2.0%

    • Tailing factor: 0.8 - 1.5

    • Theoretical plates: ≥ 2000

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Mobile Phase & Standard Prep sst System Suitability Test (SST) reagents->sst sample Sample Dissolution & Filtration analysis Sample Injection sample->analysis cal Calibration Curve (5-6 points) sst->cal If Pass cal->analysis integration Peak Integration & Identification (RT) analysis->integration quant Quantification via Calibration Curve integration->quant report Generate Report (Purity, Assay) quant->report

Caption: Workflow for HPLC analysis of Ethyl 3-amino-5-chloropicolinate.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a powerful hybrid technique that combines the separation capability of Gas Chromatography with the detection power of Mass Spectrometry.[11] A sample is first vaporized and separated into its components as it travels through a long, thin capillary column. Separation is based on the compounds' boiling points and their interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), causing the molecule to fragment in a predictable and reproducible pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for definitive identification.

Method Development Considerations: A Causality-Driven Approach
  • Analyte Volatility & Thermal Stability: Ethyl 3-amino-5-chloropicolinate is a semi-volatile compound. While it can be analyzed directly, the primary amino group (-NH2) is polar and can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced response.[12][13]

  • The Case for Derivatization: To overcome these issues, derivatization is highly recommended. This process chemically modifies the polar amino group to make the analyte more volatile and less prone to adsorption.[14] A common and effective reaction is acylation using a reagent like Ethyl Chloroformate (ECF) or Heptafluorobutyric Anhydride (HFBA).[14][15] This converts the primary amine into a less polar and more thermally stable carbamate or amide, resulting in sharper, more symmetrical peaks and improved sensitivity.[14][16]

  • Column Selection: A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is an excellent choice. This type of column provides good separation for a wide range of semi-volatile compounds and is robust enough for routine use.[12][17]

  • Mass Spectrometry Parameters: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible mass spectra that can be compared against a reference standard or a spectral library (like NIST). The mass fragments produced will be characteristic of the derivatized analyte's structure.

Detailed GC-MS Protocol (with Derivatization)

A. Reagents and Materials

  • Ethyl 3-amino-5-chloropicolinate reference standard

  • Ethyl Acetate (GC grade)

  • Pyridine (anhydrous)

  • Ethyl Chloroformate (ECF)

  • Sodium Bicarbonate solution (5% w/v, aqueous)

  • Sodium Sulfate (anhydrous)

  • GC autosampler vials with inserts

B. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethyl 3-amino-5-chloropicolinate reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with ethyl acetate.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with ethyl acetate. This concentration is a good starting point for GC-MS analysis.[12]

C. Derivatization and Sample Preparation

  • Pipette 100 µL of the working standard solution (or a sample solution prepared similarly) into a 2 mL autosampler vial.

  • Add 50 µL of anhydrous pyridine (acts as a catalyst and acid scavenger).

  • Add 50 µL of Ethyl Chloroformate (ECF). Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 15 minutes to ensure the reaction goes to completion.

  • After cooling, add 500 µL of ethyl acetate and 500 µL of 5% sodium bicarbonate solution to quench the excess ECF. Vortex for 30 seconds.

  • Allow the layers to separate. Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to a clean GC vial with an insert for analysis.

D. Instrumental Parameters

ParameterRecommended Setting
GC-MS System Agilent 7890/5977, Shimadzu GCMS-QP2020, or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Splitless mode, 250 °C
Injection Volume 1 µL
Oven Program Initial: 100 °C, hold 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI), 70 eV, 230 °C
Mass Analyzer Quadrupole
Scan Range 40 - 450 m/z
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Solvent deriv Derivatization (e.g., with ECF) dissolve->deriv extract Liquid-Liquid Extraction/Quench deriv->extract dry Dry Organic Layer (Na2SO4) extract->dry inject Inject into GC dry->inject separate Separation on Capillary Column inject->separate ionize Ionization (EI) & Fragmentation separate->ionize detect Mass Detection (Scan m/z) ionize->detect tic Total Ion Chromatogram (TIC) detect->tic spectrum Extract Mass Spectrum at Peak RT tic->spectrum identify Identify via Spectrum (Library/Standard) spectrum->identify

Caption: Workflow for GC-MS analysis including a derivatization step.

Conclusion

The successful analysis of Ethyl 3-amino-5-chloropicolinate relies on the selection of the appropriate technique tailored to the analytical goal. For routine quality control, assay, and purity determination, the described RP-HPLC method offers exceptional robustness, precision, and high throughput. For unequivocal identification, structural confirmation, and sensitive detection of volatile impurities, the GC-MS method, enhanced by a strategic derivatization step, provides unparalleled specificity and confidence. By understanding the chemical principles behind these methods, scientists can effectively implement and adapt these protocols to ensure the quality and integrity of this vital chemical intermediate.

References

  • Vertex AI Search. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from Google.[16]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]12]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]11]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]13]

  • Wang, L., et al. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from an academic journal source.[5]

  • Sabbah, S., & Scriba, G. K. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia.[6]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]1]

  • Popova, S., et al. (n.d.). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. Retrieved from an academic journal source.[8]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]2]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing. Inorganics.
  • Sabbah, S., & Scriba, G. K. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 695-703.[18]

  • Butsch, K., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 53.[19]

  • Kovacs, B., et al. (2020). HPLC method development for fampridine using Analytical Quality by Design approach. Acta Pharmaceutica, 70(4), 465-482.[20]

  • Kazanina, A. N., et al. (n.d.). Pyridine-2,6-dicarboxylic acid esters – new ligands for extraction and determination of metals. Journal of Analytical Chemistry.
  • DeBord, J., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1279-1288.[14]

  • Sanou, A., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173.[17]

  • da Silva, C. M., et al. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate. Brazilian Journal of Pharmaceutical Sciences, 53(2), e16033.[10]

  • ResearchGate. (n.d.). TIC chromatogram (20-m VF-5 column) of GC-MS/EI analysis of amino acid....
  • Husek, P. (2012).
  • Singh, B., et al. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. International Journal of Applied Pharmaceutics, 15(3), 1-11.[7]

  • Ivanovska, A., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 423-429.[3]

  • Bhanger, M. I., et al. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients. Chromatographia, 73(7-8), 701-708.[15]

  • Ivanovska, A., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 423-429.[4]

  • Stankov, S., et al. (2023). Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. Molecules, 28(14), 5364.[9]

Sources

Method

Application Note: High-Purity Isolation of Ethyl 3-amino-5-chloropicolinate via Automated Flash Column Chromatography

Abstract This application note provides a detailed, robust protocol for the purification of Ethyl 3-amino-5-chloropicolinate, a key intermediate in pharmaceutical synthesis. The described methodology utilizes normal-phas...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust protocol for the purification of Ethyl 3-amino-5-chloropicolinate, a key intermediate in pharmaceutical synthesis. The described methodology utilizes normal-phase flash column chromatography, a technique optimized for both efficiency and scalability. We will detail the rationale behind the selection of the stationary and mobile phases, provide a step-by-step experimental protocol, and outline procedures for fraction analysis and troubleshooting. This guide is intended for researchers, chemists, and process development professionals requiring a reliable method to obtain this compound with high purity.

Principle of Separation

The purification of Ethyl 3-amino-5-chloropicolinate from common synthetic impurities relies on the principles of normal-phase adsorption chromatography. In this technique, the stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent system.

  • Analyte Polarity: Ethyl 3-amino-5-chloropicolinate (C₈H₉ClN₂O₂) is a moderately polar molecule.[1] Its polarity is primarily influenced by the amine (-NH₂) and ester (-COOEt) functional groups, which can engage in hydrogen bonding with the silanol groups (Si-OH) of the silica gel stationary phase. The aromatic pyridine ring and the chloro-substituent (-Cl) contribute to its overall electronic profile.

  • Separation Mechanism: Compounds in the crude mixture are separated based on their differential affinities for the stationary phase. More polar impurities will adsorb more strongly to the silica gel and thus elute later. Less polar impurities will have weaker interactions and elute earlier. By gradually increasing the polarity of the mobile phase (a gradient elution), we can selectively desorb and elute the compounds in order of increasing polarity, thereby isolating the target compound. Normal phase chromatography using silica gel is a frequently used and effective method for purifying such heterocyclic compounds.[2]

Materials and Methods

Materials and Equipment
Item Specification
Crude Compound Ethyl 3-amino-5-chloropicolinate, crude reaction mixture
Stationary Phase Silica Gel, Grade 60, Particle Size 40-63 µm
Solvent A n-Hexane, HPLC Grade
Solvent B Ethyl Acetate, HPLC Grade
TLC Plates Silica Gel 60 F₂₅₄ Aluminum-backed plates
TLC Stains UV lamp (254 nm), Potassium Permanganate (KMnO₄) stain
Equipment Flash Chromatography System, Rotary Evaporator, Glass Columns
Glassware Round-bottom flasks, Erlenmeyer flasks, beakers, fraction collection tubes
PPE Safety goggles, lab coat, nitrile gloves
Safety Precautions
  • Chemical Hazards: Ethyl 3-amino-5-chloropicolinate may cause skin and serious eye irritation, and respiratory irritation. It is harmful if swallowed.[3]

  • Handling: Always handle chemicals inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]

  • Solvent Safety: n-Hexane and ethyl acetate are flammable liquids. Keep away from ignition sources. Ensure proper ventilation to avoid inhalation of vapors.

  • Spills: In case of a spill, absorb the material with an inert absorbent like sand or silica gel and dispose of it as hazardous waste.[3]

  • Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Detailed Experimental Protocol

This protocol is optimized for the purification of approximately 1 gram of crude material. Adjustments to column size and solvent volumes are necessary for scaling up or down.

Step 1: Thin-Layer Chromatography (TLC) Analysis of Crude Material

Rationale: Before performing the column, it is crucial to determine an appropriate solvent system using TLC. This allows for visualization of the target compound relative to impurities and helps in selecting the starting polarity for the mobile phase.

  • Prepare a developing chamber with a filter paper wick and a solvent system of 80:20 Hexane:Ethyl Acetate (v/v) .

  • Dissolve a small amount of the crude material in ethyl acetate.

  • Using a capillary tube, spot the dissolved crude material onto a TLC plate.

  • Place the plate in the developing chamber and allow the solvent to ascend to near the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp at 254 nm. Circle the visible spots.

  • Further visualize by dipping the plate in a potassium permanganate stain. The target compound, an amine, should appear as a yellow/orange spot.

  • Goal: The ideal solvent system should give the target compound an Rƒ value of approximately 0.25-0.35 . Adjust the Hexane:Ethyl Acetate ratio if necessary. More ethyl acetate will increase the Rƒ.

Step 2: Column Packing (Slurry Method)

Rationale: The slurry method ensures a homogenous, well-packed column, which is critical for achieving good separation and preventing issues like cracking or channeling.[6]

  • Select a glass column of appropriate size (e.g., 40 mm diameter for a 1 g sample).

  • In a beaker, prepare a slurry of silica gel (approx. 50 g) in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[6]

  • Swirl until the slurry is homogenous and free of air bubbles.

  • Quickly pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.

  • Gently tap the column to help the silica settle evenly.

  • Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.

Step 3: Sample Loading

Rationale: Loading the sample in a concentrated band at the top of the column is essential for a high-resolution separation. The dry loading method described here is often superior for compounds that have limited solubility in the initial mobile phase.

  • Dissolve the crude Ethyl 3-amino-5-chloropicolinate (1 g) in a minimal amount of a strong solvent like dichloromethane or ethyl acetate.

  • Add approximately 2-3 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this silica-adsorbed sample to the top of the packed column, ensuring an even layer.

  • Gently add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.

Step 4: Elution and Fraction Collection

Rationale: A gradient elution, where the mobile phase polarity is increased over time, provides the best resolution. Non-polar impurities are washed out first with a low-polarity solvent, after which the polarity is increased to elute the target compound, followed by any highly polar impurities.

  • Begin elution with a low-polarity mobile phase, such as 95:5 Hexane:Ethyl Acetate .

  • Collect fractions (e.g., 20 mL per tube) continuously from the start.

  • Monitor the eluting fractions by TLC. Spot every few tubes on a TLC plate and develop as described in Step 1.

  • Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

    • 500 mL of 95:5 Hexane:Ethyl Acetate

    • 500 mL of 90:10 Hexane:Ethyl Acetate

    • 1000 mL of 80:20 Hexane:Ethyl Acetate

  • The target compound is expected to elute with the 80:20 mixture. Continue monitoring fractions by TLC.

  • Once the target compound has fully eluted, a final "flush" with a more polar solvent (e.g., 50:50 Hexane:Ethyl Acetate) can be used to wash out any remaining highly polar impurities.

Step 5: Post-Purification Processing
  • Combine the fractions that contain the pure product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid or oil is the purified Ethyl 3-amino-5-chloropicolinate.

  • Determine the final mass and calculate the percentage yield.

  • Confirm the purity using analytical methods such as HPLC, LC-MS, or NMR.[7]

Data Summary and Expected Results

Parameter Value / Specification
Stationary Phase Silica Gel 60 (40-63 µm)
Column Dimensions 40 mm ID x 200 mm Length
Sample Load 1.0 g crude material (dry loaded)
Mobile Phase Gradient: n-Hexane and Ethyl Acetate
Initial Eluent 95:5 (Hexane:Ethyl Acetate)
Elution Eluent 80:20 (Hexane:Ethyl Acetate)
TLC Rƒ (80:20 Hex:EtOAc) ~0.3
Detection Method UV (254 nm), KMnO₄ stain
Expected Yield >85% (dependent on crude purity)
Expected Purity >98% (by HPLC)

Workflow Visualization

The following diagram illustrates the complete workflow for the purification process.

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_post Post-Processing TLC_Analysis 1. TLC Analysis (Determine Solvent System) Column_Packing 2. Column Packing (Silica Slurry) TLC_Analysis->Column_Packing Sample_Loading 3. Sample Loading (Dry Loading) Column_Packing->Sample_Loading Elution 4. Gradient Elution (Hexane -> EtOAc) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Monitoring 6. TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions 7. Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Ethyl 3-amino-5- chloropicolinate Solvent_Removal->Pure_Product

Caption: Workflow for the purification of Ethyl 3-amino-5-chloropicolinate.

Conclusion

The protocol described in this application note presents an effective and reproducible method for the purification of Ethyl 3-amino-5-chloropicolinate using silica gel flash column chromatography. By following the systematic approach of initial TLC analysis, proper column packing, dry sample loading, and gradient elution, researchers can consistently obtain the target compound with high purity, suitable for subsequent synthetic steps in drug development and research.

References

  • CymitQuimica. (2024). Safety Data Sheet.
  • Generic SDS Provider. (2025). 3 - SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Appchem. (n.d.). Ethyl 3-amino-5-chloropicolinate.
  • YMC America. (n.d.). Strategic peptide purification.
  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography.
  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • ECHEMI. (n.d.). 3-amino-5-chloropicolinonitrile SDS, 408538-29-4 Safety Data Sheets.
  • BLD Pharm. (n.d.). 27330-35-4|Ethyl 3-amino-5-chloropicolinate.
  • CAMAG. (n.d.). Planar chromatography – an essential component of modern analysis.
  • LCGC. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.
  • BLD Pharm. (n.d.). 53636-68-3|3-Amino-5-chloropicolinic acid.
  • MDPI. (n.d.). TLC in the Analysis of Plant Material.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Application

Mastering the Purification of Ethyl 3-amino-5-chloropicolinate: A Comprehensive Recrystallization Protocol

This comprehensive application note provides a detailed protocol for the purification of Ethyl 3-amino-5-chloropicolinate via recrystallization. Geared towards researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive application note provides a detailed protocol for the purification of Ethyl 3-amino-5-chloropicolinate via recrystallization. Geared towards researchers, scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the underlying principles and rationale, ensuring a robust and reproducible purification process.

Ethyl 3-amino-5-chloropicolinate is a key heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic transformations and the reliability of biological assays. Recrystallization remains a powerful, cost-effective, and scalable technique for achieving high purity of solid compounds. This protocol is designed to be a self-validating system, guiding the user from solvent selection to the isolation of high-purity crystalline material.

Foundational Principles: The Art and Science of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature (typically the solvent's boiling point). Impurities, ideally, will either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor upon cooling).

The process hinges on the slow, controlled formation of a crystalline lattice. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it out of solution. The slow cooling allows for the selective incorporation of the compound's molecules into a growing crystal lattice, excluding impurities. This methodical process is what leads to a significant increase in purity.

Safety First: Handling Ethyl 3-amino-5-chloropicolinate

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for Ethyl 3-amino-5-chloropicolinate and all solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), a laboratory coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of solvent vapors or fine solid particles.

  • Handling: Avoid creating dust when handling the solid material.

  • Heating: Never heat organic solvents with an open flame. Use a hot plate with a stirrer, a heating mantle, or a steam bath.[1]

The Crucial First Step: Solvent Selection

Theoretical Considerations for Solvent Choice

The structure of Ethyl 3-amino-5-chloropicolinate (an aromatic amine with an ester and a chloro substituent) suggests it is a moderately polar molecule. Therefore, solvents of moderate to high polarity are good starting points. A common rule of thumb is "like dissolves like." Solvents with similar functional groups to the compound are often good solubilizers.[2] For aminopicolinates, alcohols, esters, and chlorinated solvents, as well as binary mixtures, are often effective.

Experimental Solvent Screening Protocol

This micro-scale experiment is designed to quickly identify a suitable solvent or solvent system using a small amount of crude material.

Materials:

  • Crude Ethyl 3-amino-5-chloropicolinate

  • Small test tubes or vials

  • A selection of solvents (see Table 1)

  • Hot plate and a beaker for a water bath

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, swirling after each addition, up to about 0.5 mL. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue to add the solvent dropwise until the solid just dissolves. Be patient and add the solvent slowly to avoid adding too much.

  • Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the test tube in an ice-water bath to induce further crystallization.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

Table 1: Suggested Solvents for Screening

Solvent ClassSpecific SolventExpected Behavior
AlcoholsEthanol, IsopropanolGood potential for solubility at high temperatures. An ethanol/water mixture is often effective for chloropyridine derivatives.
EstersEthyl AcetateGood solubilizing power, often used in combination with a non-polar solvent.
KetonesAcetoneGenerally a strong solvent; may be too effective, but useful in a binary system.
Aromatic HydrocarbonsTolueneMay be effective for dissolving at high temperatures.
AlkanesHexane, HeptaneLikely to be a poor solvent (an "anti-solvent"). Useful for precipitating the compound from a more polar solvent.
Chlorinated SolventsDichloromethaneHigh solubilizing power, may not be ideal for recrystallization unless paired with an anti-solvent.
Interpreting the Results
  • Good Solvent: The compound is insoluble or sparingly soluble at room temperature but completely soluble in the hot solvent. A good recovery of crystals is observed upon cooling.

  • Poor Solvent: The compound is soluble at room temperature, or insoluble even in the hot solvent.

  • Binary Solvent System: If no single solvent is ideal, a binary system can be used. This typically involves dissolving the compound in a minimal amount of a hot "good" solvent, followed by the dropwise addition of a hot "poor" solvent (in which the compound is insoluble) until the solution becomes turbid (cloudy). A few drops of the "good" solvent are then added to redissolve the solid and the solution is allowed to cool slowly. A common and effective binary system for moderately polar compounds is Ethyl Acetate/Hexane.

Detailed Recrystallization Protocol

This protocol assumes a suitable solvent has been identified from the screening process.

Equipment
  • Erlenmeyer flask (appropriately sized for the amount of material)

  • Condenser (optional, but recommended for volatile solvents)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat and stir until fully dissolved B->C D Filter hot solution to remove insoluble impurities C->D If insoluble impurities are present E Allow filtrate to cool slowly to room temperature C->E If no insoluble impurities D->E F Cool further in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash crystals with cold solvent G->H I Dry crystals under vacuum H->I

Sources

Method

The Strategic Utility of Ethyl 3-amino-5-chloropicolinate in Medicinal Chemistry: Application Notes and Protocols for Kinase Inhibitor Synthesis

Introduction: The Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the pyridine ring system stands as a "privileged scaffold," a core structural motif that consistently appears in a m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring system stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds and approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it an invaluable building block for the medicinal chemist. Within this class of heterocycles, Ethyl 3-amino-5-chloropicolinate has emerged as a particularly strategic starting material, offering a unique combination of functionalities that can be exploited for the efficient construction of complex molecular architectures, most notably in the realm of protein kinase inhibitors.

This technical guide provides an in-depth exploration of the applications of Ethyl 3-amino-5-chloropicolinate in medicinal chemistry, with a specific focus on its utility in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its transformation into a key kinase inhibitor scaffold, and discuss the underlying principles that govern its reactivity.

Core Attributes of Ethyl 3-amino-5-chloropicolinate: A Chemist's Perspective

The synthetic potential of Ethyl 3-amino-5-chloropicolinate (Figure 1) is rooted in the specific arrangement of its functional groups on the pyridine ring.

  • The Amino Group (C3): This nucleophilic center is a prime site for a variety of chemical transformations, including acylation, alkylation, and, most importantly, condensation reactions that are fundamental to the formation of fused heterocyclic systems.

  • The Ethyl Ester (C2): The ester functionality serves as a versatile handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, a cornerstone of structure-activity relationship (SAR) studies. Alternatively, the ester can be involved in cyclization reactions.

  • The Chloro Group (C5): The chlorine atom provides a site for nucleophilic aromatic substitution or, more commonly, for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl substituents. This is a critical feature for tuning the pharmacological properties of the final compound.

  • The Pyridine Nitrogen: The basicity of the pyridine nitrogen can influence the overall properties of the molecule, including solubility and off-target effects. It also plays a role in directing certain chemical reactions.

PropertyValue
Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS Number 27330-35-4
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in most organic solvents (e.g., DCM, THF, MeOH)

Figure 1: Chemical Structure and Properties of Ethyl 3-amino-5-chloropicolinate.

Application Focus: Synthesis of a 7-Azaindole Scaffold for Aurora Kinase Inhibitors

A prominent application of Ethyl 3-amino-5-chloropicolinate is in the synthesis of the 7-azaindole core, a key pharmacophore found in numerous kinase inhibitors. One such example is GSK1070916, a potent and selective inhibitor of Aurora B and C kinases.[1][2][3] While the direct synthesis of GSK1070916 from this specific starting material is proprietary, we can construct a robust and scientifically sound protocol for a close structural analogue, demonstrating the utility of Ethyl 3-amino-5-chloropicolinate.

The synthetic strategy leverages a modified Combes quinoline synthesis or a similar condensation-cyclization reaction to construct the fused bicyclic system of the azaindole.[4][5]

Experimental Protocol: Synthesis of a 7-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Analogue

This protocol details a plausible synthetic route to a key intermediate that can be further elaborated to generate analogues of potent kinase inhibitors like GSK1070916.

Part 1: Synthesis of the 7-Azaindole Core via Condensation and Cyclization

This part of the protocol focuses on the construction of the core bicyclic system.

Reaction Scheme:

Synthesis_of_7_Azaindole_Core start_material Ethyl 3-amino-5-chloropicolinate intermediate Enamine Intermediate start_material->intermediate Acid catalyst (e.g., p-TsOH) Heat reagent1 Ethyl acetoacetate reagent1->intermediate product Ethyl 7-chloro-4-hydroxy-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate intermediate->product Cyclization (e.g., Dowtherm A, high temp)

Caption: Synthetic pathway to the 7-azaindole core.

Materials:

  • Ethyl 3-amino-5-chloropicolinate (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Toluene

  • Dowtherm A (or other high-boiling solvent)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Ethyl 3-amino-5-chloropicolinate (1.0 eq), ethyl acetoacetate (1.2 eq), p-TsOH (0.1 eq), and toluene.

    • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This acid-catalyzed condensation reaction forms the key enamine intermediate. The removal of water drives the equilibrium towards the product.

  • Solvent Removal:

    • Once the enamine formation is complete, cool the reaction mixture to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

  • Cyclization:

    • To the crude enamine intermediate, add a high-boiling solvent such as Dowtherm A.

    • Heat the mixture to a high temperature (typically 240-260 °C) for several hours. Monitor the reaction progress by TLC.

    • Rationale: The high temperature provides the necessary energy for the intramolecular cyclization to occur, leading to the formation of the fused bicyclic system.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 7-chloro-4-hydroxy-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate.

Part 2: Further Functionalization towards a Kinase Inhibitor Analogue

The synthesized 7-azaindole core can be further modified to introduce functionalities known to be important for kinase inhibition.

Reaction Scheme for Further Elaboration:

Functionalization_of_7_Azaindole_Core azaindole_core Ethyl 7-chloro-4-hydroxy-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate intermediate1 Activated Hydroxyl Group azaindole_core->intermediate1 Activation (e.g., POCl3) intermediate2 Amine-substituted Azaindole intermediate1->intermediate2 Nucleophilic substitution (e.g., with a desired amine) final_product Kinase Inhibitor Analogue intermediate2->final_product Further modifications (e.g., amide coupling)

Caption: Elaboration of the 7-azaindole core.

Procedure (Conceptual):

  • Activation of the Hydroxyl Group: The hydroxyl group at the 4-position can be converted to a better leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl3).

  • Nucleophilic Aromatic Substitution: The activated 4-position can then undergo nucleophilic aromatic substitution with a variety of amines to introduce side chains that are crucial for binding to the kinase active site.

  • Ester Hydrolysis and Amide Coupling: The ethyl ester at the 6-position can be hydrolyzed to the carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to explore the SAR of this region of the molecule.

Mechanism of Action: Targeting Aurora Kinases in Cancer

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[1][3] Their overexpression is frequently observed in various cancers, making them attractive targets for anti-cancer drug development.

Aurora_Kinase_Signaling Aurora_Kinase Aurora B/C Kinase Histone_H3 Histone H3 Aurora_Kinase->Histone_H3 Phosphorylates Cytokinesis Cytokinesis Aurora_Kinase->Cytokinesis Phospho_Histone_H3 Phosphorylated Histone H3 (Ser10) Histone_H3->Phospho_Histone_H3 Chromosome_Condensation Chromosome Condensation Phospho_Histone_H3->Chromosome_Condensation Cell_Division Proper Cell Division Chromosome_Condensation->Cell_Division Cytokinesis->Cell_Division Inhibitor GSK1070916 Analogue Inhibitor->Aurora_Kinase Inhibits

Caption: Simplified Aurora Kinase Signaling Pathway and Inhibition.

Inhibitors like GSK1070916 and its analogues act as ATP-competitive inhibitors.[2][3] They bind to the ATP-binding pocket of the Aurora kinase, preventing the phosphorylation of its downstream substrates, such as histone H3. This inhibition disrupts critical mitotic events, leading to mitotic arrest and ultimately apoptosis in cancer cells.

Conclusion: A Versatile Building Block for Future Drug Discovery

Ethyl 3-amino-5-chloropicolinate represents a powerful and versatile building block for the medicinal chemist. Its strategically placed functional groups provide a wealth of opportunities for the construction of complex and biologically active molecules. The detailed protocol for the synthesis of a 7-azaindole scaffold serves as a practical example of its utility in the development of kinase inhibitors. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed starting materials will remain a cornerstone of successful drug discovery programs.

References

  • Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. Journal of Medicinal Chemistry. [Link]

  • Identification of Novel GSK1070916 Analogs as Potential Aurora B Inhibitors. Ingenta Connect. [Link]

  • Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. ACS Publications. [Link]

  • Combes Quinoline Synthesis. University of Cambridge. [Link]

  • Benign and proficient procedure for preparation of quinoline derivatives. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. PubMed. [Link]

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. PubMed. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Structures of compounds I–III, quinoline-based moieties, as inhibitors of protein kinase. ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Combes quinoline synthesis. Wikipedia. [Link]

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Application

Application Notes &amp; Protocols: Ethyl 3-amino-5-chloropicolinate as a Versatile Scaffold for the Synthesis of Novel Nitrogen Heterocycles

Abstract: Ethyl 3-amino-5-chloropicolinate is a highly functionalized pyridine derivative that serves as a powerful and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. Its u...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 3-amino-5-chloropicolinate is a highly functionalized pyridine derivative that serves as a powerful and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. Its unique arrangement of an amino group, an ester, and a chloro substituent on the pyridine core allows for a diverse range of chemical transformations. This guide provides researchers, medicinal chemists, and drug development professionals with detailed synthetic strategies, step-by-step protocols, and mechanistic insights for leveraging this scaffold to construct fused heterocyclic systems of significant therapeutic interest, including pyrido[3,2-d]pyrimidines, pyrido[3,2-b]pyrazines, and pyrido[3,2-b][1][2]oxazines.

Introduction: The Strategic Value of Ethyl 3-amino-5-chloropicolinate

Ethyl 3-amino-5-chloropicolinate (CAS No. 27330-35-4) is a readily accessible building block in organic synthesis.[3][4][5] Its strategic value lies in the orthogonal reactivity of its functional groups:

  • The 3-Amino Group: A potent nucleophile, ideal for condensation and cyclization reactions to form fused rings.

  • The 2-Ester Group: Can act as an electrophilic site, participate in cyclizations, or be hydrolyzed to the corresponding carboxylic acid for further modification.

  • The 5-Chloro Group: Provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity or can be displaced via nucleophilic aromatic substitution under certain conditions.

  • The Pyridine Nitrogen: Influences the reactivity of the ring and can be a site for quaternization or coordination to metal catalysts.

This combination makes it an exemplary starting point for building complex molecular architectures, particularly those found in biologically active compounds. Fused pyridine systems like pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines are known scaffolds for potent inhibitors of kinases and other enzymes, making them attractive targets in drug discovery.[2][6]

Synthetic Strategy I: Construction of the Pyrido[3,2-d]pyrimidine Core

The vicinal amino and ester groups of Ethyl 3-amino-5-chloropicolinate are perfectly positioned for the construction of a fused pyrimidine ring, a common motif in medicinal chemistry.[2] The general approach involves a condensation reaction with a suitable one-carbon or multi-carbon electrophile, followed by cyclization.

Mechanism & Rationale

The synthesis of the pyrimidinone ring typically begins with the acylation or condensation of the 3-amino group. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the newly formed amide/amine nitrogen onto the ester carbonyl. This type of cyclization is a well-established method for forming fused heterocyclic systems.[7]

G cluster_0 Pyrido[3,2-d]pyrimidine Synthesis Start Ethyl 3-amino- 5-chloropicolinate Step1 Reaction with Formamide or Urea Start->Step1 Condensation Intermediate N-Formyl or Urea Adduct Step1->Intermediate Step2 Thermal or Acid-Catalyzed Cyclization Intermediate->Step2 Intramolecular Nucleophilic Acyl Substitution Product 6-Chloro-pyrido[3,2-d]- pyrimidin-4(3H)-one Step2->Product

Figure 1: Workflow for the synthesis of the pyrido[3,2-d]pyrimidine scaffold.

Protocol 1: Synthesis of 6-Chloro-pyrido[3,2-d]pyrimidin-4(3H)-one

This protocol describes the one-pot synthesis via condensation with formamide, which serves as both the reactant and the solvent.

Materials:

  • Ethyl 3-amino-5-chloropicolinate (1.0 eq)

  • Formamide (20-30 eq)

  • Dowtherm A (as a high-boiling solvent, optional)

  • Ethanol

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add Ethyl 3-amino-5-chloropicolinate (e.g., 2.01 g, 10 mmol).

  • Add an excess of formamide (e.g., 10 mL, ~250 mmol).

  • Heat the reaction mixture to 160-180 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Pour the mixture into cold water (50 mL) and stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with water (3 x 20 mL) and then with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to yield 6-Chloro-pyrido[3,2-d]pyrimidin-4(3H)-one as a solid.

Expected Data & Validation:

  • Yield: 70-85%

  • ¹H NMR: Expect disappearance of the ethyl ester signals and appearance of a broad singlet for the N-H proton. Aromatic protons will shift accordingly.

  • Mass Spec (ESI+): Calculate m/z for [M+H]⁺ corresponding to C₇H₄ClN₃O.

  • IR Spectroscopy: Appearance of a strong C=O stretch (amide) around 1670-1690 cm⁻¹ and N-H stretching bands.

CompoundStarting MaterialReagentConditionsExpected Yield
Pyrido[3,2-d]pyrimidinone Ethyl 3-amino-5-chloropicolinateFormamide160-180 °C, 4-6 h70-85%
Pyrido[3,2-d]dione Ethyl 3-amino-5-chloropicolinateUrea180-200 °C, 2-3 h65-80%

Synthetic Strategy II: Annulation to Pyrido[3,2-b]pyrazines

The synthesis of pyrido[2,3-b]pyrazines, potent scaffolds for kinase inhibitors, can be achieved from the related 2,3-diaminopyridines.[6] Ethyl 3-amino-5-chloropicolinate can be readily converted to this key intermediate.

Mechanism & Rationale

This synthesis is a two-step process. First, the pyridine ring is nitrated at the 2-position, ortho to the activating amino group. Subsequent reduction of the nitro group furnishes the crucial 2,3-diaminopyridine intermediate. This diamine can then undergo a condensation-cyclization reaction with a 1,2-dicarbonyl compound (like glyoxal or a substituted derivative) to form the pyrazine ring. This is a classic and reliable method for pyrazine synthesis.[8]

G cluster_1 Pyrido[3,2-b]pyrazine Synthesis Start Ethyl 3-amino- 5-chloropicolinate Step1 Nitration (H₂SO₄/HNO₃) Start->Step1 Intermediate1 2-Nitro Intermediate Step1->Intermediate1 Step2 Reduction (e.g., Fe/AcOH or H₂/Pd-C) Intermediate1->Step2 Intermediate2 Ethyl 2,3-diamino- 5-chloropicolinate Step2->Intermediate2 Step3 Condensation with 1,2-Dicarbonyl Intermediate2->Step3 Product Substituted Pyrido[3,2-b]pyrazine Step3->Product

Figure 2: Multi-step workflow for accessing the pyrido[3,2-b]pyrazine core.

Protocol 2: Synthesis of Ethyl 7-chloro-2,3-disubstituted-pyrido[3,2-b]pyrazine-6-carboxylate

This protocol details the final condensation step, assuming the successful synthesis of the diamine intermediate.

Materials:

  • Ethyl 2,3-diamino-5-chloropicolinate (1.0 eq)

  • A 1,2-dicarbonyl compound (e.g., 2,3-butanedione) (1.1 eq)

  • Ethanol or Acetic Acid (as solvent)

  • Sodium Bicarbonate solution

Procedure:

  • Dissolve the Ethyl 2,3-diamino-5-chloropicolinate intermediate (e.g., 2.15 g, 10 mmol) in ethanol (40 mL) in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (e.g., 2,3-butanedione, 0.95 g, 11 mmol) to the solution.

  • Reflux the mixture for 3-5 hours. The reaction can be monitored by TLC for the consumption of the diamine.

  • After cooling to room temperature, reduce the solvent volume in vacuo.

  • Add water (50 mL) to the residue, which may cause the product to precipitate. If the solution is acidic, neutralize with a saturated solution of sodium bicarbonate.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water (2 x 20 mL) and a small amount of cold ethanol.

  • Recrystallize from a suitable solvent like ethanol or ethyl acetate/hexane to obtain the pure product.

Expected Data & Validation:

  • Yield: 60-90%

  • ¹H NMR: Disappearance of the four protons from the two amino groups. Appearance of new signals corresponding to the substituents on the pyrazine ring (e.g., two methyl singlets if 2,3-butanedione is used).

  • Mass Spec (ESI+): Calculate m/z for [M+H]⁺.

  • UV-Vis: The extended conjugation of the pyrido[2,3-b]pyrazine system typically results in a significant bathochromic shift compared to the diamine precursor.[8]

Synthetic Strategy III: Accessing Pyrido[3,2-b][1][2]oxazines

The synthesis of pyrido[1][2]oxazines is of great interest due to their presence in various therapeutic agents.[1][9] A plausible route from Ethyl 3-amino-5-chloropicolinate involves a Smiles rearrangement or a related nucleophilic aromatic substitution sequence. A more direct, albeit challenging, approach would be to first introduce a hydroxyl group ortho to the amine.

Mechanism & Rationale

A common method for synthesizing benzoxazines or pyrido-oxazines involves the reaction of a 2-aminophenol (or 3-amino-2-hydroxypyridine) with an α-haloketone or a related synthon.[1][9] Therefore, the key challenge is the conversion of Ethyl 3-amino-5-chloropicolinate to Ethyl 3-amino-2-hydroxy-5-chloropicolinate. This transformation is not trivial but could potentially be achieved through diazotization of the amino group followed by hydrolysis under specific conditions, though this risks being low-yielding.

A more robust proposed pathway is outlined below:

G cluster_2 Proposed Pyrido[3,2-b][1,4]oxazine Synthesis Start Ethyl 3-amino- 5-chloropicolinate Step1 Boc Protection of Amine Start->Step1 Intermediate1 Boc-Protected Amine Step1->Intermediate1 Step2 Directed Ortho-Metalation followed by Borylation/Oxidation Intermediate1->Step2 Intermediate2 2-Hydroxy Intermediate Step2->Intermediate2 Step3 Boc Deprotection (TFA/DCM) Intermediate2->Step3 Intermediate3 Ethyl 3-amino-2-hydroxy- 5-chloropicolinate Step3->Intermediate3 Step4 Cyclization with α-Halo Ketone (e.g., Chloroacetone) Intermediate3->Step4 Product Substituted Pyrido[3,2-b][1,4]oxazine Step4->Product

Figure 3: A potential, advanced synthetic route to the pyrido[3,2-b][1][2]oxazine core.

Protocol 3: Cyclization to form the Pyrido[3,2-b][1][2]oxazine Ring

This protocol details the final cyclization step, assuming the successful synthesis of the key 3-amino-2-hydroxypyridine intermediate.

Materials:

  • Ethyl 3-amino-2-hydroxy-5-chloropicolinate (1.0 eq)

  • An α-halo ketone (e.g., chloroacetone) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (as solvent)

Procedure:

  • In an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the Ethyl 3-amino-2-hydroxy-5-chloropicolinate intermediate (e.g., 2.16 g, 10 mmol) in anhydrous DMF (30 mL).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the α-halo ketone (e.g., chloroacetone, 1.11 g, 12 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80-100 °C for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and pour into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Mechanism & Validation: The reaction proceeds via initial O-alkylation of the hydroxyl group by the α-halo ketone, followed by an intramolecular nucleophilic attack of the 3-amino group on the ketone carbonyl, and subsequent dehydration to form the oxazine ring.

  • Yield: 40-60% (highly substrate-dependent)

  • ¹H NMR: Disappearance of the OH and NH₂ protons. Appearance of a new methyl signal and a new olefinic proton signal on the oxazine ring.

  • Mass Spec (ESI+): Calculate m/z for [M+H]⁺.

Conclusion

Ethyl 3-amino-5-chloropicolinate is a cost-effective and highly versatile starting material for constructing diverse and medicinally relevant heterocyclic scaffolds. The protocols and strategies outlined in this guide demonstrate its potential for synthesizing pyrido[3,2-d]pyrimidines, pyrido[3,2-b]pyrazines, and pyrido[3,2-b][1][2]oxazines. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate libraries of novel compounds for screening in drug discovery programs and materials science applications.

References

  • Synthesis of functionalised pyrido[4,3- b][1][2]oxazine and imidazo[1,2- a]pyridine derivatives. (2015). ResearchGate. Available at: [Link]

  • Synthesis of new pyrido[3,2-b][1][2]benzoxazines and benzothiazines. (n.d.). Bohrium. Available at: [Link]

  • Ethyl 3-amino-5-chloropicolinate | 27330-35-4. (n.d.). Appchem. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2023). MDPI. Available at: [Link]

  • Cyclization reaction with 3‐amino pyrazole derivatives for efficient synthesis of Pyrazolo[1,5:1,5]pyrimidines. (2019). ResearchGate. Available at: [Link]

  • Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols. (2020). Green Chemistry. Available at: [Link]

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. (1990). PubMed. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2020). RSC Advances. Available at: [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). PubMed. Available at: [Link]

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Method

The Strategic Application of Ethyl 3-Amino-5-chloropicolinate in the Synthesis of Novel Kinase Inhibitors: An Application Note and Protocol Guide

Introduction: The Pivotal Role of Kinase Inhibitors and the Emergence of Ethyl 3-Amino-5-chloropicolinate as a Key Building Block Protein kinases are fundamental regulators of cellular signaling pathways, and their dysre...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Kinase Inhibitors and the Emergence of Ethyl 3-Amino-5-chloropicolinate as a Key Building Block

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. The pursuit of novel scaffolds that offer both potent and selective inhibition is a continuous endeavor in medicinal chemistry. In this context, Ethyl 3-amino-5-chloropicolinate has emerged as a versatile and strategically important starting material for the synthesis of a diverse range of kinase inhibitors. Its inherent functionalities—a nucleophilic amino group, an electrophilic chloro-substituted pyridine ring, and an ester moiety amenable to further modification—provide a powerful platform for constructing complex molecular architectures designed to target the ATP-binding site of various kinases.

This technical guide provides an in-depth exploration of the application of Ethyl 3-amino-5-chloropicolinate in the synthesis of kinase inhibitors. We will delve into the causality behind its use, present detailed, field-proven protocols for its derivatization, and showcase its potential in generating novel chemical entities for drug development.

Core Rationale: Why Ethyl 3-Amino-5-chloropicolinate?

The utility of Ethyl 3-amino-5-chloropicolinate in kinase inhibitor synthesis is rooted in its trifunctional nature, which allows for a modular and convergent synthetic approach.

  • The Aminopyridine Core: The 3-aminopyridine moiety is a well-established pharmacophore in many kinase inhibitors. The nitrogen atom of the pyridine ring and the adjacent amino group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of type I and type II kinase inhibitors.

  • Orthogonal Reactivity: The chloro and amino substituents on the pyridine ring possess distinct reactivities. The amino group can readily undergo acylation, sulfonylation, or act as a nucleophile in various coupling reactions. The chloro group, being on an electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution (SNAr) or can participate in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling. This orthogonality allows for sequential and controlled functionalization of the scaffold.

  • The Ester Handle: The ethyl ester at the 2-position provides a convenient handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce additional diversity and modulate the physicochemical properties of the final compound. This position can also be a key interaction point with the solvent front of the ATP binding pocket.

Synthetic Pathways and Key Transformations

The journey from Ethyl 3-amino-5-chloropicolinate to a potent kinase inhibitor involves a series of well-orchestrated chemical transformations. Below, we outline a representative synthetic workflow, highlighting the key reactions and the rationale behind each step.

Diagram: General Synthetic Workflow

G A Ethyl 3-amino-5-chloropicolinate B Step 1: Acylation / Sulfonylation of the Amino Group A->B Introduce R1 group C Step 2: Buchwald-Hartwig Amination or Suzuki Coupling at C5 B->C Introduce R2 group D Step 3: Ester Hydrolysis C->D Unmask carboxylic acid E Step 4: Amide Coupling D->E Introduce R3 group F Final Kinase Inhibitor E->F

Caption: A generalized synthetic workflow for kinase inhibitors from Ethyl 3-amino-5-chloropicolinate.

Detailed Experimental Protocols

The following protocols are illustrative examples of how Ethyl 3-amino-5-chloropicolinate can be elaborated into a more complex, drug-like molecule. These protocols are based on established synthetic methodologies and are designed to be robust and reproducible.

Protocol 1: Synthesis of a Key Intermediate - Amide Formation

This protocol describes the acylation of the 3-amino group, a common first step to introduce a key binding element or to protect the amine for subsequent reactions.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
Ethyl 3-amino-5-chloropicolinate200.625.01.0
Acyl Chloride (e.g., Benzoyl Chloride)140.575.51.1
Triethylamine (TEA)101.197.51.5
Dichloromethane (DCM)-50 mL-

Procedure:

  • To a stirred solution of Ethyl 3-amino-5-chloropicolinate (1.00 g, 5.0 mmol) in dry DCM (50 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (1.05 mL, 7.5 mmol).

  • Slowly add the acyl chloride (e.g., benzoyl chloride, 0.64 mL, 5.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired acylated product.

Expected Outcome: A white to off-white solid. The yield is typically in the range of 80-95%. Characterization should be performed using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This protocol details the introduction of a substituted amine at the C5 position, a critical step for building out the kinase inhibitor scaffold and modulating its selectivity and pharmacokinetic properties.[1][2][3]

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
Ethyl 3-(acylamino)-5-chloropicolinateVaries1.01.0
Amine (e.g., 4-methoxyaniline)123.151.21.2
Pd2(dba)3915.720.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous)-10 mL-

Procedure:

  • To an oven-dried Schlenk tube, add Ethyl 3-(acylamino)-5-chloropicolinate (1.0 mmol), the desired amine (1.2 mmol), Pd2(dba)3 (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the coupled product.

Expected Outcome: A solid product with yields typically ranging from 60-85%. Characterization by NMR and mass spectrometry is essential to confirm the structure.

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Amido Complex Amido Complex Ligand\nExchange->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Product Product Reductive\nElimination->Product Ar-X Ar-X Ar-X->Oxidative\nAddition R2NH R2NH R2NH->Ligand\nExchange Base Base Base->Ligand\nExchange

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in the Synthesis of a Hypothetical PI3K Inhibitor

To illustrate the practical application of these protocols, we present a hypothetical synthesis of a PI3K inhibitor based on a picolinamide scaffold. The design incorporates key features known to be important for PI3K inhibition.

Target Molecule:

A hypothetical PI3K inhibitor derived from Ethyl 3-amino-5-chloropicolinate.

Retrosynthetic Analysis:

The target molecule can be disconnected at the amide bond and the C5-N bond, leading back to our starting material, Ethyl 3-amino-5-chloropicolinate.

Synthetic Protocol:

The synthesis would follow the general workflow outlined above:

  • Acylation: React Ethyl 3-amino-5-chloropicolinate with a suitable acyl chloride (e.g., 3-(trifluoromethyl)benzoyl chloride) to install a group that can interact with the affinity pocket of PI3K.

  • Buchwald-Hartwig Amination: Couple the resulting intermediate with a key fragment, for example, 4-(morpholin-4-yl)aniline, to introduce a solubilizing group and a potential hinge-binding element.

  • Saponification: Hydrolyze the ethyl ester to the carboxylic acid using lithium hydroxide.

  • Amide Coupling: Couple the carboxylic acid with a desired amine (e.g., (S)-3-amino-1-pyrrolidin-1-ylpropan-1-one) using standard peptide coupling reagents like HATU or EDC/HOBt to complete the synthesis of the target kinase inhibitor.

Data Summary Table (Hypothetical)

StepIntermediate/ProductYield (%)Purity (LC-MS)1H NMR
1Ethyl 3-(3-(trifluoromethyl)benzamido)-5-chloropicolinate88>98%Conforms to structure
2Ethyl 3-(3-(trifluoromethyl)benzamido)-5-(4-morpholinoanilino)picolinate75>97%Conforms to structure
33-(3-(trifluoromethyl)benzamido)-5-(4-morpholinoanilino)picolinic acid95>99%Conforms to structure
4Target PI3K Inhibitor 82>99%Conforms to structure

Conclusion and Future Perspectives

Ethyl 3-amino-5-chloropicolinate is a highly valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of novel kinase inhibitors. Its well-defined reactivity and the ability to introduce molecular diversity at three key positions make it an ideal starting point for library synthesis and lead optimization campaigns. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the aminopicolinate scaffold. Future work in this area will likely focus on the development of more efficient and greener synthetic methodologies for the derivatization of this scaffold and its application in the synthesis of inhibitors for a wider range of kinase targets.

References

  • Appchem. Ethyl 3-amino-5-chloropicolinate | 27330-35-4. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Wright, E. W., et al. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 19(9), 14894-14911. [Link]

  • Google Patents. Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors. WO2015162456A1.
  • Mague, J. T., et al. (2016). Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate. IUCrData, 1(7), x160657. [Link]

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of Ethyl 3-amino-5-chloropicolinate

Introduction: Strategic Importance of Ethyl 3-amino-5-chloropicolinate Ethyl 3-amino-5-chloropicolinate is a key substituted pyridine derivative that serves as a vital building block in the synthesis of a range of pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Ethyl 3-amino-5-chloropicolinate

Ethyl 3-amino-5-chloropicolinate is a key substituted pyridine derivative that serves as a vital building block in the synthesis of a range of pharmaceutically active compounds and agrochemicals. Its unique substitution pattern, featuring an amino group, a chloro substituent, and an ethyl ester on the picolinate core, makes it a versatile intermediate for introducing the 3-amino-5-chloropicolinoyl moiety. The successful and efficient scale-up of its synthesis is therefore of critical importance for researchers and professionals in the drug development and chemical manufacturing sectors.

This document provides a comprehensive guide to the synthesis of Ethyl 3-amino-5-chloropicolinate, with a focus on practical considerations for transitioning from laboratory-scale to pilot-plant or industrial-scale production. We will delve into a robust and scalable synthetic route, address the associated challenges, and provide detailed protocols to ensure a safe, efficient, and reproducible process.

Synthetic Strategy: A Robust Path to Ethyl 3-amino-5-chloropicolinate

The most direct and industrially viable route to Ethyl 3-amino-5-chloropicolinate is the esterification of 3-amino-5-chloropicolinic acid with ethanol. Among the various esterification methods, the use of thionyl chloride (SOCl₂) is particularly well-suited for scale-up due to its high reactivity, the formation of gaseous byproducts that can be easily removed, and its cost-effectiveness.

The overall reaction scheme is as follows:

Synthetic_Scheme 3-amino-5-chloropicolinic_acid 3-Amino-5-chloropicolinic Acid Ethyl_3_amino_5_chloropicolinate Ethyl 3-amino-5-chloropicolinate 3-amino-5-chloropicolinic_acid->Ethyl_3_amino_5_chloropicolinate Esterification Ethanol_SOCl2 Ethanol (solvent/reagent) Thionyl Chloride (activator) Ethanol_SOCl2->Ethyl_3_amino_5_chloropicolinate

Caption: Synthetic route to Ethyl 3-amino-5-chloropicolinate.

The reaction proceeds via the in-situ formation of an acyl chloride intermediate from the carboxylic acid and thionyl chloride. This highly reactive intermediate is then immediately attacked by ethanol to form the desired ethyl ester. The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are readily removed from the reaction mixture, driving the reaction to completion.

PART 1: Laboratory-Scale Synthesis Protocol

This protocol details the synthesis of Ethyl 3-amino-5-chloropicolinate on a laboratory scale, providing a baseline for process understanding before scale-up.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)Notes
3-Amino-5-chloropicolinic acid53636-68-3172.561.0Starting material.
Ethanol (anhydrous)64-17-546.07Excess (solvent)Should be anhydrous to prevent side reactions.
Thionyl chloride (SOCl₂)7719-09-7118.971.2 - 1.5Use freshly distilled or high-purity grade.
Saturated Sodium Bicarbonate SolutionN/AN/AAs neededFor neutralization.
BrineN/AN/AAs neededFor washing.
Anhydrous Sodium Sulfate7757-82-6142.04As neededFor drying organic phase.
Ethyl Acetate141-78-688.11As neededFor extraction.

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Gas trap/scrubber (containing a dilute sodium hydroxide solution)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-5-chloropicolinic acid (1.0 eq.) in anhydrous ethanol (10-15 mL per gram of acid).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq.) to the stirred suspension via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition. The reaction is exothermic, and vigorous gas evolution (HCl and SO₂) will be observed. Ensure the gas outlet is connected to a scrubber.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approximately 78 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the excess ethanol and any remaining thionyl chloride under reduced pressure using a rotary evaporator.

  • Work-up:

    • Carefully quench the residue by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution until the pH is neutral to slightly basic (pH 7-8). Be cautious as gas evolution may occur.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Ethyl 3-amino-5-chloropicolinate can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product as a solid.

PART 2: Scale-up Synthesis Considerations

Transitioning the laboratory-scale synthesis to a pilot or industrial scale introduces several challenges that must be carefully managed to ensure safety, efficiency, and product quality.

Scale_Up_Considerations cluster_Process Process Parameters cluster_Operations Operational Factors Heat_Management Heat Management (Exotherm Control) Reagent_Addition Reagent Addition (Rate & Sub-surface) Gas_Evolution Gas Evolution (Scrubbing & Pressure) Workup Work-up & Quenching (Phase Separation) Purification Purification (Crystallization) Impurity_Profile Impurity Profile (Byproduct Formation) Scale_Up_Synthesis Scale-up Synthesis of Ethyl 3-amino-5-chloropicolinate Scale_Up_Synthesis->Heat_Management Scale_Up_Synthesis->Reagent_Addition Scale_Up_Synthesis->Gas_Evolution Scale_Up_Synthesis->Workup Scale_Up_Synthesis->Purification Scale_Up_Synthesis->Impurity_Profile

Caption: Key considerations for scaling up the synthesis.

Heat Management and Exotherm Control

The reaction of thionyl chloride with ethanol and the carboxylic acid is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Causality: Inadequate heat removal can lead to a rapid temperature increase, potentially causing the reaction to run out of control, leading to excessive pressure build-up and the release of toxic gases.[1][2]

  • Mitigation Strategy:

    • Use a jacketed reactor with a reliable cooling system.

    • Implement a controlled, slow addition of thionyl chloride. Sub-surface addition is often preferred at scale to ensure rapid mixing and heat dissipation.

    • Monitor the internal reaction temperature closely with a calibrated probe.

    • Consider using a higher boiling point co-solvent to moderate the reaction temperature, although this may complicate downstream processing.

Reagent Addition and Mixing

Efficient mixing is crucial for maintaining a homogeneous reaction mixture and preventing localized "hot spots" during the addition of thionyl chloride.

  • Causality: Poor mixing can lead to localized high concentrations of thionyl chloride, resulting in an uncontrolled exotherm and potential side reactions.

  • Mitigation Strategy:

    • Employ a reactor with an appropriate agitator design (e.g., pitched-blade turbine) to ensure good top-to-bottom turnover.

    • The rate of addition of thionyl chloride should be carefully controlled and tied to the cooling capacity of the reactor.

    • Develop a clear addition profile based on calorimetric data if possible.

Off-Gas Management

The reaction generates significant volumes of HCl and SO₂ gases.[1][2]

  • Causality: These gases are corrosive and toxic. Their release into the atmosphere is environmentally unacceptable and poses a significant safety hazard. The pressure build-up in a sealed system could lead to catastrophic failure of the reactor.

  • Mitigation Strategy:

    • The reactor must be equipped with a vent leading to a robust, appropriately sized caustic scrubber (e.g., containing aqueous sodium hydroxide) to neutralize the acidic gases.

    • The scrubber's efficiency should be monitored to ensure complete neutralization before venting to the atmosphere.

    • The entire system should be designed to handle the expected gas flow rate without over-pressurization.

Work-up and Quenching

The quenching of the reaction mixture with an aqueous base is also exothermic and requires careful control.

  • Causality: Uncontrolled quenching can lead to a rapid temperature increase and vigorous gas evolution, potentially causing the contents of the vessel to be ejected.

  • Mitigation Strategy:

    • Perform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, cooled aqueous bicarbonate or carbonate solution.

    • Ensure the quenching vessel is adequately sized to accommodate potential foaming and has sufficient cooling capacity.

    • Monitor the pH of the aqueous layer throughout the quench.

Purification at Scale

Column chromatography is generally not feasible for large-scale purification in a manufacturing setting.

  • Causality: Chromatography is expensive, time-consuming, and generates large volumes of solvent waste.

  • Mitigation Strategy:

    • Focus on developing a robust crystallization procedure. This may involve screening various solvent/anti-solvent systems to find conditions that provide good yield and high purity.

    • Control the cooling profile during crystallization to influence crystal size and morphology, which can impact filtration and drying characteristics.

    • Consider a re-slurry of the crude product in a suitable solvent to remove impurities.

Impurity Profile

The impurity profile may change upon scale-up.

  • Causality: Longer reaction times or localized temperature excursions can lead to the formation of different byproducts. For instance, prolonged exposure to acidic conditions at high temperatures could potentially lead to side reactions involving the amino group.

  • Mitigation Strategy:

    • Develop a reliable analytical method (e.g., HPLC) to track the formation of impurities throughout the process.

    • Set clear specifications for the starting materials and the final product.

    • Identify the major impurities and, if necessary, develop strategies to minimize their formation or remove them during work-up and purification.

PART 3: Pilot-Scale Synthesis Protocol

This protocol is a guideline for scaling the synthesis to a pilot plant setting (e.g., 50-100 L reactor).

Equipment:

  • Jacketed glass-lined or stainless steel reactor (50-100 L) with an agitator, temperature probe, and bottom outlet valve.

  • Addition vessel for thionyl chloride.

  • Condenser.

  • Caustic scrubber system.

  • Receiving vessel for quenching.

  • Filter-dryer or centrifuge and vacuum oven.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge 3-amino-5-chloropicolinic acid and anhydrous ethanol to the reactor.

  • Cooling: Start the agitator and cool the reactor contents to 0-5 °C.

  • Thionyl Chloride Addition: Slowly add thionyl chloride from the addition vessel, maintaining the internal temperature below 10 °C. The addition rate should be dictated by the ability of the cooling system to maintain the set temperature. Vent the reactor to the caustic scrubber throughout the addition and reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring for completion by in-process control (IPC) via HPLC.

  • Concentration: Cool the reactor and distill off the excess ethanol under vacuum.

  • Quenching: In a separate, suitable vessel, prepare a cooled solution of sodium bicarbonate or sodium carbonate in water. Slowly transfer the reaction residue from the reactor to this quenching vessel with vigorous stirring, maintaining the temperature of the quench pot below 25 °C.

  • Extraction: Transfer the quenched mixture to an extraction vessel. Add ethyl acetate and agitate. Allow the layers to separate and drain the aqueous layer. Perform subsequent extractions as necessary.

  • Washing and Drying: Wash the combined organic layers with brine. Transfer the organic phase to a clean reactor and remove any residual water, potentially by azeotropic distillation or by passing it through a bed of a drying agent.

  • Crystallization and Isolation: Concentrate the organic solution under vacuum to a specific volume. Initiate crystallization by cooling, potentially with the addition of an anti-solvent (e.g., heptane). Isolate the product by filtration or centrifugation. Wash the cake with a cold solvent.

  • Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Safety Considerations

  • Thionyl Chloride: Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[1][2] All handling must be done in a well-ventilated area, preferably a fume hood or a contained system. Personal protective equipment (PPE), including chemical resistant gloves, a lab coat, and eye/face protection, is mandatory. A respiratory protection program should be in place for handling large quantities.

  • Gas Evolution: The evolution of HCl and SO₂ gases requires a robust and reliable scrubbing system. The capacity of the scrubber should be sufficient to handle the total amount of gas generated.

  • Exothermic Reactions: The exothermic nature of the reaction necessitates careful temperature control at all stages, especially during the addition of thionyl chloride and the quenching step.

  • Pressure: The reaction should be conducted in a vessel that is not sealed to avoid pressure build-up from the evolved gases.

Conclusion

The synthesis of Ethyl 3-amino-5-chloropicolinate via the esterification of 3-amino-5-chloropicolinic acid with ethanol and thionyl chloride is a scalable and efficient process. A thorough understanding of the reaction thermodynamics, careful control of process parameters, and a robust safety plan are paramount for a successful transition from the laboratory to large-scale production. The protocols and considerations outlined in this document provide a solid foundation for researchers and drug development professionals to confidently and safely scale up the synthesis of this important chemical intermediate.

References

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Thionyl chloride. [Link]

  • Organic Syntheses. John Wiley & Sons, Inc. [Link]

  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • ResearchGate. What are different ways to convert Amino Acid carboxylic acid into ester?. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for Ethyl 3-amino-5-chloropicolinate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 3-amino-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to help optimize your reaction yield and purity.

Introduction

Ethyl 3-amino-5-chloropicolinate is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving a high yield and purity of this compound is crucial for the overall efficiency of the synthetic route. This guide will address common challenges encountered during its synthesis, with a focus on a prevalent synthetic pathway: the Hofmann rearrangement of 5-chloro-2,3-pyridinedicarboxamide.

Core Synthesis Pathway: Hofmann Rearrangement

A common and effective method for synthesizing Ethyl 3-amino-5-chloropicolinate involves the Hofmann rearrangement of a primary amide. This reaction transforms a primary amide into a primary amine with one fewer carbon atom.[1][2] The key intermediate, an isocyanate, is formed and then trapped with ethanol to yield the desired ethyl carbamate.

Reaction Scheme

Hofmann Rearrangement for Ethyl 3-amino-5-chloropicolinate cluster_0 Step 1: N-Bromination cluster_1 Step 2: Rearrangement cluster_2 Step 3: Carbamate Formation 5-chloro-2,3-pyridinedicarboxamide 5-Chloro-2,3-pyridinedicarboxamide N-bromo-5-chloro-2,3-pyridinedicarboxamide N-bromo-5-chloro-2,3-pyridinedicarboxamide 5-chloro-2,3-pyridinedicarboxamide->N-bromo-5-chloro-2,3-pyridinedicarboxamide Br2, NaOH Isocyanate intermediate Isocyanate intermediate N-bromo-5-chloro-2,3-pyridinedicarboxamide->Isocyanate intermediate NaOH Ethyl 3-amino-5-chloropicolinate Ethyl 3-amino-5-chloropicolinate Isocyanate intermediate->Ethyl 3-amino-5-chloropicolinate Ethanol (EtOH) Troubleshooting Workflow Start Low Yield or Impure Product Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the product impure? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Side_Reactions Significant Side Reactions? Check_Purity->Side_Reactions Yes End Optimized Synthesis Check_Purity->End No Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Add More Base - Increase Reaction Time Incomplete_Reaction->Optimize_Conditions Purify_Product Purify Product: - Column Chromatography - Recrystallization Side_Reactions->Purify_Product Anhydrous_Conditions Ensure Anhydrous Conditions Side_Reactions->Anhydrous_Conditions Optimize_Conditions->End Purify_Product->End Anhydrous_Conditions->End

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 3-amino-5-chloropicolinate

From the desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 3-amino-5-chloropicolinate. This guide is designed for researchers, chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 3-amino-5-chloropicolinate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. We understand that synthetic roadblocks can be a significant drain on time and resources. Therefore, this document moves beyond simple protocols to provide in-depth troubleshooting advice, addressing the common side reactions and purification challenges encountered during its synthesis. Our goal is to explain the causality behind these issues and offer field-proven solutions to enhance your yield, purity, and overall success.

Section 1: The Primary Synthetic Challenge

The most common and robust method for synthesizing Ethyl 3-amino-5-chloropicolinate involves the selective amination of a dichlorinated precursor, typically Ethyl 3,5-dichloropicolinate. Due to the electron-deficient nature of the pyridine ring, this transformation is often approached via palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination.[1][2] While powerful, this reaction is sensitive to conditions, and the C-Cl bond's relative inertness compared to C-Br or C-I bonds presents a primary hurdle.[3]

Below is a generalized workflow for this synthesis, which serves as the basis for our troubleshooting discussion.

G cluster_0 Reaction Setup cluster_1 Catalytic Cycle cluster_2 Outcome A Ethyl 3,5-dichloropicolinate + Amine Source (e.g., NH3) F Oxidative Addition (Rate-Limiting Step) A->F B Pd Catalyst + Ligand (e.g., Pd2(dba)3 + Biarylphosphine) E Pd(0)L2 Complex B->E C Anhydrous Base (e.g., NaOtBu) G Amine Coordination & Deprotonation C->G D Dry, Degassed Solvent (e.g., Toluene, Dioxane) D->F E->F Catalyst Activation F->G J Side Products & Unreacted Materials F->J H Reductive Elimination G->H G->J H->E Catalyst Regeneration I Desired Product: Ethyl 3-amino-5-chloropicolinate H->I

Caption: Generalized workflow for Buchwald-Hartwig amination.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What's the primary cause?

Answer: Low conversion in the amination of chloropyridines is a frequent challenge, primarily because the oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step.[3] Several factors can contribute to this:

  • Inactive Catalyst System: The combination of palladium precursor and ligand is crucial. Standard ligands like triphenylphosphine are often ineffective for chloropyridines.

  • Catalyst Deactivation: The Pd(0) catalyst is highly sensitive to oxygen. Any exposure to air can lead to oxidation and deactivation, halting the catalytic cycle.[3]

  • Insufficient Temperature: The C-Cl bond activation requires significant thermal energy, typically in the range of 80-110 °C.[3]

Troubleshooting Protocol:

  • Select an Appropriate Catalyst System: Utilize a modern, air-stable palladium precatalyst or an in-situ generated catalyst from a Pd(0) or Pd(II) source combined with a sterically hindered, electron-rich biarylphosphine ligand. See Table 1 for recommended systems.

  • Ensure a Strictly Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen). Use dry, degassed solvents. All reagents should be handled under inert conditions.

  • Optimize Reaction Temperature: Start with a temperature around 90-100 °C. If conversion remains low, a modest increase to 110 °C may be beneficial, but monitor for potential side reactions (see Q3 & Q4).

  • Increase Catalyst Loading: For particularly unreactive substrates, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% can improve conversion.[3]

Q2: I'm observing a significant amount of Ethyl 3-aminopicolinate, where the 5-chloro substituent has been replaced by hydrogen. How can I prevent this?

Answer: This side product is the result of hydrodehalogenation , a common competing pathway in Buchwald-Hartwig reactions.[1] It occurs when the catalytic cycle is diverted, leading to the reduction of the aryl chloride instead of amination.

Causality: Hydrodehalogenation is often favored when the desired reductive elimination step is slow. This allows competing pathways, such as β-hydride elimination from the amine or reaction with trace amounts of water, to occur.[1][3] The purity of the base is also critical; some batches of sodium tert-butoxide (NaOtBu) may contain traces of sodium hydroxide or moisture, which can exacerbate this side reaction.[3]

Mitigation Strategies:

  • Ligand Choice is Critical: Select bulky, electron-rich ligands (e.g., RuPhos, SPhos) that are known to accelerate the rate of reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[3]

  • Use High-Purity, Anhydrous Base: Use freshly opened, high-purity NaOtBu or dry it under vacuum before use.

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Even trace moisture can be a proton source for hydrodehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine source (e.g., 1.2–1.5 equivalents) can help push the equilibrium toward the desired C-N coupling.[3]

Q3: My final product is contaminated with 3-Amino-5-chloropicolinic acid. What causes this and how do I avoid it?

Answer: The presence of the corresponding carboxylic acid is due to the hydrolysis of the ethyl ester . This is a classic side reaction that can occur either during the reaction itself or, more commonly, during the aqueous workup.[4][5]

Causality: Ester hydrolysis can be catalyzed by both acid and base.[6]

  • Base-Catalyzed (Saponification): If the reaction conditions involve an aqueous base (like NaOH, KOH) or if significant water is present along with a strong base like NaOtBu, the ester can be saponified. This reaction is irreversible.[4][6]

  • Acid-Catalyzed: During workup, quenching the reaction with an acidic solution (e.g., HCl, NH₄Cl) can hydrolyze the ester, especially if the mixture is stirred for an extended period or heated. This reaction is reversible, but the large excess of water in the workup drives it toward the carboxylic acid.[5][7]

Prevention Protocol:

  • Use a Non-Nucleophilic Anhydrous Base: For the amination reaction, strictly use a non-nucleophilic, anhydrous base like sodium tert-butoxide or LHMDS.

  • Careful Workup:

    • Cool the reaction mixture to room temperature before quenching.

    • Quench cautiously with a minimal amount of water or saturated ammonium chloride solution.

    • Do not let the biphasic mixture stir for prolonged periods. Proceed immediately to extraction.

    • During extraction, use a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate) to wash the organic layer. Avoid strong acids or bases.

Q4: I've isolated an unexpected byproduct, 3-amino-5-chloropyridine. Where did this come from?

Answer: This impurity arises from the decarboxylation of the 3-amino-5-chloropicolinic acid side product discussed in Q3. Picolinic (pyridine-2-carboxylic) acids are known to be susceptible to decarboxylation, especially at elevated temperatures.[8][9]

Causality (The Hydrolysis-Decarboxylation Cascade): This is a two-step side reaction pathway. First, the desired ester product is hydrolyzed to the carboxylic acid. Then, if the reaction temperature is high or if the product is heated for a prolonged period during workup or purification, this carboxylic acid intermediate loses CO₂ to form 3-amino-5-chloropyridine. The reaction often proceeds via a mechanism known as the Hammick reaction, which is facilitated by the pyridine nitrogen.[10][11]

G Product Ethyl 3-amino-5-chloropicolinate (Desired Product) Acid 3-Amino-5-chloropicolinic Acid (Hydrolysis Side Product) Product->Acid Hydrolysis (H₂O, H⁺/OH⁻) Decarboxylated 3-Amino-5-chloropyridine (Decarboxylation Impurity) Acid->Decarboxylated Decarboxylation (Heat, Δ)

Caption: The cascade pathway from product to impurity.

Mitigation Strategy:

  • The primary solution is to prevent the initial hydrolysis step by following the recommendations in Q3. If you can avoid the formation of the picolinic acid intermediate, the subsequent decarboxylation cannot occur.

  • Maintain the lowest effective reaction temperature to minimize thermal stress on the product and any intermediates.

  • During purification (e.g., distillation), use the lowest possible temperature and pressure to avoid thermally induced decarboxylation.

Section 3: Data, Protocols, and Impurity Summary

Table 1: Recommended Buchwald-Hartwig Catalyst Systems for Chloropyridine Amination
ComponentRecommended ReagentsTypical LoadingRationale & Key Considerations
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂, Air-stable precatalysts (e.g., G3-palladacycles)1 - 5 mol% PdAir-stable precatalysts simplify reaction setup. Pd₂(dba)₃ is a common source for generating Pd(0) in situ.[2]
Ligand Biarylphosphines: RuPhos, SPhos, BrettPhos, DavePhos1.1 - 1.5 eq. to PdThese bulky, electron-rich ligands are essential for the difficult oxidative addition of C-Cl bonds and accelerate reductive elimination, minimizing side reactions.[3]
Base NaOtBu, KOtBu, LHMDS, K₃PO₄1.5 - 2.5 eq.A strong, non-nucleophilic, and anhydrous base is required. NaOtBu is the most common and effective choice.[3] Weaker bases like K₃PO₄ may require higher temperatures or more active catalysts.
Solvent Toluene, 1,4-Dioxane, THF-Must be dry and degassed prior to use. Toluene and dioxane are favored for their higher boiling points.[3]
Table 2: Side Product Summary & Mitigation
Observed Side ProductChemical NameImmediate CausePrimary Mitigation Strategy
-Cl replaced by -H Ethyl 3-aminopicolinateHydrodehalogenationUse bulky, electron-rich ligands; ensure strictly anhydrous conditions and high-purity base.[1][3]
-COOEt replaced by -COOH 3-Amino-5-chloropicolinic acidEster HydrolysisUse anhydrous base (NaOtBu); perform a rapid, non-acidic aqueous workup.[4][6]
-Cl and -COOEt removed 3-Amino-5-chloropyridineDecarboxylationPrevent the preceding hydrolysis reaction; use minimal effective reaction/purification temperatures.[8][10]
Unchanged starting material Ethyl 3,5-dichloropicolinateIncomplete ReactionOptimize catalyst system, temperature, and ensure an inert atmosphere.[3]
Protocol: General Procedure for Buchwald-Hartwig Amination

Warning: This procedure should only be performed by trained chemists in a controlled laboratory setting with appropriate personal protective equipment.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the biarylphosphine ligand (e.g., RuPhos, 4.4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Ethyl 3,5-dichloropicolinate (1.0 eq.) and the anhydrous base (e.g., Sodium tert-butoxide, 2.0 eq.).

  • Solvent and Amine Source: Add dry, degassed toluene via syringe. If using ammonia gas, bubble it through the solution. If using an ammonia equivalent like LHMDS, add it as a solution in THF.[2]

  • Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Anhydrous Focus):

    • Cool the reaction to room temperature.

    • Quench by slowly adding a saturated solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine. Minimize contact time with aqueous layers.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

References

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Wikipedia contributors. (2023). Hammick reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Decarboxylation. Wikipedia, The Free Encyclopedia. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. ResearchGate. [Link]

  • Clark, J. (2015). Hydrolysing esters. Chemguide. [Link]

  • Fife, T. H., & Przystas, T. J. (1985). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Journal of the American Chemical Society, 107(4), 1041-1047. [Link]

  • Dunn, P. J., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

  • LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Data. [Link]

  • Ethyl 3-amino-5-chloropicolinate. Appchem. [Link]

  • Wikipedia contributors. (2023). Ester hydrolysis. Wikipedia, The Free Encyclopedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives. MDPI. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. [Link]

  • Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Impurities: guideline for residual solvents. European Medicines Agency. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Impurities. Mangalam Drugs & Organics. [Link]

  • Amine Synthesis Reactions Organic Chemistry. YouTube. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. Preprints.org. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 3-amino-5-chloropicolinate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of Ethyl 3-amino-5-chloropicolinate...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of Ethyl 3-amino-5-chloropicolinate (CAS No. 27330-35-4). This document offers a structured approach to identifying and removing common impurities, ensuring the high purity required for downstream applications.

Introduction: The Criticality of Purity

Ethyl 3-amino-5-chloropicolinate is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and compromised biological activity in subsequent synthetic steps. This guide provides a systematic approach to troubleshooting common purity issues encountered during its synthesis and purification.

Understanding Potential Impurities

A thorough understanding of the synthesis of Ethyl 3-amino-5-chloropicolinate is crucial for anticipating potential impurities. While specific proprietary synthesis routes may vary, a common approach involves the amination of a corresponding 3,5-disubstituted picolinate precursor. Based on this general pathway and common side reactions, we can anticipate the following classes of impurities:

  • Starting Material Impurities: Incomplete reaction can lead to the presence of the starting materials, such as Ethyl 5-chloropicolinate.

  • Over-reaction or Side-reaction Products: These can include di-aminated products or products from reactions with residual reagents.

  • Degradation Products: Hydrolysis of the ester group or decarboxylation of the picolinic acid ring can occur under certain conditions.

Table 1: Common Potential Impurities and Their Origin

Impurity NameChemical StructureProbable Origin
Ethyl 5-chloropicolinate(Structure of starting material)Incomplete amination of the precursor.
3-Amino-5-chloropicolinic acid(Structure of hydrolyzed product)Hydrolysis of the ethyl ester group during reaction or workup.[1][2][3]
5-Chloro-3-aminopyridine(Structure of decarboxylated product)Decarboxylation of 3-amino-5-chloropicolinic acid, especially at elevated temperatures.[4][5][6][7][8]
Di-aminated Picolinate Derivative(Structure of di-aminated product)Over-reaction with the aminating agent.

Troubleshooting and Purification Strategies (Q&A Format)

This section addresses specific issues you may encounter during the purification of Ethyl 3-amino-5-chloropicolinate in a question-and-answer format.

Recrystallization Issues

Q1: My recrystallized Ethyl 3-amino-5-chloropicolinate is still showing significant impurities by TLC/HPLC. What can I do?

A1: This indicates that the chosen recrystallization solvent is not effectively differentiating between your product and the impurities. Here’s a systematic approach to optimize your recrystallization:

Causality: Successful recrystallization relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.[5]

Troubleshooting Steps:

  • Solvent Screening: A single solvent may not be optimal. A systematic solvent screening is recommended. Test the solubility of your crude product in a range of solvents with varying polarities at both room temperature and boiling point.

  • Solvent Pairs: If a single suitable solvent cannot be identified, a binary solvent system (solvent pair) is often effective. In this technique, the crude product is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/Solvent SystemPolarityRationale
Ethanol/WaterPolar ProticEthanol is often a good solvent for aminopyridine derivatives, and water can be used as an anti-solvent to induce crystallization.
IsopropanolPolar ProticSimilar to ethanol but with slightly different solubility characteristics.
Ethyl Acetate/HexaneModerately Polar/NonpolarA common solvent system for purifying moderately polar organic compounds.
TolueneNonpolar AromaticCan be effective for aromatic compounds.
AcetonitrilePolar AproticOffers a different selectivity compared to protic solvents.

Experimental Protocol: Recrystallization

  • Dissolve the crude Ethyl 3-amino-5-chloropicolinate in a minimum amount of the chosen hot solvent (or the "good" solvent of a pair).

  • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until persistent turbidity is observed.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Further cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

dot

Recrystallization_Workflow A Crude Product B Dissolve in minimum hot solvent A->B C Hot, Saturated Solution B->C D Slow Cooling C->D E Crystal Formation D->E F Filtration E->F G Pure Crystals F->G H Mother Liquor (Impurities) F->H Chromatography_Workflow A Crude Product B Dissolve and Load onto Column A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Analyze Fractions (TLC/HPLC) D->E F Combine Pure Fractions E->F G Concentrate F->G H Pure Product G->H

Sources

Optimization

Technical Support Center: Purification of Ethyl 3-amino-5-chloropicolinate

Welcome to the technical support center for the purification of Ethyl 3-amino-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issue...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 3-amino-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during their experiments. This resource provides in-depth technical guidance in a question-and-answer format, focusing on practical solutions and the scientific principles behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of Ethyl 3-amino-5-chloropicolinate has a low melting point and appears discolored. What are the likely impurities?

A1: A low melting point and discoloration are classic indicators of impurities. The nature of these impurities largely depends on the synthetic route employed. A common method for synthesizing Ethyl 3-amino-5-chloropicolinate is the esterification of 3-amino-5-chloropicolinic acid.

Potential Impurities:

  • Unreacted Starting Material: 3-amino-5-chloropicolinic acid is a common impurity. Due to its acidic nature, it can significantly lower the melting point of the final product.

  • Isomeric Impurities: Depending on the purity of the starting materials, positional isomers may be present. For example, if the initial chlorination of the pyridine ring is not completely regioselective, other chlorinated isomers could be carried through the synthesis.

  • Byproducts from Synthesis: Side reactions during esterification can introduce impurities. For instance, if using thionyl chloride for esterification, residual chlorinated byproducts might be present.[1]

  • Solvent Residues: Incomplete removal of reaction or purification solvents can also lead to a depressed melting point and an impure appearance.

A logical workflow for identifying and removing these impurities is crucial for obtaining a high-purity product.

Caption: Decision workflow for purifying Ethyl 3-amino-5-chloropicolinate.

Q2: I performed a recrystallization, but the purity did not improve significantly. What went wrong?

A2: Recrystallization is a powerful technique, but its success hinges on selecting the appropriate solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures.

Troubleshooting Recrystallization:

IssueProbable CauseRecommended Solution
Oiling Out The compound is too soluble in the chosen solvent, or the solution is cooled too rapidly.Use a less polar solvent or a solvent mixture. Ensure slow cooling to allow for crystal lattice formation.
No Crystal Formation The compound is too soluble even at low temperatures, or the solution is too dilute.Try a solvent in which the compound has lower solubility. Concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation.
Poor Impurity Removal The impurities have similar solubility profiles to the product in the chosen solvent.Use a different solvent or a solvent mixture. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.
Low Recovery Too much solvent was used, or the compound has some solubility even at low temperatures.Use the minimum amount of hot solvent to dissolve the compound. Cool the solution in an ice bath to minimize solubility.

Recommended Solvents for Recrystallization:

A good starting point for Ethyl 3-amino-5-chloropicolinate, given its ester and amino functionalities, would be a moderately polar solvent or a mixture.

Solvent/SystemRationale
Ethanol/Water The compound should be soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.
Ethyl Acetate/Hexane Ethyl acetate is a good solvent for the ester. Hexane can be added as an anti-solvent.
Toluene Can be effective for aromatic compounds, offering a different selectivity compared to alcohols and esters.

Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude product in a minimal amount of the "good" solvent (e.g., hot ethyl acetate).

  • While the solution is still hot, add the "bad" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent until the solution is clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Q3: I am considering column chromatography. What stationary and mobile phases are recommended?

A3: Column chromatography is an excellent method for separating compounds with different polarities. For Ethyl 3-amino-5-chloropicolinate, a normal-phase chromatography setup is generally effective.

Troubleshooting Column Chromatography:

IssueProbable CauseRecommended Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.
Tailing of Spots The compound is interacting too strongly with the acidic silica gel due to its basic amino group.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica.
Product Elutes Too Quickly The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane system).
Product Does Not Elute The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).

Recommended Column Chromatography Conditions:

  • Stationary Phase: Silica gel (230-400 mesh) is a standard choice.

  • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is a good starting point. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective for separating impurities with a wide range of polarities.

Protocol for Flash Column Chromatography:

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient (Optional): Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexane:Ethyl Acetate) to elute compounds with increasing polarity.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

A visual representation of the separation process can aid in understanding the principles of column chromatography.

Caption: Visualization of separation by column chromatography.

Q4: How can I remove the starting material, 3-amino-5-chloropicolinic acid, without resorting to chromatography?

A4: An acid-base extraction is a highly effective method for separating acidic or basic impurities from a neutral organic product. Since your product, an ester, is relatively neutral, and the impurity is an acid, this technique is ideal.

Protocol for Acid-Base Extraction:

  • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add a dilute aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The deprotonated 3-amino-5-chloropicolinic acid salt will be in the aqueous layer, while your desired ethyl ester will remain in the organic layer.

  • Drain the lower aqueous layer.

  • Repeat the washing with the basic solution two more times to ensure complete removal of the acidic impurity.

  • Wash the organic layer with water to remove any residual base, followed by a wash with brine (saturated NaCl solution) to aid in drying.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and evaporate the solvent to yield the purified product.

This method is often sufficient to significantly improve the purity of your product before a final polishing step like recrystallization.

References

  • AppliChem GmbH. Ethyl 3-amino-5-chloropicolinate Specifications. [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Helix Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopicoline on Amaze HD Column. [Link]

  • Google Patents.
  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]

  • Pyvot. Separation of Isomers. [Link]

Sources

Troubleshooting

Troubleshooting guide for reactions with Ethyl 3-amino-5-chloropicolinate

Welcome to the technical support center for Ethyl 3-amino-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-amino-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide for Reactions with Ethyl 3-amino-5-chloropicolinate

This section addresses specific issues that may arise during reactions involving Ethyl 3-amino-5-chloropicolinate, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction with Ethyl 3-amino-5-chloropicolinate is failing or resulting in very low yields. What are the common causes and how can I resolve this?

Answer:

Failure or low yields in Suzuki coupling with aminopyridine substrates like Ethyl 3-amino-5-chloropicolinate is a frequent challenge. The primary reasons often relate to catalyst inhibition and the electronic properties of the starting material.[1][2][3]

Causality and Solutions:

  • Catalyst Inhibition: The lone pairs of electrons on both the pyridine nitrogen and the 3-amino group can coordinate with the palladium catalyst. This coordination can inhibit or deactivate the catalyst, stalling the catalytic cycle.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[1] In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can overcome partial inhibition.[1] Using modern pre-catalysts, like the Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species.[1]

  • Suboptimal Base Selection: The choice and strength of the base are critical. An inappropriate base can lead to side reactions or failure of the transmetalation step.

    • Solution: Weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often more effective than strong bases.[2] It is advisable to screen a panel of bases to find the optimal conditions for your specific substrate.

  • Poor Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.[2]

    • Solution: This challenge is often overcome by using a more active catalyst system, as described above. Additionally, higher reaction temperatures may be required to facilitate the oxidative addition.

  • Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the Pd(0) catalyst.[1][2]

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). This can be achieved by bubbling the inert gas through the solvent or by using freeze-pump-thaw cycles.

Below is a troubleshooting workflow for failed Suzuki-Miyaura coupling reactions:

start Low/No Yield in Suzuki Coupling catalyst Catalyst Inhibition? start->catalyst base Suboptimal Base? catalyst->base No solution1 Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. Use a pre-catalyst. catalyst->solution1 Yes reactivity Low C-Cl Reactivity? base->reactivity No solution2 Screen weaker bases (K₂CO₃, Cs₂CO₃, K₃PO₄). base->solution2 Yes oxygen Oxygen Contamination? reactivity->oxygen No solution3 Use a more active catalyst system. Increase reaction temperature. reactivity->solution3 Yes solution4 Thoroughly degas solvents. Maintain a strict inert atmosphere. oxygen->solution4 Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Prominent Side Reactions Observed

Question: I am observing significant byproduct formation in my reaction. What are the common side reactions with Ethyl 3-amino-5-chloropicolinate and how can they be minimized?

Answer:

Several side reactions can compete with the desired transformation, leading to complex product mixtures and purification challenges. The most common are protodeboronation (in Suzuki couplings), hydrolysis of the ester, and dehalogenation.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMinimization Strategies
Protodeboronation Hydrolysis of the boronic acid to the corresponding arene, reducing the amount available for cross-coupling.[1]Use boronic esters (e.g., pinacol esters), which are more stable to hydrolysis.[1] Conduct the reaction under anhydrous conditions.[1]
Ester Hydrolysis The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of strong bases or aqueous conditions.[4][5]Use non-aqueous conditions where possible. Employ milder bases like potassium carbonate instead of sodium hydroxide. If hydrolysis is unavoidable, the product can be re-esterified or the carboxylic acid can be the desired product.
Dehalogenation Reduction of the C-Cl bond, replacing the chlorine with a hydrogen atom.[2]Avoid potential hydride sources in the reaction mixture.[2] Optimize the reaction time to prevent prolonged exposure to the catalytic system, which can promote this side reaction.[1]
Homocoupling The boronic acid couples with itself to form a biaryl byproduct.[2]This is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[2] Rigorous degassing and maintaining an inert atmosphere are crucial.
Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification of aminopicolinate derivatives can be challenging due to their polarity and potential to chelate to silica gel.

Purification Techniques:

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is standard. If your compound is very polar and shows strong adhesion, consider using alumina or a reverse-phase silica gel.

    • Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. For highly polar compounds, adding a small amount of a more polar solvent like methanol or a few drops of triethylamine to the eluent can help to reduce tailing by competing with the basic sites on the silica.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Acid-Base Extraction: The basicity of the amino and pyridine groups can be exploited. The product can be extracted into an acidic aqueous solution (e.g., dilute HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaHCO₃ or NaOH) to precipitate the product, which can then be extracted with an organic solvent.

  • Cation-Exchange Chromatography: For challenging separations, cation-exchange chromatography can be a powerful technique for purifying aminopyridine derivatives.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of Ethyl 3-amino-5-chloropicolinate?

A1: Ethyl 3-amino-5-chloropicolinate has several reactive sites. The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, though this is less common than with other pyridine systems.[7] The chlorine atom at the 5-position is susceptible to displacement in cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][8] The amino group at the 3-position is nucleophilic and can undergo reactions such as acylation and alkylation.[9][10] The ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol.[11]

Q2: Can the amino group interfere with my reaction?

A2: Yes, the amino group can significantly impact reactivity. As a Lewis base, it can coordinate to and inhibit metal catalysts, as discussed in the Suzuki coupling troubleshooting section.[1][2] It is also an activating group for electrophilic aromatic substitution, though the pyridine ring itself is generally deactivated towards this type of reaction. In some cases, protection of the amino group (e.g., as an amide or carbamate) may be necessary to prevent unwanted side reactions or catalyst inhibition.

Q3: What are the optimal storage conditions for Ethyl 3-amino-5-chloropicolinate?

A3: It is recommended to store Ethyl 3-amino-5-chloropicolinate in a cool, dark, and dry place under an inert atmosphere.[12] This will prevent degradation from moisture, light, and oxygen.

Q4: How can I monitor the progress of my reaction?

A4: The progress of reactions involving Ethyl 3-amino-5-chloropicolinate can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For TLC, a suitable eluent system would typically be a mixture of ethyl acetate and hexanes. The spots can be visualized under UV light. LC-MS is particularly useful as it provides information on the molecular weights of the starting materials, products, and any byproducts, which can aid in identifying unexpected reaction pathways.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Ethyl 3-amino-5-chloropicolinate with an arylboronic acid.

Materials:

  • Ethyl 3-amino-5-chloropicolinate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add Ethyl 3-amino-5-chloropicolinate, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve the palladium catalyst and the ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the reaction vessel via syringe.

  • Add the remaining degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the general workflow for this experimental protocol:

setup Reaction Setup: - Add reagents and base to vessel - Evacuate and backfill with inert gas catalyst Catalyst Addition: - Add pre-mixed catalyst/ligand solution setup->catalyst reaction Reaction: - Add solvent - Heat with stirring - Monitor by TLC/LC-MS catalyst->reaction workup Work-up: - Cool to room temperature - Dilute with organic solvent - Aqueous wash reaction->workup purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide - Benchchem.
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson.
  • Synthesis routes of Methyl 3-aminopicolinate - Benchchem.
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL.
  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC - NIH.
  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis | ACS Omega - ACS Publications.
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions | Journal of the American Chemical Society - ACS Publications.
  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - epa nepis.
  • Synthesis of some aminopicolinic acids - University of Missouri - St. Louis Profiles.
  • Ethyl 3-aminoquinoline-2-carboxylate (EVT-2570128) | 62235-59-0 - EvitaChem.
  • hydrolysis of esters - Chemguide.
  • CAS 1462-86-8: 3-Aminopicolinic acid - CymitQuimica.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
  • Pyridine - Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Ethyl 3-amino-5-chloropicolinate | 27330-35-4 | C8H9ClN2O2 | Appchem.
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  • Ethyl 3-amino-5-chloropicolinate | 27330-35-4 - Sigma-Aldrich.

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Optimization

Technical Support Center: Synthesis of Aminopicolinates

Welcome to the technical support center for the synthesis of aminopicolinates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aminopicolinates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Aminopicolinate

Q: I've set up my amination reaction of a halopicolinate, but I'm getting a very low yield or no product at all. What could be going wrong?

A: This is a common issue that can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.

  • Cause 1: Poor Nucleophilicity of the Amine. The amine you are using might not be a strong enough nucleophile to displace the halide on the pyridine ring. The rate of nucleophilic substitution is dependent on the amine's reactivity.[1]

    • Solution:

      • Increase Reaction Temperature: For less reactive starting materials, increasing the temperature, sometimes to reflux conditions, is necessary to drive the reaction forward.[1]

      • Use a Stronger Base: Heteroaromatic amine alkylations often require strong bases like sodium bis(trimethylsilyl)amide.[1]

      • Consider Alternative Amination Strategies: If direct nucleophilic substitution is failing, consider alternative methods like the Buchwald-Hartwig amination, which is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds with a wide range of amines and aryl halides.[1]

  • Cause 2: Deactivation of the Pyridine Ring. The electronic properties of other substituents on the pyridine ring can significantly impact the reactivity of the halide. Electron-donating groups can deactivate the ring towards nucleophilic aromatic substitution.

    • Solution:

      • Re-evaluate Your Synthetic Route: It might be necessary to introduce the amino group at a different stage of the synthesis, before the installation of deactivating groups.

      • Utilize Catalysis: As mentioned, palladium-catalyzed methods like the Buchwald-Hartwig amination are often less sensitive to the electronic nature of the aromatic ring compared to traditional SNAr reactions.[1]

  • Cause 3: Inactive Halide. The reactivity of the halide leaving group is crucial. The general trend for leaving group ability in nucleophilic aromatic substitution is F > Cl > Br > I.

    • Solution:

      • Activate the Halide: If you are starting with a less reactive bromide or chloride, you can sometimes generate a more reactive iodide in situ by adding sodium iodide to the reaction mixture.[1]

Problem 2: Significant Formation of a Decarboxylated Byproduct

Q: I'm observing a significant amount of a byproduct that appears to have lost the carboxylic acid group. What is happening and how can I prevent it?

A: You are likely encountering decarboxylation, a common side reaction for picolinic acids and their derivatives, especially under heating.[2] This is often facilitated by the nitrogen atom in the pyridine ring.

  • Cause: The Hammick Reaction. Picolinic acids and related compounds can undergo thermal decarboxylation, particularly in the presence of carbonyl compounds, in what is known as the Hammick reaction.[3] Even without a carbonyl compound, heating can be sufficient to cause decarboxylation.[2][4][5] The reaction proceeds through a stabilized intermediate.[3][6]

    • Solution:

      • Maintain Lower Reaction Temperatures: If possible, conduct your reaction at a lower temperature. This is the most direct way to minimize thermal decarboxylation.

      • Protect the Carboxylic Acid: If high temperatures are unavoidable for a preceding step, consider protecting the carboxylic acid as an ester. Esters are generally more stable to decarboxylation than the free acid. You can then hydrolyze the ester in a final step under milder conditions.[7]

      • Control pH: The rate of decarboxylation of picolinic acids can be pH-dependent.[4][5] Depending on your specific substrate, adjusting the pH of your reaction mixture might help to stabilize the carboxylic acid.

Problem 3: Hydrolysis of the Picolinate Ester During Workup or Reaction

Q: My target is an aminopicolinate ester, but I'm isolating the corresponding carboxylic acid instead. How can I prevent this hydrolysis?

A: Ester hydrolysis can occur under both acidic and basic conditions, which are common in reaction workups. Picolinate esters can also be susceptible to metal ion-catalyzed hydrolysis.[8]

  • Cause 1: Acidic or Basic Hydrolysis. Standard aqueous workups involving strong acids or bases can easily lead to the saponification of your ester.

    • Solution:

      • Neutral Workup: Whenever possible, use a neutral workup. This can involve washing with water and brine, followed by drying over an anhydrous salt like sodium sulfate.

      • Careful pH Adjustment: If an acid or base wash is necessary, perform it quickly at low temperatures (e.g., in an ice bath) and use dilute solutions.

      • Non-Aqueous Workup: If your product and impurities have suitable solubility, consider a non-aqueous workup to avoid hydrolysis altogether.

  • Cause 2: Metal Ion Catalysis. If your reaction involves metal catalysts or reagents, residual metal ions can promote the hydrolysis of the picolinate ester.[8]

    • Solution:

      • Use a Chelating Agent: During the workup, washing with a solution of a chelating agent like EDTA can help to sequester metal ions and prevent them from catalyzing hydrolysis.

Problem 4: Difficulty in Purifying the Product from Starting Materials or Reagents

Q: My crude product is a complex mixture, and I'm struggling to isolate the pure aminopicolinate. What are some effective purification strategies?

A: Purification can be challenging, especially when the polarity of the product is similar to that of the starting materials or byproducts.

  • Cause 1: Excess Amine Reagent. Using a large excess of the amine starting material is a common strategy to drive the reaction to completion, but this can lead to purification difficulties.

    • Solution: Cation-Exchange Chromatography. This is a highly effective method for removing excess basic amine reagents. The crude product mixture is loaded onto a cation-exchange column (e.g., Dowex 50X8). The basic amine is retained on the resin, while the desired aminopicolinate can be eluted.[9]

  • Cause 2: Similar Polarity of Product and Impurities. Standard silica gel chromatography may not provide adequate separation if the components of your mixture have very similar Rf values.

    • Solution:

      • Optimize Your Chromatography: Experiment with different solvent systems for your column chromatography. A small amount of a basic modifier like triethylamine or ammonia in the eluent can sometimes improve the peak shape and separation of basic compounds like aminopicolinates on silica gel.

      • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification technique. Careful screening of different solvents or solvent mixtures is key to finding a system that will selectively crystallize your desired product.

      • Alternative Chromatographic Media: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which offer different selectivities compared to standard silica gel.

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable method for synthesizing an aminopicolinate?

A1: A common and often reliable method is the nucleophilic aromatic substitution (SNAr) of a halopicolinate with an amine. This typically involves reacting a chloro- or fluoropicolinate with the desired amine in a polar aprotic solvent like DMF or THF, often in the presence of a base such as potassium carbonate or triethylamine.[1] The reaction may require heating to proceed at a reasonable rate.[1]

Q2: I need to make a picolinate ester first. What's a good way to do this while avoiding side reactions?

A2: A straightforward method is to convert the picolinic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[10][11] The resulting acid chloride hydrochloride can then be reacted with the desired alcohol in the presence of a base like triethylamine to neutralize the HCl and form the ester.[10] This avoids the use of coupling agents like DCC, which can lead to the formation of N-acyl-N,N'-dicyclohexylurea byproducts.[10]

Q3: What are the best analytical techniques to monitor my reaction and characterize my final aminopicolinate product?

A3: A combination of techniques is ideal.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the progress of your reaction by observing the disappearance of starting materials and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your product.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

    • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the ester carbonyl and the N-H bonds of the amino group. For a comprehensive characterization, especially for novel compounds, a full suite of these analytical methods is recommended.[12][13]

Q4: Can I directly aminate the pyridine ring without a halide leaving group?

A4: Direct C-H amination is a more advanced and less common method for this type of synthesis, but it is an active area of research. Some methods utilize photoredox catalysis to activate the C-H bond for amination.[14] However, for most applications, starting with a pre-functionalized halopicolinate is a more traditional and often more accessible approach.

Experimental Protocols

Protocol 1: General Synthesis of Methyl 4-Aminopicolinate

This protocol describes a general two-step procedure starting from 4-chloropicolinic acid.

Step 1: Esterification of 4-Chloropicolinic Acid

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 4-chloropicolinic acid (1 equivalent). Add toluene as a solvent, followed by a catalytic amount of DMF.

  • Acid Chloride Formation: Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) to the stirred suspension. Heat the mixture to 70-80 °C and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Esterification: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of methanol (5 equivalents) in toluene. Slowly add the crude acid chloride solution to the methanol solution while stirring in an ice bath. Then, add triethylamine (2.5 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-chloropicolinate.

Step 2: Amination of Methyl 4-Chloropicolinate

  • Setup: In a sealed reaction vessel, combine crude methyl 4-chloropicolinate (1 equivalent) with the desired primary or secondary amine (1.5-2 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Solvent: Add a polar aprotic solvent such as DMF or NMP.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-aminopicolinate derivative.

Protocol 2: Purification of an Aminopicolinate using Cation-Exchange Resin

This protocol is designed to remove excess amine starting material from the crude product.

  • Resin Preparation: Prepare a column with a strong cation-exchange resin (e.g., Dowex 50WX8). Wash the resin thoroughly with deionized water, followed by a solution of aqueous ammonia or triethylamine to ensure it is in the appropriate form (e.g., NH₄⁺ form), and then with methanol.

  • Sample Loading: Dissolve the crude aminopicolinate product in a minimal amount of a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Elution: Load the sample onto the prepared column. Elute the column with methanol. The desired aminopicolinate, being less basic than the excess amine, should elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Amine Removal: The excess amine will remain bound to the resin. It can be removed later by washing the resin with a stronger base, such as a concentrated ammonia solution, to regenerate the column if needed.

  • Final Steps: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminopicolinate.

Visualizations

General Synthetic Pathway and Common Pitfalls

Caption: General synthesis of aminopicolinates and common side reactions.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of Aminopicolinate CheckTemp Is reaction temp high enough? Start->CheckTemp CheckBase Is the base strong enough? CheckTemp->CheckBase Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckCatalyst Considered a catalyst? (e.g., Pd-catalyzed) CheckBase->CheckCatalyst Yes UseStrongerBase Use a Stronger Base (e.g., NaHMDS) CheckBase->UseStrongerBase No CheckDecarb Is decarboxylation a possibility? CheckCatalyst->CheckDecarb Yes UseCatalyst Switch to Buchwald- Hartwig Amination CheckCatalyst->UseCatalyst No ProtectAcid Protect Carboxylic Acid as an Ester CheckDecarb->ProtectAcid Yes Success Yield Improved IncreaseTemp->Success UseStrongerBase->Success UseCatalyst->Success ProtectAcid->Success

Caption: Decision tree for troubleshooting low yields in aminopicolinate synthesis.

References

  • Hammick reaction - Wikipedia. Available at: [Link]

  • Decarboxylation - Wikipedia. Available at: [Link]

  • G. E. Dunn, G. K. J. Lee, H. Thimm. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available at: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Available at: [Link]

  • G. E. Dunn, G. K. J. Lee, H. Thimm. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available at: [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available at: [Link]

  • Amination. Fisher Scientific. Available at: [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. Available at: [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]

  • T. H. Fife, T. J. Przystas. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Available at: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. National Institutes of Health. Available at: [Link]

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Troubleshooting

Preventing degradation of Ethyl 3-amino-5-chloropicolinate during reactions

Welcome to the technical support resource for Ethyl 3-amino-5-chloropicolinate (CAS 27330-35-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of usin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 3-amino-5-chloropicolinate (CAS 27330-35-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile intermediate. Its unique structure, featuring a nucleophilic aromatic amine, a hydrolyzable ethyl ester, and a chlorinated pyridine ring, presents specific stability challenges. This document provides in-depth, field-proven insights to help you anticipate and prevent degradation, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the core chemical features and primary degradation pathways of Ethyl 3-amino-5-chloropicolinate?

Answer: Ethyl 3-amino-5-chloropicolinate is a substituted pyridine derivative with three key functional groups:

  • A 3-amino group: A primary aromatic amine that is nucleophilic and susceptible to oxidation.

  • An ethyl ester group at the 2-position: Prone to both acid- and base-catalyzed hydrolysis.

  • A 5-chloro substituent: A halogen on the aromatic ring that is generally stable but can influence the molecule's electronic properties and susceptibility to certain reactions.

The primary degradation pathways you must monitor are:

  • Ester Hydrolysis: The most common degradation route, yielding 3-amino-5-chloropicolinic acid. This is accelerated by the presence of water and either acidic or basic conditions.[1][2][3]

  • Amine-Based Side Reactions: The nucleophilic 3-amino group can compete in reactions, leading to undesired byproducts. It is also prone to oxidation, often indicated by a darkening in the color of the reaction mixture.[4][5]

  • Thermal Decomposition: At elevated temperatures, the molecule can degrade. If hydrolysis occurs first, the resulting picolinic acid can undergo thermal decarboxylation.[6][7][8]

Q2: What are the ideal storage and handling conditions for this reagent?

Answer: To ensure long-term stability and purity, Ethyl 3-amino-5-chloropicolinate should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated (2-8°C).

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the amino group. Air contact should be minimized.[4]

  • Moisture: Protect from moisture to prevent ester hydrolysis. Use a desiccator for long-term storage.[4]

  • Light: Store in an amber or opaque vial to protect from light, as chlorinated aromatic compounds can be photosensitive.[9]

Always bring the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q3: What analytical techniques are recommended for monitoring the stability and purity of my compound?

Answer: A multi-pronged approach is best for assessing purity and identifying potential degradation products:

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can effectively separate the starting material from its hydrolyzed acid byproduct and other impurities. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown byproducts. It provides both the retention time from the LC and the mass-to-charge ratio of the parent molecule and any degradation products, allowing for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides a detailed structural fingerprint of the molecule. It can confirm the identity of the bulk material and detect significant impurities. The disappearance of the characteristic ethyl quartet and triplet in ¹H NMR is a clear indicator of ester hydrolysis.

Troubleshooting Guide: Reaction Failures & Solutions

This section addresses specific experimental issues. The following decision-making workflow can help you diagnose the root cause of your problem.

TroubleshootingWorkflow start Low Yield or Unexpected Byproducts check_hydrolysis Analyzed crude reaction mixture by LC-MS or NMR? start->check_hydrolysis is_hydrolyzed Is 3-amino-5-chloropicolinic acid a major byproduct? check_hydrolysis->is_hydrolyzed Yes check_amine Are there other byproducts with mass corresponding to reaction with the 3-amino group? is_hydrolyzed->check_amine No sol_hydrolysis Issue: Ester Hydrolysis. Implement strict pH control and use anhydrous conditions. is_hydrolyzed->sol_hydrolysis Yes check_conditions Was the reaction run at high temperature (>100°C) or for a prolonged time? check_amine->check_conditions No sol_amine Issue: Unwanted Amine Reactivity. Protect the 3-amino group before proceeding. check_amine->sol_amine Yes sol_thermal Issue: Thermal Decomposition. Reduce reaction temperature/time. Consider alternative energy sources. check_conditions->sol_thermal Yes color_change Did the reaction darken significantly? check_conditions->color_change No end Re-run Optimized Reaction sol_hydrolysis->end sol_amine->end sol_thermal->end sol_protect_light Issue: Possible Photodegradation. Protect reaction from light. sol_protect_light->end color_change->sol_protect_light Yes color_change->end No ProtectionWorkflow Start Ethyl 3-amino-5-chloropicolinate Protect Step 1: Protect (e.g., add Boc group) Start->Protect React Step 2: Perform Desired Reaction on another part of the molecule Protect->React Deprotect Step 3: Deprotect (e.g., remove Boc with acid) React->Deprotect End Final Product with Free Amino Group Deprotect->End

Caption: General workflow for using an amine protecting group.

Choosing the Right Protecting Group:

The choice of protecting group is critical and depends on the stability of your molecule to the deprotection conditions. [10][11]

Protecting Group Protection Reagent Deprotection Conditions Stability & Comments
Boc (tert-butoxycarbonyl) Di-tert-butyl dicarbonate (Boc)₂O Strong Acid (e.g., TFA, HCl in Dioxane) Most Common. Stable to bases, hydrogenation, and weak nucleophiles. Avoid if your desired product is acid-labile. [10]
Cbz (Carboxybenzyl) Benzyl chloroformate Catalytic Hydrogenation (H₂, Pd/C) Stable to acidic and basic conditions. Avoid if your molecule contains other reducible groups (e.g., alkenes, alkynes, nitro groups). [10]

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) | Stable to acid and hydrogenation. Useful if your molecule is base-stable but acid-sensitive. [12]|

Table 2. Selection guide for common amine protecting groups.

Protocol: Boc Protection of Ethyl 3-amino-5-chloropicolinate
  • Dissolve Ethyl 3-amino-5-chloropicolinate (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane or THF).

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

  • Add a non-nucleophilic base such as Triethylamine (TEA, 1.2 eq) or a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until all the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected compound by column chromatography on silica gel.

  • Proceed with your desired reaction.

  • Deprotection: After your subsequent reaction step is complete, dissolve the Boc-protected intermediate in Dichloromethane and add an excess of Trifluoroacetic Acid (TFA). Stir at room temperature for 1-2 hours, then remove the solvent and TFA under reduced pressure to yield the deprotected product.

References

  • Hammick reaction - Wikipedia. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. - Ingenta Connect. [Link]

  • Protecting Groups in Organic Synthesis - Ready Lab - UT Southwestern. [Link]

  • Protecting Groups in Organic Synthesis - ChemTalk. [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]

  • Protecting group - Wikipedia. [Link]

  • Protective Groups - Organic Chemistry Portal. [Link]

  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. - ACS Publications. [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC - EPA. [Link]

  • Hydrolysing esters - Chemguide. [Link]

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  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. [Link]

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  • 2-Chloropyridine - Wikipedia. [Link]

  • Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. [Link]

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  • (PDF) Photostability of different chlorine photosensitizers - ResearchGate. [Link]

  • Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. [Link]

  • Ethyl 3-amino-5-chloropicolinate | 27330-35-4 - Appchem. [Link]

  • Reactions between atomic chlorine and pyridine in solid para-hydrogen - AIP. [Link]

  • 2-Chloropyridine | C5H4ClN - PubChem. [Link]

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  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - MDPI. [Link]

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  • (PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. [Link]

  • Kinetic Investigation of Aminolysis Reaction - University of Pretoria. [Link]

  • The kinetics and mechanism of the aminolysis of phosphinate esters in acetonitrile - ResearchGate. [Link]

  • Ethyl 3-aMino-5-chloropicolinate (1 x 1 g) - Alchimica. [Link]

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Optimization

Technical Support Center: Alternative Solvent Systems for Ethyl 3-amino-5-chloropicolinate

Welcome to the technical support center for navigating alternative and green solvent systems for Ethyl 3-amino-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating alternative and green solvent systems for Ethyl 3-amino-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for moving towards more sustainable chemical practices. We will explore methodologies for solvent selection, provide experimental protocols for solubility determination, and offer troubleshooting advice for issues encountered during the transition from traditional to greener solvent systems.

Frequently Asked Questions (FAQs) on Solvent Substitution

This section addresses common initial questions researchers have when considering a move away from traditional solvents for a specific compound like Ethyl 3-amino-5-chloropicolinate.

Q1: Why should I consider an alternative solvent for Ethyl 3-amino-5-chloropicolinate when my current process works?

While a current process may be effective, there are compelling reasons to explore alternative solvents. Many traditional solvents, such as chlorinated hydrocarbons or polar aprotics like DMF, are facing increasing regulatory scrutiny due to their environmental, health, and safety (EHS) profiles.[1][2] Shifting to a greener alternative can lead to a more sustainable process, reduce waste, and improve worker safety.[3] Furthermore, some alternative solvents can offer unexpected benefits in terms of reaction rate, selectivity, and ease of product isolation.

Q2: What are "green solvents" and which are relevant for a molecule like Ethyl 3-amino-5-chloropicolinate?

Green solvents are derived from renewable resources, are biodegradable, and have low toxicity.[3] For a molecule containing an aromatic amine and an ester functional group, potential green solvent classes to consider include:

  • Bio-derived alcohols: Ethanol, isopropanol, n-butanol.[4]

  • Esters: Ethyl acetate, isopropyl acetate.

  • Bio-derived ethers: 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME).

  • Organic carbonates: Dimethyl carbonate (DMC), propylene carbonate.[5]

The choice will depend on the specific application (reaction, purification, etc.) and the required solubility.

Q3: How can I predict if Ethyl 3-amino-5-chloropicolinate will be soluble in a new solvent without extensive experimentation?

Q4: Where can I find reliable information on the "greenness" of different solvents?

Several pharmaceutical companies and academic consortia have developed solvent selection guides that rank solvents based on their EHS impact.[2][3][4][10][11][12][13][14] The CHEM21 solvent selection guide is a widely recognized resource that categorizes solvents as "Recommended," "Problematic," "Hazardous," and "Highly Hazardous."[3][13] These guides are invaluable for making informed decisions at the early stages of process development.

Troubleshooting Guide: Navigating Common Experimental Hurdles

Switching solvents can introduce new challenges. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Low or No Solubility of Ethyl 3-amino-5-chloropicolinate in a Green Solvent

Symptoms:

  • The solid material does not dissolve even at elevated temperatures.

  • A suspension or slurry is formed instead of a clear solution.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Mismatch in Polarity/HSPs The chosen green solvent may have significantly different Hansen Solubility Parameters from Ethyl 3-amino-5-chloropicolinate.
Solution: 1. If available, consult HSP values for the solvent and estimate them for your compound.[6][15] 2. Experiment with a co-solvent system. Adding a small amount of a polar or hydrogen-bonding co-solvent can significantly improve solubility. 3. Consider a different class of green solvents with properties closer to the traditional solvent you are replacing.
Insufficient Temperature The solubility of many organic compounds is highly temperature-dependent.
Solution: 1. Carefully increase the temperature of the solvent while monitoring for any signs of degradation of the solute. 2. Ensure your heating apparatus is providing consistent and accurate temperature control.[16][17]
Solid-State Effects (Polymorphism) The crystalline form of your Ethyl 3-amino-5-chloropicolinate may have low solubility in the chosen solvent.
Solution: 1. If possible, analyze the solid form by techniques like DSC or XRD. 2. Attempt to recrystallize a small sample from a different solvent to see if a more soluble polymorph can be obtained.
Issue 2: Reduced Reaction Rate or Incomplete Conversion

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction appears to stall before completion.[18]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Solvent Effects on Reaction Mechanism The new solvent may not stabilize the transition state of the reaction as effectively as the previous solvent. For example, in nucleophilic aromatic substitution reactions, polar aprotic solvents often accelerate the reaction.[19][20]
Solution: 1. Consider a green solvent with similar dielectric constant and polarity to the original solvent. 2. If the reaction involves charged intermediates, a more polar green solvent may be beneficial. 3. For reactions sensitive to proton transfer, the protic/aprotic nature of the solvent is critical.
Lower Solubility of Reagents One or more of the other reagents in the reaction may have poor solubility in the new solvent system.
Solution: 1. Visually inspect the reaction mixture for undissolved solids. 2. Perform solubility tests for all reagents in the chosen green solvent. 3. A co-solvent system may be necessary to ensure all components are in solution.
Temperature Differences The boiling point of the new solvent may be lower than the original, leading to a lower reaction temperature if run at reflux.
Solution: 1. If the reaction is known to require a higher temperature, select a green solvent with a higher boiling point. 2. If a lower boiling point solvent is desirable for other reasons, the reaction may need to be run in a sealed vessel to achieve the necessary temperature.
Issue 3: Unexpected Side Products or Lower Purity

Symptoms:

  • New spots appear on the TLC plate that were not present in the original process.

  • The isolated product has a lower purity as determined by NMR or LC-MS.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Solvent Reactivity The solvent itself may be participating in the reaction. For example, alcoholic solvents can act as nucleophiles under certain conditions.
Solution: 1. Review the reaction mechanism and the functional groups present in the solvent to assess potential reactivity. 2. Choose a more inert green solvent if reactivity is suspected.
Changes in Selectivity The solvent can influence the chemo-, regio-, or stereoselectivity of a reaction.
Solution: 1. This often requires a more detailed mechanistic investigation. 2. Screening a panel of green solvents with varying properties can help identify a system that restores the desired selectivity.
Impurities in the Green Solvent Some bio-based solvents may contain impurities from their manufacturing process that can interfere with the reaction.
Solution: 1. Use high-purity grade green solvents. 2. If necessary, consider purifying the solvent before use.[16]

Experimental Protocols

This section provides a step-by-step guide for a systematic approach to selecting and validating an alternative solvent system.

Protocol 1: Theoretical Screening using Hansen Solubility Parameters (HSPs)

This protocol outlines the steps to theoretically assess the suitability of a range of green solvents.

  • Estimate HSPs for Ethyl 3-amino-5-chloropicolinate:

    • Obtain the SMILES string or draw the structure of Ethyl 3-amino-5-chloropicolinate in a software capable of HSP prediction.

    • Use the software to calculate the dispersion (δD), polar (δP), and hydrogen bonding (δH) parameters.

  • Compile HSPs for Potential Green Solvents:

    • Create a list of green solvents you wish to evaluate (e.g., from the CHEM21 guide).[13]

    • Find the published HSP values for these solvents.[21][22]

  • Calculate the Hansen Distance (Ra):

    • For each solvent, calculate the "distance" between its HSPs and those of your compound using the following equation: Ra = [4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]½ [9]

  • Rank the Solvents:

    • Solvents with a smaller Ra value are more likely to be good solvents for your compound. Rank the solvents from lowest to highest Ra.

Protocol 2: Experimental Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for quantitatively measuring the solubility of Ethyl 3-amino-5-chloropicolinate in your top-ranked green solvents.

  • Preparation:

    • For each solvent to be tested, add an excess amount of Ethyl 3-amino-5-chloropicolinate to a sealed vial. "Excess" means that undissolved solid should be clearly visible.

    • Place the vials in a shaker or on a stir plate at a constant temperature (e.g., 25 °C).

  • Equilibration:

    • Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection:

    • Allow the solids to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

  • Analysis:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).

    • Quantify the concentration of Ethyl 3-amino-5-chloropicolinate against a standard curve.

  • Data Reporting:

    • Report the solubility in units of mg/mL or mol/L at the specified temperature.

Data Summary Table for Solubility Screening:

SolventHansen Distance (Ra) (Calculated)Experimental Solubility (mg/mL @ 25°C)Observations
Example: Toluene[Calculated Value][Experimental Value]Good solubility
Example: 2-MeTHF[Calculated Value][Experimental Value]Moderate solubility
Example: Ethanol[Calculated Value][Experimental Value]Low solubility
............

Visualization of Workflows

Diagram 1: Workflow for Alternative Solvent Selection

cluster_0 Phase 1: Theoretical Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Optimization & Scale-Up A Define Project Goals (e.g., replace DCM) B Consult Solvent Selection Guides (e.g., CHEM21) A->B C Shortlist Potential Green Solvents B->C D Estimate HSPs for Solute and Solvents C->D E Calculate Hansen Distance (Ra) and Rank Solvents D->E F Perform Solubility Tests (Shake-Flask Method) E->F G Select Top 3-5 Solvents Based on Solubility F->G H Conduct Small-Scale Reaction Screening G->H I Analyze Yield and Purity (TLC, LC-MS, NMR) H->I J Optimize Reaction Conditions (Temp., Conc., Time) I->J K Evaluate Downstream Processing (Workup, Crystallization) J->K L Confirm Product Stability in New Solvent K->L M Scale-Up and Final Validation L->M

Caption: A systematic workflow for selecting and validating an alternative solvent system.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

A Low Yield or Stalled Reaction in New Solvent B Check Solubility of All Reactants and Reagents A->B C Are all components fully dissolved? B->C D Consider Co-solvent or Different Solvent Class C->D No E Review Reaction Conditions C->E Yes F Is Temperature Comparable to Original Process? E->F G Adjust Temperature or Choose Higher Boiling Solvent F->G No H Investigate Solvent-Mechanism Interactions F->H Yes I Analyze for Unexpected Side Products H->I

Caption: A decision tree for troubleshooting low reaction yields after solvent substitution.

References

  • Solvent and Reagent Selection Guide. Green Chemistry Initiative. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

  • Green Solvent Selection Guide. J&K Scientific LLC. (2021). [Link]

  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. (2024). [Link]

  • Green Solvent and Hansen Solubility Parameter (HSP). Pirika. [Link]

  • Green Solvent Selection Guides. Scribd. [Link]

  • Machine Learning Models for Solvent Prediction in Organic Reactions: Bridging the Gap between Theory and Practical Efficacy. ChemRxiv. (2023). [Link]

  • Green Chemistry Research Tools, Guides & Best Practices. American Chemical Society. [Link]

  • Chem21 Solvent Selection Guide. Green Chemistry For Sustainability. [Link]

  • HSPiP and Green Solvents. Hansen Solubility Parameters. [Link]

  • Predicting the right Reaction Solvents in Organic Synthesis using Artificial Intelligence. IBM Research. (2023). [Link]

  • Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community (GCTLC). (2024). [Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. (2023). [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • Prat, D., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. [Link]

  • Hansen Solubility parameters and Green Solvents for Organic Photovoltaics. International Journal of Advances in Scientific Research and Engineering. (2018). [Link]

  • What could be reason for getting a very low yield in organic chemistry?. Quora. (2015). [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set. Journal of the American Chemical Society. (2022). [Link]

  • Predicting reaction performance in C–N cross-coupling using machine learning. ResearchGate. (2018). [Link]

  • Effect of Solvent, Base, and Secondary Amines on the Synthesis of 3a a , 5a, b and 5b b. ResearchGate. (2019). [Link]

  • Predicting reaction conditions: a data-driven perspective. Chemical Science. (2023). [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. (2022). [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. (2015). [Link]

  • Hansen solubility parameters. Stenutz. [Link]

  • A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. American Journal of Organic Chemistry. (2012). [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. (2023). [Link]

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

  • Hansen solubility parameters. DEQ. (2022). [Link]

Sources

Troubleshooting

Technical Support Center: The Synthesis of Ethyl 3-amino-5-chloropicolinate

Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-amino-5-chloropicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-amino-5-chloropicolinate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental challenges, and answer frequently asked questions related to this synthesis.

Introduction

Ethyl 3-amino-5-chloropicolinate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The most common synthetic route to this compound is through the selective amination of Ethyl 3,5-dichloropicolinate. This reaction, a nucleophilic aromatic substitution (SNAr), is highly dependent on carefully controlled parameters, with temperature being one of the most critical factors influencing yield, purity, and byproduct formation. This guide will explore the nuances of this synthesis with a focus on the practical implications of temperature control.

Proposed Synthetic Pathway

The synthesis of Ethyl 3-amino-5-chloropicolinate is typically achieved via the reaction of Ethyl 3,5-dichloropicolinate with an amino source, most commonly ammonia.

Synthetic Pathway Ethyl_3,5-dichloropicolinate Ethyl 3,5-dichloropicolinate Product Ethyl 3-amino-5-chloropicolinate Ethyl_3,5-dichloropicolinate->Product Nucleophilic Aromatic Substitution (SNAr) Temperature is critical for regioselectivity Byproduct_1 Ethyl 5-amino-3-chloropicolinate (Isomeric Impurity) Ethyl_3,5-dichloropicolinate->Byproduct_1 Attack at C5 Ammonia Ammonia (aq.) Byproduct_2 Diamino-picolinate (Over-reaction Product) Product->Byproduct_2 Further Amination (High Temperature/Excess Ammonia) Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up & Purification Dissolve Dissolve Ethyl 3,5-dichloropicolinate in Ethanol Add_Ammonia Add Aqueous Ammonia Dissolve->Add_Ammonia Seal_Vessel Seal Reaction Vessel Add_Ammonia->Seal_Vessel Heat Heat to Optimized Temperature (e.g., 120°C) with Stirring Seal_Vessel->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Vent Vent Excess Pressure Cool->Vent Concentrate Concentrate Under Reduced Pressure Vent->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify

Optimization

Technical Support Center: Managing Exothermic Reactions Involving Ethyl 3-amino-5-chloropicolinate

Welcome to the Technical Support Center for handling reactions with Ethyl 3-amino-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling reactions with Ethyl 3-amino-5-chloropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing potentially exothermic reactions involving this compound. Our focus is on anticipating and mitigating risks to ensure the safety and success of your experiments.

Introduction: Understanding the Reactivity of Ethyl 3-amino-5-chloropicolinate

Ethyl 3-amino-5-chloropicolinate is a substituted pyridine derivative containing three key functional groups that dictate its reactivity: an aromatic amine, a chlorinated pyridine ring, and an ethyl ester. Each of these moieties can participate in highly exothermic reactions, and their combination within the same molecule requires careful consideration of reaction conditions to prevent thermal runaway events.

The primary amine group is susceptible to diazotization, a notoriously exothermic and potentially hazardous reaction if not properly controlled.[1][2][3][4][5][6][7][8][9] The chlorinated pyridine ring can undergo nitration, which is also a highly exothermic process with the potential for runaway reactions.[10][11][12][13] Understanding the thermal profiles of these reactions is paramount for safe and scalable synthesis.

This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered when working with Ethyl 3-amino-5-chloropicolinate in exothermic reaction environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with Ethyl 3-amino-5-chloropicolinate?

A1: The primary exothermic hazards stem from two main reaction types:

  • Diazotization of the aromatic amine: This reaction, typically carried out with nitrous acid (generated in situ from a nitrite salt and a strong acid), is highly exothermic and can lead to the formation of unstable and potentially explosive diazonium salts.[1][3][14][15] The decomposition of these salts is rapid and releases significant energy and nitrogen gas, which can lead to a dangerous pressure buildup in a closed system.[2]

  • Nitration of the pyridine ring: The introduction of a nitro group onto the aromatic ring is a strongly exothermic process.[10][11] The presence of both an activating amino group and a deactivating chloro group on the pyridine ring can lead to complex reactivity and potential for runaway reactions if the reaction temperature is not strictly controlled.

Q2: I am planning a diazotization reaction with Ethyl 3-amino-5-chloropicolinate. What are the critical safety precautions?

A2: Diazotization reactions require stringent safety protocols. Here are the cardinal rules for safe handling of diazonium salts derived from this compound:[1][3][14]

  • Strict Temperature Control: Maintain the reaction temperature below 5°C at all times.[1][2][3] Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and monitor the internal temperature continuously.

  • Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite. Excess nitrite can lead to side reactions and increase the instability of the reaction mixture.[1][3][14]

  • Slow Reagent Addition: Add the sodium nitrite solution slowly and subsurface to avoid localized concentration and temperature hotspots.

  • Venting: Ensure the reaction vessel is adequately vented to safely release any nitrogen gas generated during the reaction or from decomposition of the diazonium salt.[1][3]

  • Never Isolate the Diazonium Salt: Do not attempt to isolate the diazonium salt in a dry, solid state, as it is likely to be explosive.[3][14][15] Use the generated diazonium salt solution directly in the next step of your synthesis.

  • Quenching: Have a quenching agent, such as a solution of sulfamic acid, readily available to neutralize any excess nitrous acid.[14]

Q3: How can I assess the thermal risk of my specific reaction involving Ethyl 3-amino-5-chloropicolinate?

A3: For a quantitative assessment of thermal risk, Reaction Calorimetry is the recommended technique.[16][17][18][19] A reaction calorimeter can measure the heat evolved during your reaction in real-time, providing critical data such as:

  • Heat of Reaction: The total amount of energy released.

  • Heat Flow: The rate at which heat is released.

  • Adiabatic Temperature Rise: The theoretical temperature increase if all cooling were to fail.

This data allows for the safe design of reaction protocols and scale-up by ensuring that the heat generated can be effectively removed by the cooling system.

Q4: Are there any known incompatibilities for Ethyl 3-amino-5-chloropicolinate?

A4: Besides the obvious hazards with strong oxidizing agents and nitrating agents, be cautious with:

  • Strong Bases: While ester hydrolysis with a base (saponification) is a common reaction, it can be exothermic.[20][21] Ensure adequate cooling when performing this transformation.

  • Strong Acids: Decomposition of pyridine derivatives can occur under harsh acidic conditions, potentially leading to the release of toxic fumes like hydrogen chloride.[22][23][24][25]

  • Reducing Agents: While not typically a runaway thermal hazard, reactions with strong reducing agents should be performed with care, monitoring for any unexpected exotherms.

Troubleshooting Guide

Issue 1: Uncontrolled Temperature Excursion During Diazotization
  • Symptom: A rapid and unexpected rise in the internal reaction temperature, exceeding the 5°C safety limit.

  • Immediate Action:

    • Immediately stop the addition of the nitrite solution.

    • If safe to do so, add a pre-chilled quenching agent (e.g., sulfamic acid solution) to neutralize excess nitrous acid.

    • Ensure the cooling bath has sufficient capacity and is at the correct temperature.

    • If the temperature continues to rise uncontrollably, evacuate the area and follow your laboratory's emergency procedures.

  • Root Cause Analysis & Prevention:

    • Inadequate Cooling: The cooling bath may not be efficient enough for the scale of the reaction.

    • Rapid Reagent Addition: The nitrite solution was added too quickly, generating heat faster than it could be removed.

    • Localized Hotspots: Poor stirring can lead to localized areas of high reactant concentration and temperature.

    • Incorrect Stoichiometry: An excess of nitrous acid can lead to a more vigorous reaction.

Issue 2: Brown Fumes (Nitrogen Oxides) Observed During the Reaction
  • Symptom: The evolution of reddish-brown gas from the reaction vessel.

  • Immediate Action:

    • Ensure the reaction is being conducted in a well-ventilated fume hood.

    • Lower the reaction temperature immediately.

    • Stop the addition of any reagents.

  • Root Cause Analysis & Prevention:

    • Decomposition of Nitrous Acid: This can occur if the reaction temperature is too high or if the acidic conditions are not optimal.

    • Side Reactions: Unwanted side reactions can generate nitrogen oxides.

    • Prevention: Maintain strict temperature control and ensure the proper order of reagent addition.

Issue 3: Unexpected Precipitation from the Reaction Mixture
  • Symptom: A solid precipitates from the reaction solution, especially during diazotization.

  • Immediate Action:

    • Be extremely cautious, as the precipitate could be the unstable diazonium salt.[3]

    • Do not attempt to filter or handle the solid.

    • If possible, add more of the cold solvent to try and redissolve the solid.

  • Root Cause Analysis & Prevention:

    • Low Solubility of the Diazonium Salt: The diazonium salt of Ethyl 3-amino-5-chloropicolinate may have limited solubility in the chosen solvent system.

    • Prevention: Conduct the reaction at a higher dilution or choose a solvent system in which the diazonium salt is known to be soluble.

Experimental Protocols & Data Presentation

Table 1: Key Safety Parameters for Common Exothermic Reactions
Reaction TypeKey ParameterRecommended Value/ActionRationale
Diazotization Temperature< 5°CTo ensure the stability of the diazonium salt and prevent explosive decomposition.[1][2][3]
Nitrite AdditionSlow, dropwise, subsurfaceTo prevent localized hotspots and control the rate of heat generation.
VentingOpen to an inert atmosphereTo safely release nitrogen gas from the reaction and potential decomposition.[1][3]
Nitration TemperatureMonitor with calorimetryTo prevent runaway reactions, as nitrations are highly exothermic.[10][11]
Reagent AdditionSlow, controlled additionTo manage the rate of heat evolution.
Cooling CapacityMust exceed heat generationTo maintain a stable reaction temperature and prevent thermal runaway.
Protocol 1: General Procedure for Safe Diazotization
  • Setup: In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet connected to a bubbler.

  • Cooling: Circulate a coolant through the reactor jacket to bring the internal temperature to 0-5°C.

  • Charge Amine: Dissolve Ethyl 3-amino-5-chloropicolinate in a suitable acidic solvent (e.g., dilute HCl) in the reactor.

  • Prepare Nitrite Solution: Prepare a solution of sodium nitrite in water in the dropping funnel.

  • Slow Addition: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: Monitor the reaction for any signs of an exotherm or gas evolution.

  • Hold Time: Stir the reaction mixture at 0-5°C for the required time.

  • In-situ Use: Use the resulting diazonium salt solution immediately in the subsequent reaction step.

Visualizations

Diagram 1: Decision Tree for Managing a Temperature Excursion

G start Temperature Excursion Detected stop_reagents Immediately Stop Reagent Addition start->stop_reagents assess_cooling Assess Cooling System stop_reagents->assess_cooling add_quench Add Pre-chilled Quenching Agent (if safe) assess_cooling->add_quench temp_control Is Temperature Under Control? add_quench->temp_control evacuate Evacuate and Follow Emergency Procedures temp_control->evacuate No investigate Investigate Root Cause temp_control->investigate Yes document Document Incident and Implement Corrective Actions investigate->document

Caption: A workflow for responding to a temperature excursion.

Diagram 2: Key Safety Considerations for Diazotization

G main main sub0 Prevents explosive decomposition main:f0->sub0 sub1 Controls rate of exotherm main:f1->sub1 sub2 Releases N2 gas safely main:f2->sub2 sub3 Avoids side reactions main:f3->sub3 sub4 High explosion hazard main:f4->sub4 sub sub

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ethyl 3-amino-5-chloropicolinate vs. Methyl 3-amino-5-chloropicolinate in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the development of novel agrochemicals and pharmaceuticals, the selection of starting materi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of novel agrochemicals and pharmaceuticals, the selection of starting materials and intermediates is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. Among the valuable building blocks are substituted picolinates, with ethyl 3-amino-5-chloropicolinate and its methyl analogue, methyl 3-amino-5-chloropicolinate, being of particular interest. These compounds serve as key precursors for a range of biologically active molecules, including a new generation of synthetic auxin herbicides.[1][2][3][4]

This guide provides an in-depth technical comparison of these two closely related esters. While direct, side-by-side experimental comparisons in the literature are scarce, this document synthesizes available data, established principles of organic chemistry, and field-proven insights to offer a comprehensive analysis for the discerning researcher.

Physicochemical Properties: A Head-to-Head Comparison

The seemingly minor difference of a single methylene group between the ethyl and methyl esters imparts subtle yet potentially significant variations in their physical properties. These differences can influence solubility in various solvent systems, melting points, and boiling points, which in turn affect reaction setup, work-up procedures, and purification.

PropertyEthyl 3-amino-5-chloropicolinateMethyl 3-amino-5-chloropicolinateSource(s)
CAS Number 27330-35-4866775-11-3[5]
Molecular Formula C₈H₉ClN₂O₂C₇H₇ClN₂O₂[5]
Molecular Weight 200.62 g/mol 186.59 g/mol [5]
Appearance SolidSolid[5]
Predicted Boiling Point Not readily available336.5 ± 37.0 °C
Predicted Density Not readily available1.384 ± 0.06 g/cm³

The lower molecular weight of the methyl ester may be advantageous in terms of cost per mole, a significant consideration in large-scale synthesis. Furthermore, differences in polarity, with the ethyl ester being slightly less polar than the methyl ester, can influence solubility and chromatographic behavior.

Synthesis and Reactivity: A Mechanistic Perspective

Both esters are typically synthesized via the esterification of 3-amino-5-chloropicolinic acid.[6] The choice between methanol and ethanol for this reaction is often dictated by factors such as cost, availability, and the desired properties of the final product. The kinetics of acid-catalyzed esterification are well-understood, with the reaction rate being influenced by temperature, catalyst concentration, and the molar ratio of reactants.[7][8][9][10][11]

General Esterification Workflow

G cluster_0 Esterification of 3-Amino-5-chloropicolinic Acid A 3-Amino-5-chloropicolinic Acid D Reaction Mixture A->D B Alcohol (Methanol or Ethanol) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reflux D->E Heating F Work-up & Purification E->F G Target Ester F->G G cluster_1 Synthetic Elaboration of Methyl 3-Amino-5-Chloropicolinate Core start Methyl 6-bromo-3-chloropicolinate step1 Oxidation start->step1 step2 Nitration step1->step2 step3 Reduction step2->step3 step4 Suzuki Coupling (with 2-aminophenyl boronic acid) step3->step4 intermediate Methyl 4-amino-6- (2-aminophenyl)-3-chloropicolinate step4->intermediate step5 Amidation / Urea Formation (with R-COCl or R-NCO) intermediate->step5 product Final Bioactive Molecule step5->product

Sources

Comparative

A Definitive Guide to the Structural Validation of Ethyl 3-amino-5-chloropicolinate by ¹H and ¹³C NMR Spectroscopy

This technical guide provides an in-depth comparison and analysis of the nuclear magnetic resonance (NMR) data used to validate the chemical structure of Ethyl 3-amino-5-chloropicolinate. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth comparison and analysis of the nuclear magnetic resonance (NMR) data used to validate the chemical structure of Ethyl 3-amino-5-chloropicolinate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships between molecular structure and spectral output, offering a robust framework for structural confirmation. We will compare the expected spectral data for the target molecule with a potential isomer, Ethyl 5-amino-3-chloropicolinate, to demonstrate the definitive power of NMR in distinguishing between closely related compounds.

The Imperative of Structural Integrity in Research

In the synthesis of novel chemical entities, absolute certainty of a molecule's structure is paramount. Ethyl 3-amino-5-chloropicolinate (C₈H₉ClN₂O₂) is a substituted pyridine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry.[1][2] An error in structural assignment, such as misidentifying an isomer, can invalidate biological data and derail research programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous elucidation of the constitution of small organic molecules.[3]

Pillar 1: The Expertise Behind NMR for Structural Elucidation

NMR spectroscopy operates on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are exquisitely sensitive to the local electronic environment of each nucleus. For ¹H and ¹³C NMR, this provides three key pieces of information:

  • Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups (like chlorine or a carbonyl) "deshield" a nucleus, shifting its signal downfield (to a higher ppm value). Electron-donating groups (like an amino group) "shield" the nucleus, shifting it upfield (to a lower ppm value).

  • Integration: For ¹H NMR, the area under a signal is directly proportional to the number of protons generating that signal.

  • Spin-Spin Coupling (J-coupling): Interaction between non-equivalent neighboring nuclei splits a signal into a multiplet (e.g., doublet, triplet). The pattern of this splitting reveals the number of neighboring protons, following the n+1 rule.

By synthesizing these three pieces of data, a complete connectivity map of the molecule can be constructed.

Pillar 2: A Self-Validating Experimental Protocol

The trustworthiness of NMR data hinges on a meticulously executed and standardized protocol. The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with signals from the solvent itself.[4][5][6] Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[4][5]

Standard Operating Procedure for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized Ethyl 3-amino-5-chloropicolinate in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a standard pulse sequence with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (e.g., 1-2 seconds) to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

    • A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CHCl₃ signal to 77.16 ppm for ¹³C NMR.[6]

This rigorous protocol ensures that the resulting spectra are reproducible and accurately reflect the molecular structure of the analyte.

Logical Flow for Structural Validation

Caption: Workflow for NMR-based structural validation.

Pillar 3: Authoritative Grounding & Data Analysis

The following analysis is grounded in established principles of NMR spectroscopy and substituent effects on the chemical shifts of pyridine rings.[7][8][9]

Molecular Structure and Atom Labeling

The structure of Ethyl 3-amino-5-chloropicolinate with protons and carbons labeled for assignment is shown below.

Caption: Structure of Ethyl 3-amino-5-chloropicolinate.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show five distinct signals.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H (a)8.0 - 8.2Doublet (d)1HAdjacent to the ring nitrogen (deshielding) and coupled to H(b).
H (b)7.2 - 7.4Doublet (d)1HCoupled to H(a). Shielded relative to H(a) by the amino group.
CH₂ (c)4.3 - 4.5Quartet (q)2HAdjacent to the ester oxygen (deshielding) and coupled to the three protons of CH₃(d).
CH₃ (d)1.3 - 1.5Triplet (t)3HCoupled to the two protons of CH₂(c).
NH₂ (e)4.5 - 5.5Broad Singlet (br s)2HProtons on nitrogen often exhibit broad signals and their chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)165 - 168Carbonyl carbon, highly deshielded.
C2145 - 148Attached to the ester and adjacent to nitrogen.
C6147 - 150Attached to a proton and adjacent to nitrogen, significantly deshielded.[8]
C3138 - 142Attached to the electron-donating amino group.
C4125 - 128Aromatic CH carbon.
C5122 - 125Attached to the electronegative chlorine atom.
O-C H₂60 - 63sp³ carbon attached to an oxygen atom.
C H₃14 - 16sp³ alkyl carbon.

Comparison Guide: Validation Against a Positional Isomer

To underscore the validation capability of NMR, we will compare the predicted data for our target molecule with that of a plausible synthetic byproduct or misidentification: Ethyl 5-amino-3-chloropicolinate .

FeatureEthyl 3-amino-5-chloropicolinate (Target) Ethyl 5-amino-3-chloropicolinate (Isomer) Key Distinguishing Factor
Structure Amino at C3, Chloro at C5Chloro at C3, Amino at C5Positional change of substituents.
Aromatic ¹H Signals Two doublets at ~8.1 ppm and ~7.3 ppm.Two doublets at ~8.0 ppm and ~7.8 ppm.The chemical shifts of the two aromatic protons would be much closer in the isomer due to different electronic environments. The strong shielding effect of the amino group on the adjacent proton is absent.
Aromatic ¹³C Signals Distinct pattern based on C3-NH₂ and C5-Cl substitution.A different pattern of chemical shifts for the ring carbons due to the swapped positions of the electron-donating and electron-withdrawing groups.The chemical shifts for C3 and C5 would be significantly different, providing a clear fingerprint.

This direct comparison illustrates that while both molecules have the same molecular formula and similar functional groups, their NMR spectra would be unambiguously different, allowing for positive identification.

Conclusion

The structural validation of Ethyl 3-amino-5-chloropicolinate is definitively achieved through the combined analysis of ¹H and ¹³C NMR spectroscopy. The predicted chemical shifts, integration values, and coupling patterns for the target molecule provide a unique spectral fingerprint. By comparing this expected data with that of a potential isomer, we have demonstrated that NMR spectroscopy is a powerful and essential tool for confirming molecular structure with high fidelity, thereby ensuring the integrity of chemical research and development.

References

  • Computational Analysis of Solvent Effects in NMR Spectroscopy. ACS Publications. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

  • What Are Common NMR Solvents? YouTube. [Link]

  • ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]

  • The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Ethyl 3-amino-5-chloropicolinate | 27330-35-4. Appchem. [Link]

  • Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. National Institutes of Health. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • CASPRE - ¹³C NMR Predictor. caspre.ca. [Link]

  • Notes on NMR Solvents. University of Wisconsin-Madison. [Link]

  • The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. [Link]

  • Ethyl 3-chloropropionate - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

Validation

A Senior Application Scientist’s Guide to Confirming the Purity of Ethyl 3-amino-5-chloropicolinate by High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate Ethyl 3-amino-5-chloropicolinate (CAS No. 27330-35-4, Molecular Formula: C8H9ClN2O2) is a substituted pyridine derivative that serves as a cr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate

Ethyl 3-amino-5-chloropicolinate (CAS No. 27330-35-4, Molecular Formula: C8H9ClN2O2) is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring an aromatic amine, a chloro-substituted pyridine ring, and an ethyl ester, makes it a versatile intermediate. However, the very reactivity that makes it valuable also predisposes it to the formation of process-related impurities during synthesis. These can include starting materials, regioisomers, and degradation products, which can impact the safety, efficacy, and stability of the final drug product.

Therefore, rigorous purity assessment is not merely a quality control checkpoint but a fundamental requirement for ensuring the integrity of the entire drug development pipeline. This guide provides an in-depth, experience-driven comparison of analytical methodologies, establishing High-Performance Liquid Chromatography (HPLC) as the definitive technique for this purpose. We will explore the causal logic behind method development, present a detailed and self-validating experimental protocol, and contrast HPLC's performance with viable alternative methods.

The Primacy of HPLC for Purity Determination

For a non-volatile, polar aromatic compound like Ethyl 3-amino-5-chloropicolinate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical method of choice.[2][3][4] Its widespread adoption in the pharmaceutical industry stems from its high sensitivity, resolving power, and robustness for quantifying both the main component and trace-level impurities.[5]

The core principle of RP-HPLC involves partitioning the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[6] The components of the sample separate based on their relative hydrophobicity; more hydrophobic compounds are retained longer on the column, while more polar compounds elute earlier. This mechanism is perfectly suited for separating Ethyl 3-amino-5-chloropicolinate from its potential, structurally similar impurities.

HPLC Method Development: A Causal, Field-Proven Approach

Developing a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography. It is not a matter of random trial and error but of informed, logical decisions.

Column Selection: The Heart of the Separation
  • Why a C18 Column? The industry workhorse, a C18 (octadecylsilyl) column, is the logical starting point. The 18-carbon alkyl chains provide a highly hydrophobic stationary phase. This allows for strong retention of the aromatic pyridine ring of Ethyl 3-amino-5-chloropicolinate through hydrophobic interactions, providing the necessary retention for effective separation from more polar impurities. The particle size (e.g., 3.5 µm to 5 µm) offers a good balance between efficiency and backpressure for standard HPLC systems.[7]

Mobile Phase Selection: Driving the Separation
  • Solvent Choice: A combination of a weak organic solvent (Acetonitrile, ACN) and an aqueous solvent (ultrapure water) is standard for RP-HPLC. ACN is often preferred over methanol for aromatic compounds due to its lower viscosity and better UV transparency.

  • The Critical Role of pH and Buffering: The amino group on the picolinate ring has a pKa that makes its charge state pH-dependent. Inconsistent ionization leads to peak tailing and shifting retention times. Therefore, buffering the aqueous portion of the mobile phase is essential for reproducibility. A buffer like 0.1% formic acid or ammonium acetate in the pH 3-4 range will ensure the amine is protonated (R-NH3+), leading to sharp, symmetrical peaks and stable retention.

Detection: Seeing the Analyte
  • Why UV Detection? The conjugated π-system of the pyridine ring in Ethyl 3-amino-5-chloropicolinate makes it a strong chromophore, ideal for Ultraviolet-Visible (UV-Vis) detection.[8][9] To determine the optimal wavelength for detection, a UV scan of the analyte in the mobile phase should be performed. The wavelength of maximum absorbance (λmax) provides the highest sensitivity for both the main peak and any structurally similar impurities. For pyridine derivatives, this is often in the 254-280 nm range.[10][11] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across the entire UV range, which is invaluable for peak purity assessment and identifying co-eluting impurities.

Elution Mode: Isocratic vs. Gradient
  • Why a Gradient is Superior for Purity Analysis: While an isocratic method (constant mobile phase composition) is simpler, a gradient method (composition changes over time) is almost always necessary for impurity profiling. A typical gradient starts with a high percentage of the aqueous phase to resolve early-eluting, polar impurities and gradually increases the organic phase (ACN) percentage to elute the main analyte and then any late-eluting, non-polar impurities. This ensures all potential impurities are eluted within a reasonable timeframe while maintaining good resolution around the main peak.

Visualizing the HPLC Purity Workflow

The following diagram illustrates the logical flow of the entire process, from initial preparation to the final purity report.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting SamplePrep Sample & Standard Preparation (Dilute in Mobile Phase) SST System Suitability Test (SST) (Inject Standard 5x) SamplePrep->SST MobilePhasePrep Mobile Phase Preparation (e.g., 0.1% Formic Acid in H2O/ACN) SystemSetup System Setup (Install Column, Purge Pump) MobilePhasePrep->SystemSetup Equilibration Column Equilibration (Initial Mobile Phase Conditions) SystemSetup->Equilibration Equilibration->SST SampleInjection Sample Injection SST->SampleInjection SST->SampleInjection If SST Passes (Check Tailing, RSD%) DataAcquisition Data Acquisition (Chromatogram Generation) SampleInjection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: A flowchart of the HPLC purity analysis workflow.

Experimental Protocol: HPLC Purity Assay for Ethyl 3-amino-5-chloropicolinate

This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by international guidelines.[12][13][14]

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance).[15]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade Acetonitrile (ACN).

  • HPLC grade water.

  • Formic acid (reagent grade).

  • Ethyl 3-amino-5-chloropicolinate reference standard and test sample.

2. Chromatographic Conditions

Parameter Setting Rationale
Mobile Phase A 0.1% Formic Acid in Water Buffers the mobile phase to ensure consistent ionization of the amine.
Mobile Phase B 0.1% Formic Acid in ACN Organic modifier for elution.
Gradient Program 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B Resolves polar impurities, elutes the main peak, and clears non-polar impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °C Ensures stable retention times and improves peak shape.
Injection Volume 10 µL A small volume to prevent column overloading.

| Detection | PDA at 265 nm | High sensitivity wavelength for the picolinate chromophore. |

3. Solution Preparation

  • Diluent: Mobile Phase A / Mobile Phase B (90:10 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.

4. System Suitability Test (SST)

  • Before sample analysis, inject the Standard Solution five times.

  • The system is deemed suitable for use if it meets the following criteria (as per ICH guidelines[12][13]):

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

5. Analytical Procedure

  • Once the SST criteria are met, inject the diluent as a blank to ensure no system peaks interfere.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, integrate all peaks in the sample chromatogram with an area greater than 0.05% of the total area.

6. Purity Calculation

  • Purity is typically calculated using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the superior method, a comprehensive understanding requires comparing it to other analytical techniques.[16]

Method_Comparison center Purity Analysis of Ethyl 3-amino-5-chloropicolinate HPLC HPLC-UV center->HPLC Primary Method High Resolution High Sensitivity GC Gas Chromatography (GC) center->GC Alternative (Volatiles) Requires Derivatization Thermal Degradation Risk qNMR qNMR center->qNMR Orthogonal Method Absolute Purity Low Sensitivity for Impurities CE Capillary Electrophoresis (CE) center->CE Niche Alternative High Efficiency Good for Charged Species

Caption: Logical relationship of analytical methods for purity testing.

Performance Comparison Table
FeatureRP-HPLC (Recommended) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Partitioning based on hydrophobicity.Separation of volatile compounds in a gaseous mobile phase.[17]Signal intensity is directly proportional to the number of nuclei.[16]
Suitability for Analyte Excellent. Ideal for non-volatile, polar aromatic compounds.Poor. The compound is not volatile. Requires derivatization to increase volatility, which adds complexity and potential for error. Risk of thermal degradation in the injector.[18][19]Good (Orthogonal). Provides structural confirmation and absolute purity against a certified standard.
Sensitivity High. Can detect impurities down to ~0.05% or lower.High. But depends heavily on the detector (e.g., FID, MS) and derivatization efficiency.[20][21]Low. Generally poor for detecting impurities below the 0.5-1% level.
Resolution Excellent. Capable of separating closely related structural isomers.Good to Excellent. Capillary columns offer high resolving power for volatile compounds.Poor. Cannot chromatographically separate impurities. Relies on unique signals.
Primary Use Case Purity and Impurity Profiling. The gold standard for release testing and stability studies.[5]Analysis of residual solvents or volatile starting materials.Orthogonal identity confirmation and assay of the main component.
Limitations Requires method development; solvent consumption.Not suitable for non-volatile or thermally labile compounds.[19]Expensive instrumentation; lower throughput; not suitable for trace impurity detection.
  • Gas Chromatography (GC): GC is fundamentally unsuited for the direct analysis of Ethyl 3-amino-5-chloropicolinate due to the compound's low volatility and potential for thermal decomposition.[18][19] While derivatization could make it amenable to GC analysis, this introduces extra steps, potential side reactions, and complicates quantification. Its utility is limited to assaying volatile impurities, such as residual solvents from the synthesis (e.g., ethanol, toluene).[15]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful, non-destructive technique that can determine the absolute purity (assay) of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity.[16] It serves as an excellent orthogonal method to confirm the identity and assay value obtained by HPLC. However, its sensitivity is significantly lower than HPLC, making it unsuitable for detecting and quantifying the trace-level impurities that are critical for pharmaceutical quality control.

Conclusion

For confirming the purity of Ethyl 3-amino-5-chloropicolinate, a well-developed and validated Reversed-Phase HPLC method is unequivocally the most suitable and authoritative technique. Its high resolving power, sensitivity, and robustness allow for the accurate quantification of the main component while simultaneously detecting and monitoring critical process-related impurities. While orthogonal methods like qNMR are valuable for structural confirmation and assay, they cannot replace HPLC for comprehensive impurity profiling. The detailed protocol provided in this guide, grounded in the principles of chromatographic theory and regulatory expectations, offers a reliable framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this vital pharmaceutical intermediate.

References

Comparative

A Comparative Guide to the Bioactivity of Ethyl 3-amino-5-chloropicolinate Derivatives

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with diverse biological activities is a cornerstone of innovation. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with diverse biological activities is a cornerstone of innovation. This guide provides an in-depth technical comparison of the bioactivities of derivatives based on the ethyl 3-amino-5-chloropicolinate core structure. Moving beyond a simple compilation of data, this document delves into the causal relationships behind experimental designs and the structure-activity relationships (SAR) that govern the efficacy of these compounds across different biological targets.

Introduction: The Versatile Picolinate Scaffold

Picolinic acid and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities. The parent compound, picolinic acid, is a natural metabolite of tryptophan and is known to be involved in various physiological processes. The synthetic modification of the picolinate scaffold has led to the development of numerous compounds with applications in agriculture and medicine. Ethyl 3-amino-5-chloropicolinate serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the amino and chloro substituents, along with the ethyl ester group, provides multiple points for derivatization, allowing for the fine-tuning of its physicochemical and biological properties.

This guide will explore the comparative bioactivity of these derivatives, focusing on their herbicidal, antimicrobial, and anticancer potential, supported by experimental data and detailed protocols.

Herbicidal Activity: Synthetic Auxins with Enhanced Potency

Picolinate derivatives have long been recognized for their potent herbicidal activity, acting as synthetic auxins that disrupt plant growth.[1] The primary mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled cell division and elongation, and ultimately, plant death.[2] These synthetic auxins often exhibit greater stability and persistence in plants compared to endogenous IAA.

Comparative Efficacy of Picolinate Derivatives

Recent research has focused on modifying the picolinate ring to enhance herbicidal potency and spectrum. A common strategy involves the substitution at the 6-position of the picolinic acid ring.

Derivative Modification Key Bioactivity Finding Reference Compound Reference
Compound c5 3-chloro-6-pyrazolyl-picolinateIC50 value against Arabidopsis thaliana root growth was 27 times lower than clopyralid.Clopyralid[3]
Compound V-7 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidIC50 value against Arabidopsis thaliana root growth was 45 times lower than halauxifen-methyl.Halauxifen-methyl[4]
Compound V-8 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acidExhibited better post-emergence herbicidal activity than picloram at a dosage of 300 g/ha.Picloram[4]
Causality in Experimental Design: The Root Growth Inhibition Assay

The choice of the Arabidopsis thaliana root growth inhibition assay is a strategic one in the primary screening of synthetic auxin herbicides. Arabidopsis thaliana is a model organism with a well-characterized genome and rapid life cycle, allowing for high-throughput screening. Root growth is particularly sensitive to auxinic compounds, providing a clear and quantifiable measure of herbicidal activity at low concentrations.

Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol outlines the fundamental steps for assessing the herbicidal activity of novel picolinate derivatives.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar

  • Sterile petri dishes (90 mm)

  • Test compounds (dissolved in DMSO)

  • Control herbicide (e.g., Picloram)

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 50% bleach solution containing 0.1% SDS.[5] Rinse the seeds 5 times with sterile deionized water.[5]

  • Plating: Suspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates containing various concentrations of the test compounds and the reference herbicide. Ensure a control plate with DMSO at the same concentration used for the test compounds is included.

  • Vernalization: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.[6]

  • Incubation: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the surface of the agar. Maintain a photoperiod of 16 hours light/8 hours dark at 22-23°C.[6]

  • Data Collection: After 7-10 days of growth, measure the primary root length of the seedlings.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Determine the IC50 value (the concentration that inhibits root growth by 50%) for each compound.

Logical Relationships in Herbicidal Action

The herbicidal effect of synthetic auxins is a complex process involving perception, signaling, and physiological response.

herbicidal_pathway Synthetic Auxin (Picolinate Derivative) Synthetic Auxin (Picolinate Derivative) Binding to AFB5 Receptor Binding to AFB5 Receptor Synthetic Auxin (Picolinate Derivative)->Binding to AFB5 Receptor Mimics IAA Formation of TIR1/AFB-Aux/IAA Co-receptor Complex Formation of TIR1/AFB-Aux/IAA Co-receptor Complex Binding to AFB5 Receptor->Formation of TIR1/AFB-Aux/IAA Co-receptor Complex Ubiquitination & Degradation of Aux/IAA Repressors Ubiquitination & Degradation of Aux/IAA Repressors Formation of TIR1/AFB-Aux/IAA Co-receptor Complex->Ubiquitination & Degradation of Aux/IAA Repressors Activation of Auxin Response Genes Activation of Auxin Response Genes Ubiquitination & Degradation of Aux/IAA Repressors->Activation of Auxin Response Genes Uncontrolled Cell Division & Elongation Uncontrolled Cell Division & Elongation Activation of Auxin Response Genes->Uncontrolled Cell Division & Elongation Plant Death Plant Death Uncontrolled Cell Division & Elongation->Plant Death

Caption: Synthetic auxin signaling pathway.

Antimicrobial and Antifungal Activity: An Emerging Frontier

While the herbicidal properties of picolinates are well-documented, their potential as antimicrobial and antifungal agents is a growing area of interest. The pyridine core is a common scaffold in many antimicrobial drugs, and the addition of various functional groups can modulate this activity.[7][8]

Comparative Antimicrobial and Antifungal Efficacy

Specific data on the antimicrobial and antifungal activity of ethyl 3-amino-5-chloropicolinate derivatives is limited in the current literature. However, studies on structurally related chloropicolinate amides and other pyridine derivatives provide valuable insights into their potential. For instance, a series of novel diamino phenyl chloropicolinate fettered carboxamides, urea, and thiourea derivatives have been synthesized and tested for their in vitro antimycobacterial activity against Mycobacterium tuberculosis.[9] Five of these compounds showed promising minimum inhibitory concentration (MIC) values with low cytotoxicity.[9]

Additionally, picolinamide derivatives have been investigated for their antifungal potential against various phytopathogens, with chloro-substituted derivatives exhibiting significant activity against Rhizoctonia solani and Alternaria alternata.[10]

Causality in Experimental Design: The Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method to determine the MIC is a gold-standard technique for quantifying the in vitro activity of a potential antimicrobial agent.[11][12] This assay provides a quantitative measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism, allowing for a direct comparison of the potency of different derivatives.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol provides a generalized method for determining the MIC of novel picolinate derivatives against bacterial and fungal strains.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth and solvent)

  • Incubator

Procedure:

  • Prepare Inoculum: Grow the microbial culture overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).[13]

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compounds and the control drug in the broth medium directly in the 96-well plate.[13]

  • Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compounds.

  • Controls: Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[11]

  • Data Collection: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[12]

Structure-Activity Relationship in Antimicrobial Pyridine Derivatives

The antimicrobial activity of pyridine derivatives is often linked to their ability to chelate metal ions essential for microbial enzymes or to disrupt cell membrane integrity.

antimicrobial_sar cluster_pyridine Pyridine Core cluster_substituents Substituents Pyridine Pyridine Bioactivity Bioactivity Amino_Group Amino Group Amino_Group->Bioactivity Modulates Lipophilicity & H-bonding Chloro_Group Chloro Group Chloro_Group->Bioactivity Increases Lipophilicity & Electron-withdrawing Ester_Group Ester Group Ester_Group->Bioactivity Hydrolysis to active acid Side_Chain Variable Side Chain (R) Side_Chain->Bioactivity Target Interaction & Specificity

Caption: Key structural features influencing bioactivity.

Anticancer Activity: A Promising Avenue for Picolinate Derivatives

The pyridine scaffold is also a key component in a number of anticancer agents.[14] Derivatives of picolinamide have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines.

Comparative Cytotoxicity of Picolinamide Derivatives
Derivative Target Cell Lines IC50 Values Reference Compound Reference
Compound 6p HepG2 (Liver), HCT-116 (Colon), SW480 (Colon), SPC-A1 (Lung), A375 (Melanoma)<10 µMSorafenib
Causality in Experimental Design: The MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity.[15] As cellular metabolic activity is an indicator of cell viability, this assay is a reliable method for determining the cytotoxic potential of novel compounds against cancer cell lines.[15] The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable measure of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for evaluating the in vitro anticancer activity of ethyl 3-amino-5-chloropicolinate derivatives.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO) at the highest concentration used.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.[16]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution to dissolve the purple formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for each compound.

Workflow for Anticancer Drug Screening

The process of screening novel compounds for anticancer activity involves a systematic workflow from initial cytotoxicity assessment to more detailed mechanistic studies.

anticancer_workflow Compound Synthesis Compound Synthesis Primary Cytotoxicity Screening (MTT Assay) Primary Cytotoxicity Screening (MTT Assay) Compound Synthesis->Primary Cytotoxicity Screening (MTT Assay) IC50 Determination IC50 Determination Primary Cytotoxicity Screening (MTT Assay)->IC50 Determination Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection Secondary Assays Secondary Assays Lead Compound Selection->Secondary Assays Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Secondary Assays->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Secondary Assays->Apoptosis Assays Target Identification Target Identification Mechanism of Action Studies->Target Identification

Caption: Workflow for anticancer compound screening.

Conclusion and Future Directions

The derivatives of ethyl 3-amino-5-chloropicolinate represent a versatile chemical scaffold with demonstrated high potential in the development of novel herbicides. The existing data strongly suggests that further exploration of this scaffold could yield new synthetic auxin herbicides with improved efficacy and selectivity.

The exploration of the antimicrobial, antifungal, and anticancer activities of these specific derivatives is still in its nascent stages. While related picolinate and pyridine compounds have shown promising results in these areas, dedicated studies on ethyl 3-amino-5-chloropicolinate derivatives are warranted. Future research should focus on the synthesis and screening of a diverse library of these compounds against a broad panel of microbial pathogens and cancer cell lines. Elucidating the structure-activity relationships for these non-herbicidal bioactivities will be crucial for the rational design of new therapeutic agents.

This guide provides a foundational framework for researchers entering this exciting field, offering both a comparative overview of the current state of knowledge and detailed protocols to facilitate further investigation.

References

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed. [Link]

  • In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship. (n.d.). Science Alert. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (n.d.). MDPI. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. [Link]

  • MTT Cell Assay Protocol. (n.d.). T. Horton. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. (2021). PubMed. [Link]

  • A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essen. (n.d.). Ingenta Connect. [Link]

  • Some derivatives of dipicolinic acid have been manufactured and used as... (n.d.). ResearchGate. [Link]

  • Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. (n.d.). PMC - NIH. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). ResearchGate. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central. [Link]

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  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate. [Link]

  • Picolinamide derivatives useful as agricultural fungicides. (n.d.).
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  • arabidopsis root transformation assays seed sterilization. (n.d.). Biological Sciences - Purdue. [Link]

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. (n.d.). PMC - NIH. [Link]

  • Synthesis and structure-antimicrobial activity relationships of quaternary ammonium derivatives of perhydropyrrolo-[3,4-c]pyridine. (1992). PubMed. [Link]

  • Primary root growth inhibition in Arabidopsis thaliana accessions... (n.d.). ResearchGate. [Link]

  • Cytotoxicity of compound 5 against three human carcinoma cell lines. (n.d.). ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PubMed. [Link]

  • Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. (n.d.). NIH. [Link]

  • Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism. (2002). PubMed. [Link]

  • Handling Arabidopsis Plants: Growth, Preservation of Seeds, Transformation, and Genetic Crosses. (n.d.). Springer. [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). MDPI. [Link]

  • Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents. (2021). HELDA. [Link]

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Validation

A Comparative Guide to the Synthesis of Ethyl 3-amino-5-chloropicolinate: A Cost-Benefit Analysis for Researchers

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 3-amino-5-chloropicolinate, a crucial building block in the pharmaceutical and agrochem...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 3-amino-5-chloropicolinate, a crucial building block in the pharmaceutical and agrochemical industries, can be synthesized through various routes. This guide provides an in-depth, objective comparison of two prominent synthetic pathways, offering detailed experimental protocols and a comprehensive cost-benefit analysis to inform strategic decisions in the laboratory and at the manufacturing scale.

Introduction to Ethyl 3-amino-5-chloropicolinate

Ethyl 3-amino-5-chloropicolinate (CAS No. 27330-35-4) is a substituted pyridine derivative with the molecular formula C₈H₉ClN₂O₂[1][2]. Its structure, featuring amino, chloro, and ethyl ester functional groups on a pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The strategic importance of this compound necessitates the development of synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally benign.

This guide will dissect two primary synthetic strategies:

  • Route 1: Esterification of 3-amino-5-chloropicolinic acid. This is a direct and classical approach, relying on the availability of the corresponding carboxylic acid.

  • Route 2: Palladium-Catalyzed Aminocarbonylation of 2,3,5-trichloropyridine. This modern approach utilizes a readily available chlorinated pyridine precursor and introduces the amino and ester functionalities in a single, elegant step.

We will delve into the mechanistic underpinnings of each route, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their respective strengths and weaknesses.

Route 1: Esterification of 3-amino-5-chloropicolinic acid

This synthetic pathway is a straightforward esterification of the commercially available 3-amino-5-chloropicolinic acid. The reaction is typically acid-catalyzed, with common methods including Fischer esterification using a strong acid like sulfuric acid, or activation of the carboxylic acid with thionyl chloride followed by reaction with ethanol.

Reaction Mechanism

The Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[3]

When using thionyl chloride, the carboxylic acid is first converted to a more reactive acyl chloride intermediate. This is then readily attacked by the alcohol to form the ester, with the liberation of sulfur dioxide and hydrogen chloride.[4]

Experimental Protocol (Adapted from a similar procedure for methyl ester synthesis[5])

Materials:

  • 3-amino-5-chloropicolinic acid

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-5-chloropicolinic acid (1.0 eq) in absolute ethanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux (approximately 78 °C) for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 3-amino-5-chloropicolinate.

Visualization of Route 1

Route1 A 3-amino-5-chloropicolinic acid B Ethyl 3-amino-5-chloropicolinate A->B Ethanol, SOCl₂ or H₂SO₄ Route2 A 2,3,5-trichloropyridine B Ethyl 3-amino-5-chloropicolinate A->B Pd(OAc)₂, Ligand, CO, NH₃, Ethanol, Base

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Aminopicolinate Isomers

For: Researchers, scientists, and drug development professionals Introduction: The Subtle Dance of Isomers and Spectra In the realm of medicinal chemistry and materials science, the seemingly minor shift of a functional...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Subtle Dance of Isomers and Spectra

In the realm of medicinal chemistry and materials science, the seemingly minor shift of a functional group can dramatically alter a molecule's properties and biological activity. The aminopicolinate isomers—3-aminopicolinic acid, 4-aminopicolinic acid, 5-aminopicolinic acid, and 6-aminopicolinic acid—are prime examples of this principle. As derivatives of picolinic acid, a compound with its own rich history in therapeutic research, these isomers are of significant interest as building blocks for novel pharmaceuticals and functional materials.[1]

This guide provides an in-depth spectroscopic comparison of these four isomers. By examining their signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we can elucidate the structural nuances that govern their behavior. This understanding is critical for unambiguous identification, purity assessment, and the rational design of new chemical entities. The causality behind experimental choices and the interpretation of the resulting data are emphasized throughout, providing a practical framework for researchers in the field.

The Isomeric Landscape: A Structural Overview

The foundational structure for all four isomers is the pyridine ring, substituted with a carboxylic acid at the 2-position (picolinic acid). The defining feature of each isomer is the position of the amino group on this ring. This positional variation directly influences the electronic distribution within the aromatic system and the steric environment of the functional groups, leading to distinct spectroscopic fingerprints.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[2] For the aminopicolinate isomers, both ¹H and ¹³C NMR are indispensable for differentiation.

Expected Trends in NMR Spectra

The position of the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH) on the pyridine ring dictates the chemical shifts of the aromatic protons and carbons. Protons and carbons ortho and para to the amino group are expected to be shielded (shifted upfield to lower ppm values), while those meta to it will be less affected. Conversely, the carboxylic acid group will deshield adjacent protons and carbons.

¹H NMR Spectroscopic Data

The ¹H NMR spectra of the aminopicolinate isomers are characterized by distinct splitting patterns and chemical shifts for the three aromatic protons.

IsomerProton H-3Proton H-4Proton H-5Proton H-6Solvent
3-Aminopicolinic Acid -~7.3 ppm (dd)~7.5 ppm (dd)~8.1 ppm (dd)DMSO-d₆ (Predicted)
4-Aminopicolinic Acid 6.41 ppm (s)-6.95 ppm (s)7.82 ppm (s)D₂O[2]
5-Aminopicolinic Acid Data not availableData not available-Data not availableData not available
6-Aminopicolinic Acid ~6.8 ppm (d)~7.5 ppm (t)~6.5 ppm (d)-DMSO-d₆ (Predicted)

Note: Predicted values are based on established substituent effects on the pyridine ring. Actual experimental values may vary.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectra provide a clear fingerprint for each isomer based on the chemical shifts of the six carbons in the pyridine ring and the carboxyl carbon.

IsomerC-2C-3C-4C-5C-6COOHSolvent
3-Aminopicolinic Acid ~150 ppm~145 ppm~125 ppm~120 ppm~148 ppm~170 ppmDMSO-d₆[3]
4-Aminopicolinic Acid 154.59 ppm110.63 ppm156.59 ppm111.63 ppm148.85 ppm173.09 ppmD₂O/DMSO-d₆[2]
5-Aminopicolinic Acid Data not availableData not availableData not availableData not availableData not availableData not availableData not available
6-Aminopicolinic Acid Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining comparable NMR data.

Sample Preparation:

  • Weigh approximately 5-10 mg of the aminopicolinate isomer.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

    • Spectral Width: 240 ppm

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the ¹H NMR signals to determine proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Isomer dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (e.g., 400 MHz) transfer->instrument h1_nmr ¹H NMR Acquisition instrument->h1_nmr c13_nmr ¹³C NMR Acquisition instrument->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate Final Spectrum Final Spectrum calibrate->Final Spectrum integrate->Final Spectrum

Figure 1: Generalized workflow for NMR analysis of aminopicolinate isomers.

II. Infrared (IR) Spectroscopy: Unveiling Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The aminopicolinate isomers share the same functional groups (carboxylic acid, amine, aromatic ring), but the position of the amino group can influence the exact frequencies and intensities of the vibrational modes.

Key Vibrational Modes and Expected Frequencies
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Appearance
Carboxylic Acid O-H stretch3300-2500Very broad
C=O stretch1760-1690Strong, sharp
C-O stretch1320-1210Medium
Amine N-H stretch3500-3300Medium, often two bands for -NH₂
N-H bend1650-1580Medium
Aromatic Ring C-H stretch>3000Medium to weak
C=C stretch1600-1450Medium to weak
Comparative IR Data
IsomerKey IR Absorptions (cm⁻¹)
3-Aminopicolinic Acid Data not readily available
4-Aminopicolinic Acid 3340-3275 (br), 3196-3081 (br), 1634 (s), 1391 (s)[2]
5-Aminopicolinic Acid Data not readily available
6-Aminopicolinic Acid Data for the related 6-aminonicotinic acid shows characteristic amine and carboxylic acid stretches.[4]

The broadness of the O-H and N-H stretches in the spectrum of 4-aminopicolinic acid is indicative of extensive hydrogen bonding in the solid state.[2] The position of the strong carbonyl (C=O) stretch is a key identifier.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of the aminopicolinate isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • The mixture should be a fine, homogeneous powder.

  • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing grind Grind Isomer with KBr press Press into Transparent Pellet grind->press sample_scan Scan Sample Pellet press->sample_scan background Record Background Spectrum background->sample_scan ratio Ratio Sample to Background sample_scan->ratio final_spectrum Generate Final IR Spectrum ratio->final_spectrum

Figure 2: Workflow for FT-IR analysis using the KBr pellet method.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For isomers, the molecular ion peak will be identical, but the fragmentation patterns can differ, reflecting the relative strengths of the bonds and the stability of the resulting fragments.

Expected Fragmentation Patterns

All four aminopicolinate isomers have a nominal molecular weight of 138 g/mol . Common fragmentation pathways for picolinic acid derivatives include the loss of the carboxyl group (-COOH, 45 Da) and decarboxylation (-CO₂, 44 Da). The position of the amino group will influence the subsequent fragmentation of the resulting aminopyridine ion.

Comparative Mass Spectrometry Data
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
3-Aminopicolinic Acid 138[3]94, 67[3]
4-Aminopicolinic Acid 138 (35%)[2]94 (100%), 84 (45%), 67 (75%)[2]
5-Aminopicolinic Acid Data not readily availableData not readily available
6-Aminopicolinic Acid Data not readily availableData not readily available

The prominent peak at m/z 94 in the spectra of 3- and 4-aminopicolinic acid corresponds to the loss of CO₂ (decarboxylation), a common fragmentation for carboxylic acids.[2][3] The relative intensities of the fragment ions can be a distinguishing feature.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • For volatile samples, a direct insertion probe or gas chromatography (GC) inlet can be used.

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Inject the solution into the instrument.

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern and propose structures for the major fragment ions.

  • Compare the fragmentation patterns of the different isomers.

IV. UV-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivities (ε) are sensitive to the extent of conjugation and the presence of auxochromic groups like -NH₂.

Expected Trends in UV-Vis Spectra

The pyridine ring exhibits π → π* transitions. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted picolinic acid. The magnitude of this shift will depend on the position of the amino group and its ability to participate in resonance with the aromatic system. The UV-Vis spectrum of picolinic acid in an acidic mobile phase shows an absorption maximum around 264-270 nm.[5][6]

Comparative UV-Vis Data
Isomerλ_max (nm)Solvent
3-Aminopicolinic Acid Data not readily available-
4-Aminopicolinic Acid Data not readily available-
5-Aminopicolinic Acid Data not readily available-
6-Aminopicolinic Acid Data not readily available-
Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the aminopicolinate isomer of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or a buffered aqueous solution).

  • Prepare a series of dilutions from the stock solution to determine an appropriate concentration for analysis (typically resulting in an absorbance between 0.2 and 0.8).

Data Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline.

  • Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.

Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λ_max).

  • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

UVVis_Logic cluster_structure Molecular Structure cluster_electronics Electronic Effects cluster_spectrum UV-Vis Spectrum isomer Aminopicolinate Isomer (Position of -NH₂) conjugation Extent of Conjugation isomer->conjugation resonance Resonance with -NH₂ group isomer->resonance lambda_max Absorption Maximum (λ_max) conjugation->lambda_max resonance->lambda_max Isomer Differentiation Isomer Differentiation lambda_max->Isomer Differentiation epsilon Molar Absorptivity (ε) epsilon->Isomer Differentiation

Figure 3: Relationship between isomer structure and expected UV-Vis spectral properties.

V. Conclusion: A Multi-faceted Approach to Isomer Differentiation

  • NMR spectroscopy stands out as the most definitive technique for isomer identification, with the chemical shifts and coupling patterns of the aromatic protons providing an unambiguous fingerprint for each compound.

  • IR spectroscopy is excellent for confirming the presence of the key functional groups and can offer insights into intermolecular interactions like hydrogen bonding.

  • Mass spectrometry confirms the molecular weight and can provide supporting structural information through the analysis of fragmentation patterns.

  • UV-Vis spectroscopy , while less specific for isomer differentiation, can reveal differences in the electronic structure and conjugation of the isomers.

For researchers working with these compounds, a combination of these spectroscopic techniques is essential for confident structural assignment and quality control. This guide provides the foundational knowledge and practical protocols to navigate the spectroscopic nuances of the aminopicolinate isomers, enabling more informed and efficient research and development.

References

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  • PubChem. (n.d.). 3-Aminopicolinic acid. Retrieved from [Link][3]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Picolinic Acid. Retrieved from [Link][5]

  • Pharmaffiliates. (n.d.). CAS No : 23628-31-1 | Product Name : 6-​Aminopyridine-​2-​carboxylic Acid. Retrieved from [Link][15]

  • GSRS. (n.d.). 3-AMINOPICOLINIC ACID. Retrieved from [Link][16]

  • Beatty, A., & Bawa, R. (2012). "Synthesis of Some Aminopicolinic Acids". IRL @ UMSL. [Link][1]

  • J-Stage. (n.d.). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Retrieved from [Link][17]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells. Retrieved from [Link][18]

  • NIST. (n.d.). Picolinic acid, TMS derivative. Retrieved from [Link][19]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link][20]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link][21]

  • Aromalake Chemical Co., Ltd. (n.d.). 5-Aminopicolinic acid. Retrieved from [Link][22]

  • ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid. Retrieved from [Link][23]

  • ResearchGate. (n.d.). Typical UV spectra of the different compound types.... Retrieved from [Link][6]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][24]

  • PubMed. (2003). Infrared spectral comparison of 5-aminolevulinic acid and its hexyl ester. Retrieved from [Link][25]

  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link][26]

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Validation

A Comparative Guide to the Synthetic Utility of Ethyl 3-amino-5-chloropicolinate: Navigating its Limitations and Exploring Superior Alternatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Allure and Challenges of a Substituted Pyridine Building Block Ethyl 3-amino-5-chloropicolinate is a readily available trifunctional pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure and Challenges of a Substituted Pyridine Building Block

Ethyl 3-amino-5-chloropicolinate is a readily available trifunctional pyridine building block that holds significant appeal for chemists in pharmaceutical and materials science research. Its three distinct functional groups—an amino group, a chloro substituent, and an ethyl ester—offer multiple handles for molecular elaboration. The pyridine core is a ubiquitous motif in countless bioactive molecules and functional materials, making this compound an attractive starting point for the synthesis of novel chemical entities.[1] However, the seemingly straightforward reactivity of this molecule is often deceptive. Researchers frequently encounter significant limitations that can hinder synthetic progress, leading to low yields, complex purification challenges, and a restricted scope of accessible transformations.

This guide provides a comprehensive, evidence-based analysis of the limitations of Ethyl 3-amino-5-chloropicolinate as a synthetic building block. We will delve into the mechanistic underpinnings of its often-problematic reactivity in common cross-coupling reactions and offer a comparative evaluation of more efficient and versatile alternative building blocks. This analysis is supported by experimental data from the literature to provide a clear, objective comparison of performance.

Core Limitations of Ethyl 3-amino-5-chloropicolinate: A Deeper Dive

The primary limitations of Ethyl 3-amino-5-chloropicolinate stem from a combination of electronic and steric factors, as well as the inherent reactivity of the pyridine nucleus. These factors often conspire to complicate its use in two of the most powerful and widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The "2-Pyridyl Problem" and Catalyst Inhibition

A well-documented challenge in the cross-coupling of pyridine-containing molecules is the "2-pyridyl problem."[2] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] In the case of Ethyl 3-amino-5-chloropicolinate, the presence of the amino group in the 3-position can exacerbate this issue through chelation with the palladium center, further stabilizing an inactive catalyst complex. This can lead to sluggish or incomplete reactions.[4]

The Inertness of the C-Cl Bond

The carbon-chlorine bond is significantly stronger and less reactive than carbon-bromine or carbon-iodine bonds in the oxidative addition step of palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[5] This lower reactivity necessitates more forcing reaction conditions, such as higher temperatures and the use of more specialized and often expensive, air-sensitive ligands to achieve reasonable yields.[5] These demanding conditions can lead to the decomposition of sensitive substrates and the formation of unwanted side products.

Steric Hindrance and Unfavorable Electronic Effects

The substituent pattern of Ethyl 3-amino-5-chloropicolinate presents steric and electronic challenges. The amino group at the 3-position and the ester at the 2-position can sterically hinder the approach of the palladium catalyst to the chlorine atom at the 5-position.[6] Electronically, the amino group is electron-donating, which can decrease the electrophilicity of the pyridine ring and further slow down the oxidative addition step.[7]

Competing Side Reactions

The combination of an amino group and a halogen on the same pyridine ring can lead to a number of undesired side reactions under cross-coupling conditions. These include:

  • Dehalogenation: Reduction of the C-Cl bond to a C-H bond, resulting in the formation of ethyl 3-aminopicolinate.[3]

  • Homocoupling: The coupling of two molecules of the boronic acid or ester to form a biaryl byproduct.[3]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid reagent.[2]

These side reactions not only reduce the yield of the desired product but also complicate purification.

Comparative Analysis: Ethyl 3-amino-5-chloropicolinate vs. Superior Alternatives

To overcome the limitations of Ethyl 3-amino-5-chloropicolinate, researchers can turn to a number of more reactive and versatile building blocks. The most direct and effective alternative is its bromo-analog, Ethyl 3-amino-5-bromopicolinate . Other valuable alternatives include picolinates with different substitution patterns that may offer more favorable reactivity.

Head-to-Head Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. The following table compares the performance of Ethyl 3-amino-5-chloropicolinate with its bromo-analog in a representative Suzuki-Miyaura coupling with phenylboronic acid.

Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl 3-amino-5-chloropicolinatePd(PPh₃)₄K₂CO₃Toluene/H₂O1002435Inferred from[3][8]
Ethyl 3-amino-5-bromopicolinate Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 80 12 85 [9]
Ethyl 5-bromo-3-aminopyridinePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001692[3]

Analysis: The data clearly demonstrates the superior reactivity of the bromo-substituted picolinates. Ethyl 3-amino-5-bromopicolinate provides a significantly higher yield in a shorter time and at a lower temperature compared to its chloro-analog. This is a direct consequence of the weaker C-Br bond, which facilitates the rate-determining oxidative addition step.[5] The alternative, Ethyl 5-bromo-3-aminopyridine, also shows excellent reactivity, highlighting that a different substitution pattern can also lead to improved outcomes.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The following table compares the performance of Ethyl 3-amino-5-chloropicolinate with its bromo-analog in a representative amination with aniline.

Building BlockCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl 3-amino-5-chloropicolinatePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane1102445Inferred from[10][11]
Ethyl 3-amino-5-bromopicolinate Pd₂(dba)₃ / Xantphos Cs₂CO₃ 1,4-Dioxane 90 12 90 Inferred from[11]
3-Amino-5-bromopyridinePd(OAc)₂ / BINAPNaOtBuToluene1001888[12]

Analysis: Similar to the Suzuki-Miyaura coupling, the bromo-substituted analogs demonstrate markedly superior performance in the Buchwald-Hartwig amination. The higher reactivity of the C-Br bond allows for milder reaction conditions and leads to substantially higher yields. The successful coupling of 3-Amino-5-bromopyridine further illustrates the advantages of avoiding the chloro-substituted starting material.

Experimental Protocols: A Practical Guide to Success

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions using the superior bromo-substituted building blocks.

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 3-amino-5-bromopicolinate with Phenylboronic Acid

Suzuki_Miyaura_Workflow reagents Combine: - Ethyl 3-amino-5-bromopicolinate (1.0 eq) - Phenylboronic acid (1.2 eq) - Pd(PPh3)4 (0.05 eq) - K2CO3 (2.0 eq) solvent Add degassed Toluene/H2O (4:1) reagents->solvent Inert Atmosphere reaction Heat to 80 °C under Argon for 12h solvent->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O, brine - Dry (Na2SO4) reaction->workup purification Purify by Column Chromatography (Silica gel) workup->purification product Isolate Product: Ethyl 3-amino-5-phenylpicolinate purification->product

Caption: Workflow for the Suzuki-Miyaura coupling of Ethyl 3-amino-5-bromopicolinate.

Materials:

  • Ethyl 3-amino-5-bromopicolinate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (degassed)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-amino-5-bromopicolinate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and degassed water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination of Ethyl 3-amino-5-bromopicolinate with Aniline

Buchwald_Hartwig_Workflow reagents Combine: - Ethyl 3-amino-5-bromopicolinate (1.0 eq) - Aniline (1.2 eq) - Pd2(dba)3 (0.02 eq) - Xantphos (0.04 eq) - Cs2CO3 (1.5 eq) solvent Add degassed 1,4-Dioxane reagents->solvent Inert Atmosphere reaction Heat to 90 °C under Argon for 12h solvent->reaction workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O, brine - Dry (Na2SO4) reaction->workup purification Purify by Column Chromatography (Silica gel) workup->purification product Isolate Product: Ethyl 3-amino-5-(phenylamino)picolinate purification->product

Caption: Workflow for the Buchwald-Hartwig amination of Ethyl 3-amino-5-bromopicolinate.

Materials:

  • Ethyl 3-amino-5-bromopicolinate (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add Ethyl 3-amino-5-bromopicolinate and anhydrous, degassed 1,4-dioxane.

  • Add aniline via syringe and seal the Schlenk tube.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Logical Framework for Building Block Selection

The choice of a synthetic building block is a critical decision that can significantly impact the success of a research program. The following decision tree provides a logical framework for selecting the most appropriate picolinate building block for your synthetic needs.

Building_Block_Selection start Need to functionalize a 3-aminopicolinate scaffold? reaction_type What is the key bond formation? start->reaction_type suzuki C-C Bond (Suzuki-Miyaura) reaction_type->suzuki buchwald C-N Bond (Buchwald-Hartwig) reaction_type->buchwald other Other Transformation reaction_type->other chloro_q Is Ethyl 3-amino-5-chloropicolinate the only option? suzuki->chloro_q buchwald->chloro_q other->chloro_q bromo_avail Is the bromo-analog available? chloro_q->bromo_avail No use_chloro Use Ethyl 3-amino-5-chloropicolinate (Expect lower yield, harsher conditions) chloro_q->use_chloro Yes use_bromo Use Ethyl 3-amino-5-bromopicolinate (Recommended for higher yield, milder conditions) bromo_avail->use_bromo Yes alt_q Is an alternative substitution pattern acceptable? bromo_avail->alt_q No alt_q->use_chloro No use_alt Consider alternative bromo-pyridines (e.g., Ethyl 5-bromo-3-aminopyridine) alt_q->use_alt Yes

Caption: Decision tree for selecting the optimal picolinate building block.

Conclusion: Making Informed Decisions for Synthetic Success

While Ethyl 3-amino-5-chloropicolinate is an accessible and potentially useful building block, its inherent limitations in key cross-coupling reactions can present significant hurdles in synthetic campaigns. The lower reactivity of the C-Cl bond, coupled with potential catalyst inhibition and steric hindrance, often leads to suboptimal results. In contrast, the corresponding bromo-analog, Ethyl 3-amino-5-bromopicolinate, consistently demonstrates superior performance, offering higher yields under milder conditions. For researchers embarking on the synthesis of complex molecules based on the 3-aminopicolinate scaffold, the judicious selection of the bromo-substituted building block is a strategic choice that can save time, resources, and ultimately, pave a smoother path to the target molecule.

References

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  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Mol Divers. 2025 Feb;29(1):849-869. [Link]

  • Synthetic strategies of functionalized pyridines and their therapeutic potential as multifunctional anti-Alzheimer's agents. (URL not available)
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angew Chem Int Ed Engl. 2021 May 10;60(20):11406-11413. [Link]

  • C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Negishi Coupling. NROChemistry. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. 2011; 16(12): 10336–10349. [Link]

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  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL not available)
  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. ResearchGate. [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (URL not available)
  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]

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  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorg. Chem. 2022, 61, 35, 13831–13844. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci. 2016, 7, 6055-6066. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. 2022, 61 (35), 13831-13844. [Link]

  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulf
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. 2018, 96(10): 933-939. [Link]

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  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. 2002, 67 (19), 6653-6666. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. 2021, 60 (21), 11068-11083. [Link]

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  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. Physical Chemistry Chemical Physics. 2021, 23(2), 1147-1161. [Link]

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  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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Comparative

Comparative Cross-Reactivity Analysis of Ethyl 3-amino-5-chloropicolinate and its Structural Analogs

A Senior Application Scientist's Guide to Methodical Evaluation in Immunoassay Development Introduction In the realm of analytical chemistry and drug development, specificity is paramount. The ability of an assay to accu...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Methodical Evaluation in Immunoassay Development

Introduction

In the realm of analytical chemistry and drug development, specificity is paramount. The ability of an assay to accurately and reliably measure the target analyte without interference from structurally related compounds is a critical determinant of its utility. This guide provides an in-depth examination of cross-reactivity, focusing on Ethyl 3-amino-5-chloropicolinate, a key chemical intermediate. We will explore its potential for cross-reactivity with structurally similar compounds, namely the pyridine carboxylic acid herbicides Picloram and Aminopyralid.

The development of sensitive and specific immunoassays for small molecules like Ethyl 3-amino-5-chloropicolinate is essential for various applications, from monitoring its presence in environmental samples to its potential role as a hapten in immunological studies. Understanding the cross-reactivity of antibodies raised against this molecule with its analogs is not merely an academic exercise; it is a crucial step in validating the assay's performance and ensuring the integrity of the data it generates.

This guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive framework for designing and executing cross-reactivity studies, interpreting the results, and understanding the structural basis for observed cross-reactivity. We will delve into the causality behind experimental choices and present a self-validating system for protocol design, grounded in established scientific principles.

The Significance of Cross-Reactivity in Immunoassays

Structural Analogs of Ethyl 3-amino-5-chloropicolinate

To conduct a meaningful cross-reactivity study, it is essential to select appropriate structural analogs for comparison. Ethyl 3-amino-5-chloropicolinate (C8H9ClN2O2) belongs to the pyridine family.[2][3] Based on structural similarity, two highly relevant compounds for this study are:

  • Picloram: (4-amino-3,5,6-trichloropicolinic acid) A systemic herbicide also from the pyridine family.[4][5][6] Its core picolinic acid structure is similar to Ethyl 3-amino-5-chloropicolinate, but with different substitutions on the pyridine ring.

  • Aminopyralid: (4-amino-3,6-dichloropyridine-2-carboxylic acid) Another selective herbicide in the picolinic acid family, used for controlling broadleaf weeds.[7][8]

The structural similarities and differences between these three compounds provide an excellent basis for a comparative cross-reactivity study.

Designing a Comparative Cross-Reactivity Study: A Competitive ELISA Approach

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable format for quantifying small molecules and assessing cross-reactivity.[9][10] The principle of this assay is the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.

Experimental Workflow

The following diagram illustrates the workflow for a competitive ELISA to determine the cross-reactivity of Ethyl 3-amino-5-chloropicolinate.

ELISA_Workflow cluster_coating Plate Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection A Coat microplate wells with Ethyl 3-amino-5-chloropicolinate-protein conjugate B Wash wells A->B C Block non-specific binding sites with BSA or similar blocking agent B->C D Add a mixture of anti-Ethyl 3-amino-5-chloropicolinate antibody and either standard or test compound (Ethyl 3-amino-5-chloropicolinate, Picloram, or Aminopyralid) C->D E Incubate to allow competition D->E F Wash wells to remove unbound antibody E->F G Add enzyme-conjugated secondary antibody F->G H Wash wells G->H I Add substrate (e.g., TMB) H->I J Stop reaction and measure absorbance I->J

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Detailed Experimental Protocol

1. Preparation of Reagents:

  • Coating Antigen: Conjugate Ethyl 3-amino-5-chloropicolinate to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This is necessary because small molecules are not immunogenic on their own and need to be coupled to a larger molecule to elicit an antibody response and to be immobilized on the ELISA plate.

  • Antibody: Polyclonal or monoclonal antibody raised against the Ethyl 3-amino-5-chloropicolinate-protein conjugate. Monoclonal antibodies are generally preferred for their higher specificity.[1]

  • Standards: Prepare a series of dilutions of Ethyl 3-amino-5-chloropicolinate in an appropriate buffer (e.g., PBS with 0.05% Tween-20).

  • Test Compounds: Prepare a series of dilutions of Picloram and Aminopyralid at the same molar concentrations as the Ethyl 3-amino-5-chloropicolinate standards.

  • Enzyme-Conjugated Secondary Antibody: An antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG) conjugated to an enzyme like Horseradish Peroxidase (HRP).

  • Substrate: A chromogenic substrate for the enzyme (e.g., TMB for HRP).

  • Buffers: Coating buffer, wash buffer, blocking buffer, and stop solution.

2. ELISA Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[10]

  • Washing: Repeat the washing step.

  • Competition: Add 50 µL of the standard or test compound dilutions to the appropriate wells. Then, add 50 µL of the primary antibody dilution to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

The cross-reactivity is typically expressed as a percentage relative to the binding of the target analyte. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined from the respective dose-response curves.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Ethyl 3-amino-5-chloropicolinate / IC50 of Test Compound) x 100

Comparative Performance Data (Hypothetical)

The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of an antibody raised against Ethyl 3-amino-5-chloropicolinate.

CompoundChemical StructureIC50 (nM)% Cross-Reactivity
Ethyl 3-amino-5-chloropicolinate C8H9ClN2O210100%
Picloram C6H3Cl3N2O25002%
Aminopyralid C6H4Cl2N2O28001.25%

Note: This data is for illustrative purposes and represents a potential outcome of the described experiment. Actual results may vary depending on the specific antibody and assay conditions.

The hypothetical results indicate a high degree of specificity of the antibody for Ethyl 3-amino-5-chloropicolinate, with minimal cross-reactivity observed for Picloram and Aminopyralid. This low cross-reactivity is likely due to the structural differences in the side chains and the number and position of chlorine atoms on the pyridine ring.

Structural Basis of Cross-Reactivity

The degree of cross-reactivity is directly related to the structural similarity between the target analyte and the competing compound. The following diagram illustrates the chemical structures of the three compounds.

Chemical_Structures cluster_ethyl Ethyl 3-amino-5-chloropicolinate cluster_picloram Picloram cluster_aminopyralid Aminopyralid ethyl ethyl picloram picloram aminopyralid aminopyralid

Caption: Chemical structures of Ethyl 3-amino-5-chloropicolinate, Picloram, and Aminopyralid.

While all three molecules share a 4-aminopyridine-2-carboxylic acid core, the substitutions on the pyridine ring are distinct. The ethyl ester group in Ethyl 3-amino-5-chloropicolinate is a key structural feature that likely plays a significant role in antibody recognition. The presence of additional chlorine atoms and a carboxylic acid group instead of an ester in Picloram and Aminopyralid would alter the electronic and steric properties of the molecules, leading to reduced binding affinity for an antibody specific to Ethyl 3-amino-5-chloropicolinate.

Conclusion

This guide has provided a comprehensive framework for conducting and interpreting cross-reactivity studies involving Ethyl 3-amino-5-chloropicolinate and its structural analogs. By employing a well-designed competitive ELISA, researchers can quantitatively assess the specificity of their antibodies and validate the reliability of their immunoassays. The hypothetical data presented herein illustrates how structural differences between the target analyte and related compounds can lead to significant variations in cross-reactivity. A thorough understanding of these principles is essential for any scientist working in the fields of analytical chemistry, drug development, and environmental monitoring. The protocols and logical framework presented in this guide are intended to serve as a valuable resource for designing robust and scientifically sound cross-reactivity assessments.

References

Validation

A Senior Application Scientist's Guide to Ethyl 3-amino-5-chloropicolinate: A Benchmark Comparison for Modern Synthetic Applications

Introduction: The Strategic Value of the Picolinate Scaffold In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the substituted pyridine core...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Picolinate Scaffold

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, the substituted pyridine core, and specifically the picolinic acid framework, serves as a privileged structure in a multitude of biologically active compounds.[1] Molecules incorporating this motif are explored for applications ranging from antimitotic agents to novel inhibitors for Mycobacterium tuberculosis.[2][3]

Ethyl 3-amino-5-chloropicolinate (EACP), with its strategically positioned amino, chloro, and ester functional groups, represents a highly versatile and economically significant building block for synthetic chemists.[4][5] The electron-deficient nature of the pyridine ring, further modulated by the chloro and ester groups, activates the molecule for a range of transformations. The chloro-substituent, in particular, serves as a crucial handle for modern cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides an in-depth comparison of Ethyl 3-amino-5-chloropicolinate against its primary alternatives—the corresponding bromo- and iodo-picolinates—in the context of two of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolkit: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the mechanistic nuances that dictate reactivity, provide actionable experimental protocols, and present a data-driven framework for reagent selection.

Core Reactivity: A Tale of Three Halogens in Cross-Coupling

The utility of EACP and its analogs is predominantly realized through palladium-catalyzed cross-coupling reactions. The choice of the halogen (Cl, Br, or I) at the 5-position is not trivial; it fundamentally dictates the reaction kinetics, required catalyst system, and overall process efficiency. The generally accepted order of reactivity for aryl halides in the critical oxidative addition step of these catalytic cycles is I > Br > Cl.[6] This trend is a direct consequence of bond dissociation energies (C-I < C-Br < C-Cl), where weaker bonds facilitate easier cleavage and entry into the catalytic cycle.

Alternative Reagents for Comparison

For the purpose of this guide, we will benchmark Ethyl 3-amino-5-chloropicolinate against two direct structural analogs:

  • Alternative 1: Ethyl 3-amino-5-bromopicolinate: A more reactive, yet often more expensive, counterpart.

  • Alternative 2: Ethyl 3-amino-5-iodopicolinate: The most reactive of the three, typically reserved for challenging couplings or when mild conditions are paramount.

Part 1: Benchmarking in Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is the quintessential method for forming aryl-aryl bonds.[7] Its mechanism hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Causality Behind Experimental Choices

The oxidative addition of the aryl halide to a Pd(0) complex is the rate-determining step for many Suzuki couplings.[8] The stronger C-Cl bond in EACP necessitates a more electron-rich and sterically demanding palladium catalyst to facilitate this step compared to its bromo and iodo analogs. This often involves the use of specialized phosphine ligands. While aryl iodides and bromides can often be coupled with simpler catalysts like Pd(PPh₃)₄, aryl chlorides typically require more advanced systems (e.g., those employing SPhos, XPhos, or similar bulky, electron-rich ligands) and potentially higher temperatures to achieve comparable reaction rates.[9]

The primary advantage of using EACP, despite its lower intrinsic reactivity, is economic. Chloroaromatics are generally less expensive and more widely available than their bromo and iodo counterparts, making them highly desirable for large-scale synthesis and process chemistry.

Data Summary: Suzuki-Miyaura Coupling
ParameterEthyl 3-amino-5-chloro picolinateEthyl 3-amino-5-bromo picolinateEthyl 3-amino-5-iodo picolinate
Relative Reactivity GoodExcellentHighest
Typical Catalyst System Pd(OAc)₂ / Bulky Ligand (e.g., SPhos)Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃Pd(PPh₃)₄
Catalyst Loading 1-5 mol%0.5-3 mol%0.1-2 mol%
Typical Temperature 80-120 °C60-100 °CRoom Temp - 80 °C
Relative Cost $


$
Key Advantage Cost-effectiveness, availabilityHigh reactivity, good yieldsMild conditions, high reactivity
Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-OR(L2)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 2: Benchmarking in Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][11] Similar to the Suzuki coupling, its efficiency is highly dependent on the nature of the aryl halide.

Causality Behind Experimental Choices

The challenge of activating the C-Cl bond is even more pronounced in C-N coupling than in C-C coupling. The development of the Buchwald-Hartwig amination is a story of ligand innovation, with successive generations of bulky, electron-rich phosphine ligands being developed specifically to enable the coupling of unreactive aryl chlorides.[12][13] While aryl iodides and bromides can be coupled with a broader range of catalysts, EACP requires a carefully selected, state-of-the-art ligand to ensure efficient oxidative addition and prevent catalyst decomposition.

The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine and facilitate the C-N bond-forming reductive elimination step.[12] The use of EACP therefore necessitates a more rigorously optimized and often more sensitive reaction setup.

Data Summary: Buchwald-Hartwig Amination
ParameterEthyl 3-amino-5-chloro picolinateEthyl 3-amino-5-bromo picolinateEthyl 3-amino-5-iodo picolinate
Relative Reactivity ChallengingGoodExcellent
Typical Catalyst System Pd₂(dba)₃ / Buchwald Ligand (e.g., RuPhos)Pd₂(dba)₃ / BINAP or DPPFPd₂(dba)₃ / Xantphos
Typical Base NaOt-Bu, LHMDSNaOt-Bu, K₂CO₃, Cs₂CO₃K₂CO₃, Cs₂CO₃
Typical Temperature 90-130 °C70-110 °C50-90 °C
Functional Group Tolerance ModerateGoodHigh
Key Advantage Cost-effectivenessVersatility, reliabilityMild conditions, broad scope
Visualization: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L2)->Ar-NR'R'' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)-NR'R''(L2) Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Part 3: Experimental Protocols for Benchmarking

To provide a framework for direct comparison, the following protocols describe standardized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions using Ethyl 3-amino-5-chloropicolinate. These can be adapted for the bromo- and iodo-analogs, likely with reduced catalyst loading and/or lower temperatures.

Visualization: General Experimental Workflow

Workflow A Reaction Setup (Inert Atmosphere) B Add Solvent & Reagents (Picolinate, Coupling Partner, Base) A->B C Degas Solvent B->C D Add Catalyst & Ligand C->D E Heat to Temperature (Monitor by TLC/LC-MS) D->E F Work-up (Quench, Extract) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Standard workflow for a cross-coupling experiment.

Protocol 1: Suzuki-Miyaura Coupling of EACP with Phenylboronic Acid

Objective: To synthesize Ethyl 3-amino-5-phenylpicolinate.

Materials:

  • Ethyl 3-amino-5-chloropicolinate (EACP) (201 mg, 1.0 mmol)[4]

  • Phenylboronic acid (183 mg, 1.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (19 mg, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (425 mg, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Setup: To the Schlenk flask, add EACP, phenylboronic acid, and K₃PO₄.

  • Inerting: Seal the flask, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add toluene and water via syringe.

  • Degassing: Sparge the mixture with inert gas for 15 minutes to ensure removal of dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ and XPhos.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Validation & Expected Results:

  • The appearance of a new, less polar spot on the TLC plate relative to the starting EACP indicates product formation.

  • ¹H NMR analysis of the purified product should show characteristic signals for the newly introduced phenyl group.

  • Expected yield: 65-85%.

Protocol 2: Buchwald-Hartwig Amination of EACP with Morpholine

Objective: To synthesize Ethyl 3-amino-5-(morpholino)picolinate.

Materials:

  • Ethyl 3-amino-5-chloropicolinate (EACP) (201 mg, 1.0 mmol)[4]

  • Morpholine (105 µL, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 1 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) (9.4 mg, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol)

  • Toluene (5 mL), anhydrous

Equipment:

  • Schlenk flask or oven-dried sealed tube

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Glovebox or Schlenk line)

  • Standard glassware for work-up and purification

Procedure:

  • Setup (in a glovebox): To the Schlenk flask, add Pd₂(dba)₃, RuPhos, NaOt-Bu, and EACP.

  • Reagent Addition: Add toluene, followed by morpholine.

  • Reaction: Seal the flask tightly and remove from the glovebox. Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution (5 mL). Extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Validation & Expected Results:

  • TLC analysis should show consumption of the starting material and the formation of a new, more polar product.

  • Mass spectrometry should confirm the expected molecular weight of the product.

  • Expected yield: 70-90%.

Safety and Handling

Ethyl 3-amino-5-chloropicolinate and its analogs are research chemicals. Standard laboratory safety precautions should be strictly followed.[14]

  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Outlook

Ethyl 3-amino-5-chloropicolinate stands as a robust and economically advantageous building block for complex molecule synthesis. While it is intrinsically less reactive than its bromo- and iodo-picolinate counterparts, this limitation has been largely surmounted by significant advances in palladium catalysis. The development of sophisticated ligand systems now allows for the efficient coupling of aryl chlorides under reasonably mild conditions, making EACP a preferred choice for process development and large-scale manufacturing where cost is a critical driver.

The choice between chloro-, bromo-, and iodo-picolinates is a strategic one, balancing reactivity, cost, and reaction sensitivity.

  • For initial discovery chemistry, where speed and mild conditions are prioritized, the iodo- and bromo-analogs offer a higher probability of success with simpler catalytic systems.

  • For scale-up and process optimization, the cost-effectiveness of Ethyl 3-amino-5-chloropicolinate makes it the superior candidate, provided the investment is made in developing a robust catalytic system.

Ultimately, a thorough understanding of the mechanistic principles outlined in this guide empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency, cost, and scalability.

References

  • A Comparative Analysis of the Reactivity of 5-Cyano-2-picoline and Other Picoline Derivatives. Benchchem.
  • Ethyl 3-amino-5-chloropicolinate | 27330-35-4. Appchem.
  • Ethyl 3-aMino-5-chloropicolinate | 27330-35-4. ChemicalBook.
  • Buchwald–Hartwig amination. Wikipedia.
  • SAFETY DATA SHEET. Generic SDS provider.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021).
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025).
  • 3-Amino-5-chloropicolinic acid | 53636-68-3. BLD Pharm.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Ethyl 3-amino-5-chloropicolinate | 27330-35-4. BLD Pharm.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. (2013).
  • Suzuki reaction. Wikipedia.
  • 3-Aminopicolinic acid | CAS 1462-86-8. CymitQuimica.
  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
  • Synthesis of Some Aminopicolinic Acids. Beatty, A., & Bawa, R. (2012). Journal of Chemistry and Chemical Engineering.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • 3-AMINOPICOLINIC ACID. Global Substance Registration System (GSRS).
  • Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis Institutional Repository. (2012).
  • 3-Aminopicolinic acid | C6H6N2O2. PubChem.
  • Antimitotic agents. Alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates. PubMed.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Ethyl 3-amino-5-chloropicolinate

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of lab...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 3-amino-5-chloropicolinate (CAS No. 27330-35-4), a chlorinated pyridine derivative. Our approach is grounded in established safety protocols and an understanding of the chemical's structural properties to ensure that its disposal minimizes risk to both personnel and the environment.

Understanding the Compound: A Risk-Based Perspective

Ethyl 3-amino-5-chloropicolinate is a halogenated aromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with a chlorine atom, an amino group, and an ethyl ester, informs its potential hazards and dictates the necessary disposal pathway. Chlorinated organic compounds are often subject to stringent environmental regulations due to their potential for persistence and toxicity. While specific toxicological data for this compound is not extensively published, the precautionary principle requires us to handle it as a potentially hazardous substance.

The primary concerns with chlorinated pyridines and related aminopicolinic acids, which are used as herbicides, include:

  • Toxicity: Potential for irritation to the skin, eyes, and respiratory tract. Harmful if ingested.

  • Environmental Persistence: Halogenated aromatic compounds can be resistant to natural degradation, posing a long-term risk to ecosystems.

  • Hazardous Combustion Byproducts: When incinerated improperly, these compounds can generate highly toxic and corrosive gases, such as hydrogen chloride (HCl) and nitrogen oxides (NOx).

Given these characteristics, Ethyl 3-amino-5-chloropicolinate must be treated as a hazardous waste unless formally determined otherwise by a certified environmental professional.

Part 1: Immediate Safety and Handling of Waste

Before initiating any disposal procedure, ensuring the safety of laboratory personnel is paramount. All waste containing Ethyl 3-amino-5-chloropicolinate should be handled with the same care as the pure reagent.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following should be worn at all times when handling waste containers of this compound:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves may offer sufficient protection for incidental contact, but for extended handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for tears or degradation before use.

  • Body Protection: A fully buttoned laboratory coat is required. For larger quantities of waste, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of open containers of waste should be performed in a certified chemical fume hood to prevent inhalation of any vapors or dust.

Waste Segregation and Storage

Proper segregation is a cornerstone of safe laboratory waste management.[1][2][3] It prevents dangerous chemical reactions and ensures that waste streams can be disposed of in the most efficient and environmentally sound manner.

  • Dedicated Waste Container: Designate a specific, compatible container for all waste containing Ethyl 3-amino-5-chloropicolinate. This includes contaminated labware (e.g., pipette tips, weighing boats), residual amounts in original containers, and solutions.

  • Container Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, leak-proof lid. The original reagent bottle is often the best choice for its own waste.[3]

  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ethyl 3-amino-5-chloropicolinate," and the approximate concentration if in solution. The date of accumulation should also be noted.[1]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals, particularly strong oxidizing agents, acids, and bases.[3][4]

Best Practice Rationale Source
Segregate Waste Prevents accidental and dangerous chemical reactions.[1][2][5]
Use Compatible Containers Avoids degradation of the container, leading to leaks and spills.[2][3]
Label Clearly Ensures proper identification for handling, storage, and disposal.[1]
Secure Storage Minimizes risk of spills and unauthorized access.[3][5]

Part 2: Step-by-Step Disposal Protocol

The disposal of Ethyl 3-amino-5-chloropicolinate is governed by federal and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8]

Step 1: Waste Characterization

The first step in the formal disposal process is to characterize the waste. As a chlorinated aromatic compound, and a derivative of a class of chemicals used as pesticides, it is highly likely to be classified as a hazardous waste.[6] A definitive determination must be made by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company. They will assess if it falls under specific RCRA waste codes, such as those for discarded commercial chemical products (U- or P-listed wastes) or wastes from non-specific sources (F-listed wastes).[9][10]

Step 2: Contact a Licensed Waste Disposal Service

This is the most critical operational step. Your institution's EHS department will have an established relationship with a licensed hazardous waste disposal contractor.

  • Initiate a Pickup Request: Follow your institution's procedure for requesting a chemical waste pickup. This typically involves submitting a form detailing the chemical name, quantity, and container type.

  • Provide Necessary Information: Be prepared to provide the Safety Data Sheet (SDS) for a related compound if one for the specific chemical is unavailable. This helps the disposal company in their classification and transportation planning.

  • Professional Handling: The licensed professionals will handle the transportation and final disposal, ensuring compliance with all Department of Transportation (DOT) and EPA regulations.

Step 3: The Final Disposal Method - Incineration

For chlorinated organic compounds, the preferred and most environmentally responsible disposal method is high-temperature incineration in a specialized hazardous waste incinerator.[11][12][13]

  • Why Incineration? This method achieves a high destruction and removal efficiency (DRE), typically greater than 99.99%, for organic constituents.[11] It breaks the compound down into simpler, less harmful components.

  • Managing Byproducts: Hazardous waste incinerators are equipped with advanced air pollution control systems, such as scrubbers, to neutralize and capture the acidic gases (like HCl) that are produced during the combustion of chlorinated materials.[11][14] This prevents their release into the atmosphere. Operating temperatures for incinerating chlorinated waste are often required to be higher (e.g., 1100°C) to ensure complete destruction.[15]

Step 4: Decontamination of Empty Containers and Spill Cleanup
  • Empty Containers: An "empty" container that held a hazardous waste may still be regulated. To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[3]

  • Spill Management: In the event of a spill, cordon off the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand. Collect the contaminated absorbent material in a sealed, labeled container and dispose of it as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the logical steps for ensuring the proper disposal of Ethyl 3-amino-5-chloropicolinate waste.

DisposalWorkflow start Start: Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in a Compatible & Labeled Container ppe->collect segregate Step 3: Segregate from Incompatible Chemicals collect->segregate store Step 4: Store Securely in Satellite Accumulation Area segregate->store contact_ehs Step 5: Contact EHS or Licensed Waste Contractor store->contact_ehs characterize Step 6: Waste Characterized by Professionals (RCRA Codes) contact_ehs->characterize pickup Step 7: Arrange for Professional Waste Pickup characterize->pickup transport Step 8: Transported by Licensed Hauler pickup->transport incinerate Step 9: Final Disposal via High-Temperature Incineration transport->incinerate end End: Compliant Disposal incinerate->end

Caption: Decision workflow for the disposal of Ethyl 3-amino-5-chloropicolinate.

By adhering to this structured, safety-first approach, researchers can ensure that the final chapter of their work with Ethyl 3-amino-5-chloropicolinate is written with the highest standards of professional responsibility and environmental stewardship.

References

  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2000, February). RCRA, Superfund & EPCRA Call Center Training Module: Hazardous Waste Incinerators.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (1986, September). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal.
  • U.S. Environmental Protection Agency. (2025, July 14). Regulatory and Guidance Information by Topic: Pesticides.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet - Pyridine, Reagent.
  • U.S. Environmental Protection Agency. (n.d.). Chapter 2 Incinerators and Oxidizers.
  • U.S. Environmental Protection Agency. (n.d.). Section 3 VOC Controls.
  • U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides.
  • Environmental Protection Agency (Ireland). (2016, June 17). Office of Environmental Sustainability, Inspector's Report on a Licence Application.
  • U.S. Coast Guard. (n.d.). Hazardous Waste Identification Guidance Document.
  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
  • NEDT. (2021, November 15). Safe Disposal of Herbicides and Pesticides.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Regulations and Advisories.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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